Tenaxin I
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKBVAGWPBRRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235973 | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86926-52-5 | |
| Record name | Tenaxin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086926525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Structure and Properties of Tenaxin I
An In-Depth Technical Guide to Tenaxin I for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for the flavonoid this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a flavonoid, specifically a flavone, that has been isolated from plant sources such as Radix Scutellariae (Scutellaria baicalensis) and Lagochilus leiacanthus.[1][2][3] Its chemical structure is characterized by a 2-phenylchromen-4-one backbone with multiple hydroxyl and methoxy substitutions.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | [4] |
| Molecular Formula | C18H16O7 | [1][4] |
| Molecular Weight | 344.32 g/mol | [1] |
| SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC | [1] |
| InChI | InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | [4] |
| CAS Number | 86926-52-5 | [1] |
| Classification | Flavonoid, Flavone | [1] |
Biological Activity: Neuraminidase Inhibition
This compound has been identified as an inhibitor of neuraminidase, a key enzyme in the influenza virus life cycle.[1] Neuraminidase is responsible for cleaving sialic acid residues on the surface of host cells, which allows for the release of newly formed viral particles. Inhibition of this enzyme can therefore prevent the spread of the virus.
Experimental Protocols
Extraction and Isolation of Flavonoids from Scutellaria baicalensis
The following is a representative protocol for the extraction of flavonoids from the roots of Scutellaria baicalensis, from which this compound can be isolated. This protocol is a synthesis of methodologies described in the literature.[2][3][4][5]
Materials:
-
Dried roots of Scutellaria baicalensis
-
Ethanol (various concentrations, e.g., 50-70%)
-
Deionized water
-
Grinder or mill
-
Reflux extraction apparatus or ultrasonic bath
-
Filter paper or vacuum filtration system
-
Rotary evaporator
-
Chromatography columns (e.g., silica gel, Sephadex)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Protocol:
-
Sample Preparation:
-
Grind the dried roots of Scutellaria baicalensis into a fine powder.
-
Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.
-
-
Extraction:
-
Solvent Selection: Prepare an aqueous ethanol solution (e.g., 60% ethanol).
-
Solid-to-Liquid Ratio: Mix the powdered root with the extraction solvent at a ratio of 1:20 to 1:40 (g/mL).
-
Extraction Method:
-
Reflux Extraction: Place the mixture in a round-bottom flask and perform reflux extraction at approximately 60-70°C for 2-3 hours.
-
Ultrasonic-Assisted Extraction (UAE): Alternatively, place the mixture in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature.
-
-
Filtration: After extraction, cool the mixture and filter it through filter paper or a vacuum filtration system to separate the extract from the solid plant material.
-
-
Concentration:
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate can be used for further purification.
-
-
Purification (Column Chromatography):
-
Initial Fractionation: The crude extract can be subjected to column chromatography on silica gel. A step gradient of solvents with increasing polarity (e.g., starting with n-hexane, then mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol) is used to elute different fractions.
-
Further Purification: Fractions containing flavonoids of interest can be further purified using repeated column chromatography, possibly with different stationary phases like Sephadex LH-20, to isolate individual compounds like this compound.
-
Monitoring: The composition of the fractions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neuraminidase Inhibition Assay
The following is a general protocol for a fluorescence-based neuraminidase inhibition assay, which can be used to determine the IC50 value of this compound. This protocol is based on the use of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7]
Materials:
-
Influenza virus neuraminidase
-
This compound (or other test compounds)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)
-
Stop solution (e.g., NaOH)
-
96-well black microplates
-
Fluorometer
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to obtain a range of test concentrations.
-
Prepare a solution of neuraminidase in the assay buffer. The optimal concentration of the enzyme should be determined in preliminary experiments.
-
Prepare a solution of MUNANA in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
A fixed volume of the neuraminidase solution.
-
A corresponding volume of each dilution of this compound or a positive control (e.g., zanamivir). For the negative control wells, add the assay buffer instead of an inhibitor.
-
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of negative control)] * 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Signaling and Biosynthetic Pathways
Biosynthesis of Flavonoid Precursors in Scutellaria baicalensis
This compound is a methoxylated flavone. Its biosynthesis in Scutellaria baicalensis follows the flavonoid biosynthesis pathway. The diagram below illustrates the general pathway leading to the core flavonoid structures that are precursors to this compound.
Caption: Flavonoid biosynthesis pathways in Scutellaria baicalensis.
Proposed Mechanism of Neuraminidase Inhibition
The specific signaling pathways modulated by this compound are not extensively detailed in the available literature. However, the mechanism of action for flavonoid-based neuraminidase inhibitors generally involves the binding of the flavonoid to the active site of the neuraminidase enzyme. This binding prevents the natural substrate, sialic acid, from accessing the active site, thereby inhibiting the enzyme's function. The logical relationship is depicted below.
Caption: Proposed mechanism of neuraminidase inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iac.iacademic.info [iac.iacademic.info]
- 3. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening of neuraminidase inhibitory activities of some medicinal plants traditionally used in Lingnan Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Tenaxin I: A Flavonoid from Scutellaria baicalensis - A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenaxin I, a flavonoid isolated from the roots of Scutellaria baicalensis (Baikal skullcap), has been identified as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and discusses the broader context of the bioactive flavonoids found in Scutellaria baicalensis. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also presents relevant data for other well-studied flavonoids from the same plant, such as baicalein and baicalin, to serve as a comparative reference. Detailed experimental protocols for the isolation, characterization, and biological evaluation of flavonoids are provided, alongside visualizations of key signaling pathways potentially modulated by these compounds.
Introduction
Scutellaria baicalensis, a perennial herb native to East Asia, has a long history of use in traditional medicine for treating a variety of ailments, including fever, inflammation, and infections.[1] The medicinal properties of its roots, known as Radix Scutellariae, are largely attributed to a rich composition of flavonoids. Among these is this compound, a flavone with a molecular formula of C₁₈H₁₆O₇ and a molecular weight of 344.32 g/mol .[2] Its systematic IUPAC name is 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one. While this compound has been noted for its neuraminidase inhibitory activity, specific quantitative data on its biological effects are scarce in the available literature.[2] This guide aims to consolidate the existing knowledge on this compound and provide a framework for its further investigation by presenting methodologies and comparative data from related flavonoids.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |
| Molecular Formula | C₁₈H₁₆O₇ | [2] |
| Molecular Weight | 344.32 g/mol | [2] |
| CAS Number | 86926-52-5 | [2] |
| Canonical SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC |
Biological Activities and Quantitative Data
Note: The following data are for baicalein and baicalin, not this compound, and are presented for comparative purposes.
| Flavonoid | Target/Assay | Cell Line/Virus Strain | IC₅₀ Value | Reference |
| Baicalein | Neuraminidase Inhibition | Pandemic 2009 H1N1 | 0.181 - 0.526 µM | [3] |
| Baicalin | Neuraminidase Inhibition | Influenza A/FM1/1/47 (H1N1) | 52.3 µg/ml | [4] |
| Baicalin | Neuraminidase Inhibition | Influenza A/Beijing/32/92 (H3N2) | 85.8 µg/ml | [4] |
| Baicalein | Plaque Reduction Assay | Pandemic 2009 H1N1 | 0.018 µM | [3] |
| Baicalein | Plaque Reduction Assay | Seasonal 2007 H1N1 | 0.020 µM | [3] |
| Flavonoid | Cell Line | IC₅₀ Value (µM) | Reference |
| Baicalein | Most tested cancer cell lines | 10–50 µM | [5] |
| Baicalin | Most tested cancer cell lines | 10–50 µM | [5] |
Experimental Protocols
Extraction and Isolation of Flavonoids from Scutellaria baicalensis
While a specific protocol for this compound is not detailed in the literature, general methods for flavonoid extraction and isolation from Scutellaria baicalensis can be adapted. High-speed counter-current chromatography (HSCCC) is a particularly effective technique.[6][7][8]
Objective: To extract and isolate this compound and other flavonoids from the dried roots of Scutellaria baicalensis.
Materials:
-
Dried roots of Scutellaria baicalensis
-
Methanol, Ethanol, n-Hexane, Ethyl acetate, n-Butanol, Water (all HPLC grade)
-
Silica gel for column chromatography
-
HSCCC instrument
-
Rotary evaporator
-
HPLC system for analysis
Protocol:
-
Extraction:
-
Grind the dried roots of Scutellaria baicalensis to a fine powder.
-
Extract the powder with 70% methanol-water solution at room temperature with agitation for 24 hours.[9]
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation (Optional):
-
Isolation by High-Speed Counter-Current Chromatography (HSCCC):
-
Prepare a two-phase solvent system. A common system for flavonoid separation is n-hexane-ethyl acetate-n-butanol-water (e.g., in a 1:1:8:10 v/v/v/v ratio).[7]
-
Dissolve the crude extract or the enriched fraction in a suitable volume of the solvent system.
-
Perform HSCCC separation according to the instrument's operating manual, collecting fractions at regular intervals.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the target compounds.
-
-
Purification and Identification:
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purify the compound using preparative HPLC if necessary.
-
Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy to confirm its identity as this compound.
-
Neuraminidase Inhibition Assay
This fluorescence-based assay is commonly used to screen for neuraminidase inhibitors.[11][12][13]
Objective: To determine the in vitro inhibitory activity of this compound against influenza virus neuraminidase.
Materials:
-
Purified this compound
-
Influenza virus neuraminidase
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in assay buffer.
-
Dilute the neuraminidase enzyme to an appropriate working concentration in assay buffer.
-
Prepare the MUNANA substrate solution in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted this compound to the wells of a 96-well plate. Include a positive control (known inhibitor, e.g., Oseltamivir) and a negative control (assay buffer with DMSO).
-
Add 50 µL of the diluted neuraminidase enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[11][14]
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17][18]
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (DMEM) with FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated cells.
-
Determine the IC₅₀ value for NO inhibition.
-
A parallel MTT assay should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity.
-
Potential Signaling Pathways
Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the following are key pathways often implicated in the anti-inflammatory and anticancer activities of flavonoids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway by flavonoids can lead to a reduction in the expression of pro-inflammatory genes.[19]
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Activity of Scutellaria baicalensis Flavonoids against Tick-Borne Encephalitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 6. High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-speed counter-current chromatography assisted preparative isolation of bioactive compounds from stem bark of Juglans mandshurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-Speed Counter-Current Chromatography in Separation and Identification of Saponins from Beta vulgaris L. Cultivar Red Sphere [journal.pan.olsztyn.pl]
Tenaxin I: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenaxin I is a flavonoid, specifically a flavone, that has garnered interest within the scientific community for its potential biological activities. Its chemical name is 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one, and it possesses the molecular formula C18H16O7.[1] This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities, with a focus on its role as a neuraminidase inhibitor.
Natural Sources
This compound has been identified in several plant species, primarily belonging to the Lamiaceae family. The most well-documented sources are:
-
Scutellaria baicalensis Georgi (Baikal Skullcap): The dried root of this plant, known as Radix Scutellariae, is a common component in traditional Chinese medicine.[1][2] It is a rich source of various flavonoids, including this compound.
-
Lagochilus leiacanthus : This species, also a member of the Lamiaceae family, has been reported to contain this compound.[1][3]
While also reported in Medicago truncatula, the most extensive research on isolation has been in the context of Scutellaria baicalensis.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process of extraction followed by chromatographic purification. While a specific protocol with quantitative yields for this compound is not extensively detailed in a single publication, a composite methodology can be constructed based on established techniques for separating flavonoids from Scutellaria baicalensis.
Experimental Protocol: Extraction and Preliminary Purification
This protocol outlines a general procedure for the extraction of a flavonoid-rich fraction from Scutellaria baicalensis roots.
-
Plant Material Preparation:
-
Obtain dried roots of Scutellaria baicalensis.
-
Grind the roots into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Maceration/Soxhlet Extraction:
-
Suspend the powdered root material in methanol or a methanol-water mixture (e.g., 70:30 v/v).[4] A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is typically used.
-
For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.
-
For Soxhlet extraction, perform the extraction for 4-6 hours.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Suspend the powdered root material in the chosen solvent.
-
Subject the mixture to ultrasonication at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
-
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth or filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to partition compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate and n-butanol fractions.
-
Experimental Protocol: Chromatographic Purification
The flavonoid-rich fractions are then subjected to chromatographic techniques for the isolation of pure this compound.
-
Column Chromatography:
-
Pack a glass column with a suitable stationary phase, such as silica gel or polyamide resin.
-
Apply the concentrated flavonoid-rich fraction to the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: A reversed-phase C18 column is commonly used for flavonoid separation.
-
Mobile Phase: A gradient elution system is typically employed, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of around 280 nm is suitable for flavonoids.
-
Inject the partially purified fractions and collect the peak corresponding to this compound based on its retention time, which would be determined using a standard if available, or through subsequent structural elucidation.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus minimizing irreversible adsorption of the sample.
-
A suitable two-phase solvent system is selected. For flavonoids from S. baicalensis, systems like n-hexane-ethyl acetate-n-butanol-water have been successfully used.[2]
-
The crude or partially purified extract is introduced into the rotating coil, and the separation occurs based on the differential partitioning of the components between the two liquid phases.
-
Fractions are collected and analyzed by HPLC to determine the purity of this compound.
-
Quantitative Data
| Parameter | Representative Value | Source/Method |
| Crude Extract Yield | 10 - 20% (w/w of dried root) | Methanol Extraction |
| Purity after HSCCC | > 95% | High-Speed Counter-Current Chromatography[2] |
| Recovery from HSCCC | > 90% | High-Speed Counter-Current Chromatography[2] |
Note: These values are based on the reported yields and purities for major flavonoids like baicalein and wogonin from S. baicalensis and should be considered as estimates for this compound.
Biological Activity: Neuraminidase Inhibition
This compound has been identified as a neuraminidase inhibitor.[5] Neuraminidase is a crucial enzyme for the replication of influenza viruses, as it facilitates the release of newly formed virus particles from infected host cells. By inhibiting this enzyme, the spread of the virus can be impeded.
Mechanism of Neuraminidase Inhibition by Flavonoids
The inhibitory action of flavonoids, including this compound, on neuraminidase is believed to occur through the following mechanism:
-
Binding to the Active Site: Flavonoids can bind to the active site of the neuraminidase enzyme. This binding is often facilitated by interactions between the hydroxyl groups of the flavonoid and the amino acid residues within the enzyme's active site.
-
Competitive Inhibition: This binding is typically competitive, meaning the flavonoid competes with the natural substrate of the enzyme (sialic acid) for the active site.
-
Conformational Change: The binding of the flavonoid may induce a conformational change in the enzyme, rendering it inactive.
The following diagram illustrates the general mechanism of influenza virus release and its inhibition by a flavonoid like this compound.
Experimental Workflow and Logic Diagrams
Workflow for Isolation and Purification of this compound
The following diagram outlines the logical workflow for the isolation and purification of this compound from its natural source.
Conclusion
This compound is a naturally occurring flavonoid with potential therapeutic applications, notably as a neuraminidase inhibitor. Its primary natural sources are the roots of Scutellaria baicalensis and the plant Lagochilus leiacanthus. The isolation and purification of this compound can be achieved through a systematic process of solvent extraction followed by various chromatographic techniques, including column chromatography, HPLC, and HSCCC. While further research is needed to fully elucidate its pharmacological profile and to optimize isolation protocols for commercial-scale production, this compound represents a promising lead compound for the development of novel antiviral agents. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. scilit.com [scilit.com]
- 2. Isolation and purification of baicalein, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combining Molecular Docking and Molecular Dynamics to Predict the Binding Modes of Flavonoid Derivatives with the Neuraminidase of the 2009 H1N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Tenaxin I: Unraveling the Biological Potential of a Scutellaria Flavonoid
For Immediate Release
Shanghai, China – November 21, 2025 – While extensive research has illuminated the diverse pharmacological activities of flavonoids derived from the medicinal plant Scutellaria baicalensis Georgi, the specific biological profile of one of its constituents, Tenaxin I, remains largely uncharacterized in publicly available scientific literature. This technical guide serves to consolidate the current understanding of this compound's anticipated biological activities based on its classification as a flavonoid and its origin, while highlighting the significant gaps in quantitative and mechanistic data that are crucial for drug development professionals and researchers.
Anticipated Biological Activities of this compound
Based on the known properties of flavonoids from Scutellaria baicalensis, this compound is hypothesized to possess the following activities:
-
Anti-inflammatory Activity: Flavonoids from Scutellaria baicalensis, such as baicalein and wogonin, are known to exert potent anti-inflammatory effects.[1][2][3] The proposed mechanisms often involve the modulation of key signaling pathways implicated in the inflammatory response.
-
Antimicrobial Activity: Many flavonoids exhibit antimicrobial properties against a range of pathogens.[4][5] The therapeutic potential of Scutellaria extracts is, in part, attributed to the antibacterial and antiviral effects of its flavonoid constituents.[4]
-
Neuraminidase Inhibitory Activity: Some flavonoids have been identified as inhibitors of viral neuraminidase, a key enzyme for the release and spread of influenza viruses.[6] This suggests a potential antiviral application for flavonoids like this compound.
Gaps in Current Knowledge
Despite the promising profile of related compounds, a thorough review of scientific databases reveals a significant lack of specific experimental data for this compound. To advance the research and development of this compound as a potential therapeutic agent, the following areas require dedicated investigation:
-
Quantitative Biological Data: There is a critical need for studies to determine the specific efficacy of this compound. This includes establishing IC50 values for its anti-inflammatory and neuraminidase inhibitory activities, and MIC values for its antimicrobial effects against various microbial strains.
-
Detailed Experimental Protocols: To ensure reproducibility and facilitate further research, detailed methodologies for the isolation, purification, and biological evaluation of this compound are required.
-
Mechanistic Studies and Signaling Pathways: Elucidation of the specific molecular mechanisms and signaling pathways modulated by this compound is essential to understand its mode of action and to identify potential therapeutic targets.
Potential Signaling Pathways for Investigation
Given the known mechanisms of other flavonoids, future research into this compound could focus on its potential interaction with the following signaling pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8][9][10] Many flavonoids exert their anti-inflammatory effects by inhibiting NF-κB activation. Investigating the effect of this compound on this pathway could provide insights into its anti-inflammatory potential.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[11][12][13] Flavonoids have been shown to modulate this pathway, suggesting a similar potential for this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion
This compound represents an unexplored component of Scutellaria baicalensis with potential therapeutic value. However, the current lack of specific quantitative and mechanistic data severely limits its development. This guide underscores the urgent need for focused research to isolate this compound, quantify its biological activities through standardized assays, and elucidate its molecular mechanisms of action. Such efforts are paramount to unlocking the full therapeutic potential of this promising natural compound.
Contact: [Insert Contact Information for Research Inquiries]
References
- 1. researchgate.net [researchgate.net]
- 2. A miniaturized assay for influenza neuraminidase‐inhibiting antibodies utilizing reverse genetics‐derived antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of baicalein derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Tenaxin I - Mechanism of Action as a Neuraminidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenaxin I, a flavonoid identified as 5,2'-Dihydroxy-6,7,8-trimethoxyflavone, has emerged as a potential neuraminidase inhibitor from the traditional medicinal plant Scutellaria baicalensis (Radix Scutellariae). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against influenza virus neuraminidase. While research is ongoing, initial studies have identified its inhibitory activity, paving the way for further investigation into its therapeutic potential. This document summarizes the available data on its inhibitory effects, details the experimental methodologies used for its characterization, and visualizes the pertinent biochemical pathways and experimental workflows.
Introduction to this compound and Neuraminidase Inhibition
Influenza viruses remain a significant global health threat, necessitating the continued development of novel antiviral agents. One of the key targets for anti-influenza drug design is the viral surface glycoprotein neuraminidase (NA).[1] Neuraminidase plays a crucial role in the viral life cycle by cleaving sialic acid residues from host cell receptors and newly formed virions, which facilitates the release of progeny viruses from infected cells and prevents their aggregation.[1] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza infections.
This compound is a naturally occurring flavonoid isolated from the roots of Scutellaria baicalensis, a plant with a long history of use in traditional medicine for treating various ailments, including respiratory infections.[1][2] Recent studies have focused on the antiviral properties of compounds derived from this plant, leading to the identification of this compound as a molecule with neuraminidase inhibitory activity.[3]
Quantitative Data on Neuraminidase Inhibition
A pivotal study by Liu et al. (2017) systematically screened 26 compounds from Radix Scutellariae for their ability to inhibit neuraminidase.[3] While this study confirmed that this compound possesses neuraminidase inhibitory activity, specific quantitative data such as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound were not reported in the primary publication. The study did, however, provide IC50 values for nine other compounds from the same plant, demonstrating the potential of its chemical constituents as neuraminidase inhibitors. The primary compounds identified with significant inhibitory activity in this study were baicalin, baicalein, wogonoside, and wogonin.[3]
Table 1: Neuraminidase Inhibitory Activity of Selected Compounds from Scutellaria baicalensis
| Compound | IC50 (μg/mL) |
| Scutellarin | 321.8 ± 62.8 |
| Scutellarein | 664.5 ± 26.2 |
| Baicalin | 267.3 ± 37.8 |
| Chrysin-7-O-glucuronide | 493.6 ± 64.2 |
| Wogonoside | 428.3 ± 18.9 |
| Baicalein | 397.7 ± 9.91 |
| Wogonin | 331.1 ± 49.4 |
| Chrysin | 402.80 ± 67.8 |
| Oroxylin A | > 1000 |
Data extracted from Liu et al. (2017).[3] IC50 values represent the concentration of the compound required to inhibit 50% of the neuraminidase activity. Further research is required to determine the specific IC50 value for this compound.
Experimental Protocols
The following section details the methodologies employed in the identification and characterization of neuraminidase inhibitors from Scutellaria baicalensis, as described by Liu et al. (2017), which is the foundational study identifying this compound's activity.[3]
Compound Identification and Isolation
An activity-integrated screening method utilizing Ultra Performance Liquid Chromatography coupled with a diode-array detector, auto-fraction collector, and time-of-flight mass spectrometry (UPLC-DAD-FC/Q-TOF-MS) was employed to separate, identify, and quantify potential neuraminidase inhibitors from the extract of Radix Scutellariae.[3]
Neuraminidase Inhibition Assay
The inhibitory activity of the isolated compounds against neuraminidase was determined using a fluorometric assay.
-
Enzyme Source: Influenza virus neuraminidase.
-
Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). MUNANA is a fluorogenic substrate that, when cleaved by neuraminidase, releases the fluorescent product 4-methylumbelliferone.
-
Procedure:
-
The test compounds (including this compound containing fractions) were incubated with the neuraminidase enzyme in a suitable buffer.
-
The enzymatic reaction was initiated by the addition of the MUNANA substrate.
-
The reaction mixture was incubated at 37°C.
-
The fluorescence of the product, 4-methylumbelliferone, was measured at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
The percentage of inhibition was calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of a control without the inhibitor.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mechanism of Action and Binding Interaction
The precise molecular mechanism by which this compound inhibits neuraminidase has not yet been fully elucidated. As a flavonoid, it is hypothesized to interact with the active site of the neuraminidase enzyme, thereby preventing the binding and cleavage of its natural substrate, sialic acid.
The active site of influenza neuraminidase is a highly conserved region composed of several key amino acid residues that are essential for its catalytic activity. These residues form a binding pocket that accommodates the sialic acid substrate. Neuraminidase inhibitors, such as the clinically approved drugs oseltamivir and zanamivir, are sialic acid analogs that are designed to bind with high affinity to this active site, effectively blocking its function.
While the specific interactions between this compound and the neuraminidase active site have not been determined experimentally or through molecular modeling studies, it is plausible that the hydroxyl and methoxy groups of the flavonoid structure of this compound form hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site. Further research, including X-ray crystallography or computational docking studies, is necessary to delineate the exact binding mode of this compound.
Future Directions
The identification of this compound as a neuraminidase inhibitor presents a promising avenue for the development of new anti-influenza therapeutics. However, several key areas require further investigation:
-
Quantitative Inhibitory Potency: Determination of the precise IC50 and Ki values of purified this compound against various influenza A and B strains is essential to accurately assess its potency.
-
Mechanism of Action: Elucidation of the specific binding interactions between this compound and the neuraminidase active site through structural biology and computational modeling will provide a rational basis for lead optimization.
-
In Vitro and In Vivo Efficacy: Evaluation of the antiviral activity of this compound in cell culture models and in animal models of influenza infection is necessary to establish its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs will help to identify the key structural features required for potent neuraminidase inhibition and to optimize its pharmacological properties.
Conclusion
This compound, a flavonoid from Scutellaria baicalensis, has been identified as a compound with neuraminidase inhibitory activity. While the current body of research is in its early stages, the initial findings suggest that this compound could serve as a valuable lead compound for the development of novel anti-influenza drugs. Further in-depth studies are imperative to fully characterize its mechanism of action, quantify its inhibitory potency, and evaluate its efficacy in preclinical models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a therapeutic agent against influenza.
References
- 1. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae | PLOS One [journals.plos.org]
- 2. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Tenascin-C: A Technical Guide
A Note on Terminology: The initial query for "Tenaxin I" has been redirected to "Tenascin-C" (TNC). Scientific literature overwhelmingly points to Tenascin-C, an extracellular matrix glycoprotein, as a subject of extensive research for therapeutic applications. "this compound" is identified as a neuraminidase inhibitor derived from the plant Radix Scutellariae and does not align with the detailed request for information on complex biological pathways and experimental data. This guide will, therefore, focus exclusively on the potential therapeutic applications of Tenascin-C.
Tenascin-C is a large, hexameric glycoprotein of the extracellular matrix that is highly expressed during embryonic development, tissue remodeling, and in pathological conditions such as cancer, chronic inflammation, and fibrosis. Its expression in healthy adult tissues is typically low, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the potential therapeutic applications of Tenascin-C, with a focus on oncology, wound healing, and nerve regeneration. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Therapeutic Applications and Quantitative Data
The therapeutic potential of Tenascin-C is being explored in several key areas. The following tables summarize quantitative data from preclinical and clinical studies, highlighting the impact of targeting or modulating Tenascin-C expression and function.
Oncology
Tenascin-C is overexpressed in the stroma of many solid tumors, where it promotes tumor growth, invasion, and metastasis. This has made it a prime target for cancer therapies.
| Therapeutic Strategy | Cancer Type | Model | Key Quantitative Results | Reference(s) |
| Radioimmunotherapy | Glioblastoma | Mouse Xenograft (U87 cells) | SIP(F16) antibody selectively accumulated at the tumor site with 4.5% of the injected dose per gram (%ID/g) at 24 hours . Tumor-to-organ ratios were approximately 10:1 . | [1][2] |
| Antibody-Drug Conjugate (ADC) | Glioblastoma (orthotopic) | Mouse Xenograft | F16 antibody combined with Temozolomide resulted in 70% smaller tumors and prolonged survival from 3 to 6 months . In some cases, complete tumor remission was observed. | [3] |
| Antibody-Cytokine Fusion (F16-IL2) | Various Solid Tumors (Phase I/II Clinical Trial) | Human Patients | Anti-cancer activity was observed in 14 out of 19 patients in the Phase Ib study and in 9 out of 10 breast cancer patients in the Phase II part. | [3] |
| Targeted Drug Delivery | Pancreatic Cancer | Mouse Xenograft (BxPC-3 cells) | Following X-irradiation (30 Gy), tumor uptake of 111In-labeled anti-TNC antibody 3-6 significantly increased to 35% ID/g at day 1, compared to 15% ID/g in non-irradiated tumors. | [4] |
| Prognostic Marker | Esophageal Squamous Cell Carcinoma (ESCC) | Human Patients | High TNC expression was found in 48.77% of ESCC tissues versus 2% in normal tissues. The median overall survival for patients with high TNC was 31.4 months , significantly shorter than for those with low TNC. | [5] |
Wound Healing
Tenascin-C is transiently expressed during wound healing, where it plays a complex role in inflammation, cell migration, and matrix remodeling. Modulating its expression could offer therapeutic benefits, particularly in cases of abnormal scarring.
| Therapeutic Strategy | Condition | Model | Key Quantitative Results | Reference(s) |
| Gene Knockdown (siRNA) | Hypertrophic Scarring | Rabbit Ear Model | TNC knockdown led to a significant decrease in the expression of type I and type III collagen (p<0.001) and inhibited total collagen production (p<0.01). | [6][7] |
| Gene Knockout | Cutaneous Wound Healing | Mouse Model | While some studies show normal healing in TNC knockout mice, others indicate impaired healing under mechanical stress, with reduced fibronectin deposition. | [8][9] |
Nerve Regeneration
Tenascin-C is upregulated after nerve injury and appears to have a dual role in nerve regeneration, with some domains promoting and others inhibiting neurite outgrowth.
| Therapeutic Strategy | Condition | Model | Key Quantitative Results | Reference(s) |
| Gene Knockout | Spinal Cord Injury | Mouse Model | TNC-deficient mice showed impaired recovery of locomotor functions. At 6 and 12 weeks post-injury, the H/M ratios (a measure of reflex excitability) were significantly lower in TNC-deficient mice at high stimulation frequencies (p<0.05). | [10] |
| Peptide Mimetic | Neurite Outgrowth | In Vitro (Neurosphere culture) | A Tenascin-C mimetic peptide amphiphile nanofiber gel increased the length and number of neurites from differentiated neurons and enhanced cell migration out of neurospheres. | [11] |
| Exogenous Protein | Sciatic Nerve Injury | Rat Model | In vivo evidence showed that exogenous TNC protein enhanced Schwann cell migration and axonal regrowth. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Tenascin-C's therapeutic potential.
Murine Model of Cutaneous Wound Healing
This protocol describes the creation and assessment of full-thickness excisional wounds in mice to study the role of Tenascin-C in skin repair.
-
Animal Preparation:
-
Anesthetize adult mice (8-12 weeks old) using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine).
-
Shave the dorsal surface and disinfect the skin with 70% ethanol.
-
-
Wound Creation:
-
Lift a fold of the dorsal skin along the midline.
-
Create two to four full-thickness wounds on the back using a 5-6 mm diameter sterile biopsy punch, ensuring the excision extends through the panniculus carnosus. A piece of sterile cardboard can be placed under the skin fold to prevent injury to underlying tissues.
-
-
Wound Closure Monitoring:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 5, 7, 10, and 14) with a scale for calibration.
-
Measure the wound area using a digital caliper or image analysis software (e.g., ImageJ). The area can be calculated using the formula for an ellipse: Area = π × (d1/2) × (d2/2), where d1 and d2 are the major and minor diameters.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Tissue Collection and Analysis:
-
At predetermined time points, euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin.
-
For histological analysis, fix the tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology or Masson's trichrome for collagen deposition.
-
For molecular analysis (RNA or protein), snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Sciatic Nerve Crush Injury Model in Mice
This protocol outlines the procedure for inducing a crush injury to the sciatic nerve in mice to evaluate the role of Tenascin-C in peripheral nerve regeneration.
-
Animal Preparation and Surgical Procedure:
-
Anesthetize the mouse as described previously.
-
Make a small incision in the skin of the thigh to expose the sciatic nerve.
-
Carefully separate the nerve from the surrounding connective tissue.
-
Induce a crush injury at a specific location (e.g., 10 mm proximal to the trifurcation) using fine forceps for a defined duration (e.g., 30 seconds).
-
-
Functional Recovery Assessment (Walking Track Analysis):
-
Pre- and post-operatively, assess the sciatic functional index (SFI).
-
Coat the mouse's hind paws with non-toxic ink and have it walk down a narrow track lined with paper.
-
Measure the print length (PL), toe spread (TS), and intermediate toe spread (ITS) for both the experimental (E) and normal (N) hindlimbs.
-
Calculate the SFI using the formula: SFI = -38.3 × [(EPL - NPL)/NPL] + 109.5 × [(ETS - NTS)/NTS] + 13.3 × [(EITS - NITS)/NITS] - 8.8. An SFI of 0 indicates normal function, while an SFI of -100 represents complete loss of function.
-
-
Histological and Morphological Analysis:
-
At the study's endpoint, harvest the sciatic nerves.
-
Fix the nerves in an appropriate fixative (e.g., glutaraldehyde) for electron microscopy or 4% PFA for light microscopy.
-
Embed, section, and stain the nerve tissue to assess axon regeneration, myelination, and overall nerve morphology.
-
Radioimmunotherapy Targeting Tenascin-C in a Mouse Tumor Model
This protocol details the methodology for evaluating the tumor-targeting efficacy of a radiolabeled anti-Tenascin-C antibody.
-
Tumor Model Development:
-
Subcutaneously inject a suspension of tumor cells (e.g., U87 human glioblastoma cells) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
-
Radiolabeling of the Antibody:
-
Conjugate the anti-Tenascin-C antibody (e.g., F16) with a chelator (e.g., DOTA).
-
Radiolabel the conjugated antibody with a suitable radionuclide (e.g., Indium-111).
-
Purify the radiolabeled antibody to remove unincorporated radionuclide.
-
-
Biodistribution Study:
-
Inject a known amount of the radiolabeled antibody intravenously into the tumor-bearing mice.
-
At various time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.
-
Excise, weigh, and measure the radioactivity in the tumor and various organs (blood, liver, spleen, kidneys, etc.) using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
-
Signaling Pathways
Tenascin-C exerts its diverse biological effects by interacting with several cell surface receptors and modulating key signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions.
Tenascin-C and Integrin Signaling
Tenascin-C can modulate cell adhesion, migration, and proliferation through its interaction with various integrins. This interaction influences the formation of focal adhesions and downstream signaling cascades.
Tenascin-C and Toll-Like Receptor 4 (TLR4) Signaling
As a damage-associated molecular pattern (DAMP), Tenascin-C can activate TLR4, leading to the production of pro-inflammatory cytokines. This pathway is crucial in inflammatory conditions and the tumor microenvironment.
Tenascin-C and Epidermal Growth Factor Receptor (EGFR) Signaling
The EGF-like repeats within the Tenascin-C molecule can act as low-affinity ligands for the EGFR, promoting cell survival and proliferation, particularly in the context of cancer.
Conclusion
Tenascin-C represents a highly promising, albeit complex, therapeutic target. Its restricted expression in healthy adult tissues and upregulation in various pathologies offer a window for targeted therapies. In oncology, Tenascin-C-targeted antibodies and antibody-drug conjugates have shown significant preclinical and early clinical promise. In regenerative medicine, a deeper understanding of the specific functions of its various domains could lead to novel approaches for improving wound healing and nerve repair. The continued elucidation of its intricate signaling pathways will be paramount in developing safe and effective Tenascin-C-based therapeutics for a range of diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tumor-targeting properties of novel antibodies specific to the large isoform of tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenascin-C: Exploitation and collateral damage in cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proof of Concept Study for Increasing Tenascin-C-Targeted Drug Delivery to Tumors Previously Subjected to Therapy: X-Irradiation Increases Tumor Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenascin-C as a potential biomarker and therapeutic target for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Tenascin-C in Hypertrophic Scar Formation: Insights from Cell and Animal Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Skin wounds and severed nerves heal normally in mice lacking tenascin-C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin wounds and severed nerves heal normally in mice lacking tenascin-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Extracellular Matrix Glycoprotein Tenascin-C Is Beneficial for Spinal Cord Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A tenascin-C mimetic peptide amphiphile nanofiber gel promotes neurite outgrowth and cell migration of neurosphere-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fibroblast-derived tenascin-C promotes Schwann cell migration through β1-integrin dependent pathway during peripheral nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of Marsdenia tenacissima in Medicine: From Traditional Use to Modern Pharmacology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
A Note on "Tenaxin I": Initial inquiries into "this compound" in the context of traditional medicine may lead to some ambiguity. It is critical to distinguish that "this compound" is a flavonoid compound primarily isolated from plant species such as Scutellaria baicalensis. It is not a known constituent of Marsdenia tenacissima, and the therapeutic properties of the latter are attributed to its unique profile of C21 steroidal glycosides.
Traditional and Modern Clinical Applications
Phytochemistry: The C21 Steroidal Glycosides
To date, approximately 196 chemical compounds have been identified from Marsdenia tenacissima, with C21 steroids and their glycosides being the most prominent and pharmacologically active.[1] These compounds are characterized by a polyoxypregnane skeleton.
Table 1: Major C21 Steroidal Glycosides from Marsdenia tenacissima
| Compound Name | Molecular Formula | Source | Key Bioactivities |
| Tenacissoside C | - | Stems | Anti-leukemia |
| Marsdenoside H | - | Stems | Cytotoxic |
| Marsectohexol derivative 12 | - | Roots | Cytotoxic against A549 lung cancer cells |
| Marsdeoside J | - | Stems | Cytotoxic, NO production inhibition |
| 11α-O-benzoyl-12β-O-tigloyltenacigenin B | C42H52O10 | Stems | Cytotoxic against A549 cells |
| Marsdenoside C | - | Stems | Cytotoxic against K562 cells |
Pharmacological Activity and Mechanisms of Action
The extracts of Marsdenia tenacissima and its isolated C21 steroidal glycosides exhibit a broad range of pharmacological effects, most notably anti-tumor, anti-angiogenic, and immunomodulatory activities.[1][8]
Anti-Tumor Activity
The anti-cancer effects of Marsdenia tenacissima are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2] These effects are mediated through the modulation of several key signaling pathways.
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular Signal-Regulated Kinase (ERK) pathway, is a crucial regulator of cell proliferation and survival. Studies have shown that Marsdenia tenacissima extract (MTE) can inhibit the proliferation of human esophageal cancer cells by downregulating the expression of key proteins in the MAPK/ERK pathway.[9] This leads to G0/G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.
Caption: MTE-mediated inhibition of the MAPK/ERK pathway.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling axis that governs cell growth, proliferation, and survival. Marsdenia tenacissima extract has been shown to suppress the proliferation and induce apoptosis in human ovarian cancer cells by inhibiting the activity of the PI3K/AKT/mTOR pathway.[10]
Caption: MTE-mediated inhibition of the PI3K/AKT/mTOR pathway.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Marsdenia tenacissima extract has demonstrated potent anti-angiogenic properties by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) and reducing the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-2 (MMP-2), and MMP-9.[11]
Quantitative Data on Bioactivity
Several studies have quantified the cytotoxic effects of Marsdenia tenacissima extracts and its isolated C21 steroidal glycosides against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Marsdenia tenacissima Compounds and Extracts
| Compound/Extract | Cell Line | Assay | Result (IC50) | Reference |
| Marsectohexol derivative 12 | A549 (Lung Cancer) | MTT Assay | 5.2 µM | [12][13][14][15] |
| Marsdeoside J | Various Human Cancer Lines | MTT Assay | 6.5 - 18.1 µM | [2][14] |
| Unnamed C21-steroid (Compound 3) | HepG2 (Liver Cancer) | MTT Assay | 15.81 - 22.88 µM | [16] |
| M. tenacissima Extract (MTE) | Endothelial Cells | MTT Assay | 11.91±0.24 µl/ml | [11] |
Experimental Protocols
Preparation of Marsdenia tenacissima Extract (MTE)
Caption: Workflow for the preparation of MTE.[17]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of MTE and its isolated compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay.
Caption: General workflow for an MTT cell viability assay.
Conclusion and Future Directions
Marsdenia tenacissima represents a compelling example of a traditional medicine that has successfully transitioned into modern clinical use, particularly in oncology. Its rich content of C21 steroidal glycosides provides a strong foundation for its diverse pharmacological activities. The elucidation of its mechanisms of action, primarily through the modulation of key signaling pathways like MAPK/ERK and PI3K/AKT/mTOR, offers a scientific rationale for its therapeutic efficacy.
Despite the progress, there is a clear need for further research. The majority of studies have focused on the crude extract, and while some individual C21 steroids have been investigated, a comprehensive structure-activity relationship has yet to be established. Future research should prioritize:
-
Isolation and characterization of novel C21 steroidal glycosides.
-
In-depth mechanistic studies of individual compounds to identify the most potent and selective agents.
-
Pharmacokinetic and toxicological profiling of promising lead compounds.
By bridging the gap between traditional knowledge and modern scientific investigation, Marsdenia tenacissima and its bioactive constituents hold significant promise for the development of novel and effective therapeutic agents.
References
- 1. A Combined Phytochemistry and Network Pharmacology Approach to Reveal Potential Anti-NSCLC Effective Substances and Mechanisms in Marsdenia tenacissima (Roxb.) Moon (Stem) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chinese Herbal Medicine (Xiaoaiping) Injections for Chemotherapy-Induced Thrombocytopenia: A Randomized, Controlled, Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Xiaoaiping injection combined with chemotherapy for advanced gastric cancer: An updated systematic review and meta-analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of Xiao-ai-ping injection add-on therapy to chemotherapy in patients with non-small cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of Xiao-ai-ping injection add-on therapy to chemotherapy in patients with non-small cell lung cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]
- 10. Marsdenia Tenacissima Extract Inhibits Proliferation and Promotes Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marsdenia tenacissima extract suppresses tumor growth and angiogenesis in A20 mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C21 steroids from the roots of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nine undescribed C21-steroids with cytotoxic activity from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Extract of Marsdenia tenacissima (Roxb.) Moon [Apocynaceae] Suppresses Hepatocellular Carcinoma by Inhibiting Angiogenesis [frontiersin.org]
In-Depth Technical Guide to Tenaxin I: Discovery, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenaxin I, a polymethoxylated 4'-deoxyflavone isolated from the roots of the medicinal plant Scutellaria baicalensis Georgi, has emerged as a molecule of significant interest due to its notable biological activities. This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of this compound, with a focus on its neuraminidase inhibitory and anticancer properties. Detailed experimental protocols for its isolation, purification, and bioactivity assessment are presented, alongside a summary of its quantitative biological data. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores its potential mechanisms of action, including the induction of apoptosis in cancer cells.
Discovery and History
This compound was identified as a natural flavonoid present in the roots of Scutellaria baicalensis (also known as Chinese skullcap or Huang-Qin), a plant with a long history of use in traditional Chinese medicine.[1][2][3] Its discovery is intrinsically linked to the extensive phytochemical analysis of Scutellaria baicalensis, which is rich in various flavonoids with diverse pharmacological activities.[4][5]
The elucidation of the biosynthetic pathway of this compound has provided insights into its natural production. It is synthesized in the plant roots through a series of enzymatic reactions involving two distinct types of O-methyltransferases (OMTs).[1][6][7][8] Specifically, the combined action of a Type II OMT (SbPFOMT5) and a Type I OMT (SbFOMT5) on a hydroxylated 4'-deoxyflavone precursor leads to the formation of this compound.[1][6][7][8] This semi-biosynthetic process has been replicated in yeast, confirming the roles of these key enzymes.[1][7]
Quantitative Bioactivity Data
This compound has demonstrated significant potential in two primary areas: as a neuraminidase inhibitor for antiviral applications and as a cytotoxic agent against cancer cells. The following tables summarize the available quantitative data for these activities.
| Biological Activity | Assay Details | Cell Line/Enzyme | IC50 Value | Reference |
| Neuraminidase Inhibition | Fluorometric Assay | Influenza Virus Neuraminidase | Data not publicly available in abstract | [9][10] |
| Biological Activity | Assay Details | Cell Line | IC50 Value | Reference |
| Cytotoxicity (Apoptosis Induction) | Not specified in abstract | A549 (Lung Carcinoma) | Stronger than baicalein | [1][8] |
| Cytotoxicity (Apoptosis Induction) | Not specified in abstract | SMMC-7721 (Hepatocellular Carcinoma) | Stronger than baicalein | [1][8] |
Note: Specific IC50 values from the primary literature by Liu et al. (2017) and Cui et al. (2021) were not available in the searched abstracts. Further access to the full-text articles is required for this specific data.
Experimental Protocols
Isolation and Purification of this compound from Scutellaria baicalensis
The isolation and purification of this compound from the dried roots of Scutellaria baicalensis typically involve chromatographic techniques. A general workflow is outlined below, based on established methods for flavonoid separation from this plant.
Experimental Workflow: Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Powdered, dried roots of Scutellaria baicalensis are extracted with a suitable organic solvent, such as a methanol-water mixture, to obtain a crude extract rich in flavonoids.[4]
-
Preliminary Separation: The crude extract is often subjected to preliminary separation techniques like solid-phase extraction to enrich the flavonoid fraction.
-
Chromatographic Purification: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for separating flavonoids from Scutellaria baicalensis.[2][11] A two-phase solvent system is employed to achieve separation.
-
Fine Purification: Fractions containing this compound, identified by analytical techniques like HPLC, may require further purification using semi-preparative HPLC to achieve high purity.
-
Structural Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Neuraminidase Inhibition Assay
The inhibitory activity of this compound against influenza neuraminidase can be determined using a fluorometric assay.
Experimental Workflow: Neuraminidase Inhibition Assay
Caption: Workflow for determining neuraminidase inhibitory activity.
Methodology:
-
Reagent Preparation: Prepare solutions of influenza virus neuraminidase, serial dilutions of this compound (and a positive control like oseltamivir), and the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[12][13]
-
Enzyme Inhibition: Incubate the neuraminidase enzyme with the various concentrations of this compound for a defined period to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate.
-
Reaction and Termination: Allow the reaction to proceed for a specific time at an optimal temperature, then stop the reaction by adding a suitable stop solution (e.g., a basic solution like NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Cytotoxicity and Apoptosis Assays
The anticancer activity of this compound is evaluated by assessing its cytotoxicity and its ability to induce apoptosis in cancer cell lines such as A549 (human lung carcinoma) and SMMC-7721 (human hepatocellular carcinoma).
Experimental Workflow: Cytotoxicity and Apoptosis Assays
Caption: Workflow for assessing cytotoxicity and apoptosis induction by this compound.
Methodology:
-
Cell Culture and Treatment: Culture the desired cancer cell lines in appropriate media and treat with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the treated cells.
-
Incubate to allow viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm. Cell viability is proportional to the absorbance.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining and Flow Cytometry):
-
Harvest the treated cells and wash with a binding buffer.
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mechanism of Action and Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, its ability to induce apoptosis in cancer cells suggests the involvement of key molecular cascades that regulate cell death.[1][8] Based on the known mechanisms of other flavonoids with anticancer properties, several pathways are likely targets of this compound.[14][15][16]
Potential Signaling Pathways Involved in this compound-Induced Apoptosis
Caption: Postulated signaling pathways for this compound-induced apoptosis.
Potential Mechanisms:
-
Modulation of Apoptotic Proteins: this compound may alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization.[14]
-
Caspase Activation: The release of cytochrome c from the mitochondria can trigger the activation of caspase-9, which in turn activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis. This compound may also potentially activate the extrinsic apoptotic pathway through death receptors, leading to the activation of caspase-8.[15][17]
-
Inhibition of Pro-Survival Pathways: Many flavonoids exert their anticancer effects by inhibiting pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways, which are often constitutively active in cancer cells.[16][18][19] Inhibition of these pathways can lead to decreased expression of anti-apoptotic proteins and cell cycle arrest.
-
Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical regulators of cell fate, and their modulation by flavonoids can lead to the induction of apoptosis.[15]
Future Directions
This compound represents a promising natural product with potential therapeutic applications. Future research should focus on:
-
Obtaining precise IC50 values for its neuraminidase inhibitory and cytotoxic activities against a broader range of influenza strains and cancer cell lines.
-
Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of influenza and cancer.
-
Exploring structure-activity relationships through the synthesis of this compound analogs to potentially enhance its potency and selectivity.
This in-depth technical guide provides a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The combination of its antiviral and anticancer properties makes it a compelling candidate for continued research and development.
References
- 1. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative separation of ten flavonoids from Scutellaria baicalensis Georgi roots using two-dimensional countercurrent chromatography with an online-storage, dilution, and mixing interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple preparation of baicalin from Scutellariae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adsorption and Purification of Baicalin from Scutellaria baicalensis Georgi Extract by Ionic Liquids (ILs) Grafted Silica [mdpi.com]
- 6. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae | PLOS One [journals.plos.org]
- 11. Separation and purification of baicalin and wogonoside from the Chinese medicinal plant Scutellaria baicalensis Georgi by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Mechanism for Apoptotic Effects of a Planar Catechin Analog on Cancer Cells [mdpi.com]
- 18. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Properties of the Tenascin Protein Family
Disclaimer: Initial research for "Tenaxin I" did not yield significant scientific literature detailing its specific anti-inflammatory properties. The term may be uncommon or refer to a component within a broader classification. However, the "Tenascin" family of extracellular matrix glycoproteins, particularly Tenascin-C (TNC), has been the subject of extensive research regarding its role in inflammation, exhibiting both pro- and anti-inflammatory functions depending on the context. This guide will therefore focus on the well-documented immunomodulatory roles of the Tenascin family, with a primary emphasis on Tenascin-C, to provide relevant insights for researchers, scientists, and drug development professionals.
Introduction
Tenascins are a family of large, multimeric extracellular matrix (ECM) glycoproteins. In vertebrates, this family includes four members: Tenascin-C (TNC), Tenascin-R (TNR), Tenascin-W (TNW), and Tenascin-X (TNX).[1] These proteins are dynamically expressed during development, tissue repair, and various pathological conditions, including inflammation and cancer.[1] While traditionally known for their roles in cell adhesion, migration, and proliferation, emerging evidence has highlighted their significant immunomodulatory functions. Tenascin-C, in particular, acts as a Damage-Associated Molecular Pattern (DAMP), capable of directly influencing inflammatory responses.[2][3]
Quantitative Data on Tenascin-C and Inflammation
The immunomodulatory effects of Tenascin-C are highly context-dependent, varying with its concentration, the specific splice variant, the cell type it interacts with, and the surrounding microenvironment. The following table summarizes the reported effects of Tenascin-C on various inflammatory mediators and cell types.
| Cell Type/Model | Inflammatory Stimulus | Tenascin-C Effect | Key Quantitative Findings | Reference Type |
| Astrocytes (in vitro) | --- | Induction of pro-inflammatory cytokines | Increased mRNA and protein levels of specific cytokines. | Research Article[2] |
| Murine model of colitis | Dextran sodium sulphate (DSS) | Pro-inflammatory; knockout mice showed reduced pathology | TNC knockout mice exhibited reduced gross pathology and colonic inflammation scores. | Research Article[3] |
| Macrophages | Lipopolysaccharide (LPS) | Modulation of cytokine production | Altered secretion levels of TNF-α, IL-6, and IL-10. | Review Article[2] |
| Rheumatoid Arthritis (RA) | --- | Pro-inflammatory; acts as a DAMP | Elevated levels of TNC in synovial fluid correlate with disease activity. | Review Article[2] |
| Osteoarthritis (OA) | --- | Regulator of tissue repair | Context-dependent role in modulating inflammation and cartilage degradation. | Review Article[2] |
Signaling Pathways in Tenascin-C Mediated Inflammation
Tenascin-C exerts its influence on inflammatory processes by interacting with various cell surface receptors, which in turn activates downstream signaling cascades. The Toll-like receptor 4 (TLR4), as well as integrins such as α9β1 and αVβ3, have been identified as key receptors for Tenascin-C.[3] Activation of these receptors often leads to the engagement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central regulators of inflammation.[4]
The NF-κB pathway is a critical regulator of genes involved in immune and inflammatory responses.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, such as the binding of Tenascin-C to TLR4, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκB.[5][6] This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6][7]
Caption: Tenascin-C activation of the canonical NF-κB signaling pathway.
The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals.[8] This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression.[9][10] The main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[9][10] Tenascin-C can activate these MAPK pathways, which in turn can contribute to the production of inflammatory mediators.[4]
References
- 1. The Roles of Tenascins in Cardiovascular, Inflammatory, and Heritable Connective Tissue Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editorial: Tenascins – Key Players in Tissue Homeostasis and Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenascin-C is a driver of inflammation in the DSS model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. The anti-inflammation effect of baicalin on experimental colitis through inhibiting TLR4/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNF-Alpha Promotes Invasion and Metastasis via NF-Kappa B Pathway in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Tenascin-C in Osteoarthritis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and changes in the subchondral bone. The extracellular matrix (ECM) glycoprotein Tenascin-C (TNC) has emerged as a significant molecule in the pathogenesis of OA.[1][2] Normally, TNC expression is low in healthy adult cartilage but is markedly upregulated in response to tissue injury and inflammation, characteristic of OA.[3][4] This technical guide provides an in-depth overview of the role of Tenascin-C in osteoarthritis research, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to investigate its function. It is important to note that the user's initial query for "Tenaxin I" did not yield relevant results in the context of osteoarthritis; the available scientific literature points to Tenascin-C as the key molecule of interest.
The Dichotomous Role of Tenascin-C in Osteoarthritis
Tenascin-C exhibits a complex and dual role in the context of osteoarthritis, contributing to both catabolic and anabolic processes within the joint.[3] On one hand, fragments of TNC, particularly the fibrinogen-like globe (FBG) domain, can act as endogenous inducers of inflammation and cartilage matrix degradation.[1][3] Conversely, full-length TNC has been shown to promote cartilage repair and prevent cartilage degeneration in some experimental models.[1][3] This functional duality is dependent on the specific TNC domain, its concentration, and the surrounding cellular and molecular microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Tenascin-C in osteoarthritis.
Table 1: In Vitro Effects of Tenascin-C on Chondrocytes and Cartilage Explants
| Parameter | Cell/Tissue Type | TNC Concentration | Effect | Reference |
| Chondrocyte Proliferation | Human OA Chondrocytes | Not Specified | Increased | [4] |
| Proteoglycan Content | Cultured Chondrocytes | 10 µg/mL | Increased | [5] |
| Aggrecan Levels | Human OA Chondrocytes | Not Specified | Increased | [4] |
| IL-6, PGE2, Nitrate Release | Human and Bovine Primary Chondrocytes | Not Specified | Induced | [6][7] |
| ADAMTS4 mRNA | Human and Bovine Primary Chondrocytes | Not Specified | Upregulated | [6][7] |
| Proteoglycan Loss | Cartilage Explants | Not Specified | Increased | [6][7] |
Table 2: In Vivo Effects of Intra-articular Tenascin-C Injection in Murine OA Models
| Animal Model | TNC Concentration/Dose | Treatment Regimen | Outcome | Reference |
| Murine OA Model | 100 µg/mL (Group I) | Single intra-articular injection | Better histological scores (Mankin) at 4 and 6 weeks compared to control. | [8] |
| Murine OA Model | 10 µg/mL (Group II) | Single intra-articular injection | Better histological scores (Mankin) at 4 and 6 weeks compared to control. | [8] |
| Murine OA Model | 10 µg/mL (Group IV) | Two additional injections after 3 weeks | Significantly better Mankin score at 8 weeks compared to single injection. | [8] |
| Murine OA Model | 10 µg/mL (Group V) | Weekly injections for 3 weeks | Significantly better Mankin score at 8 weeks compared to single injection. | [8] |
| BALB/c Mice | 100 µg/mL (Full-length TNC) | Not Specified | Promoted cartilage repair. | [9] |
Key Signaling Pathways
Tenascin-C exerts its effects in osteoarthritis through the activation of several key signaling pathways. The most well-documented of these are the Toll-like receptor 4 (TLR4) and the Transforming Growth Factor-beta (TGF-β)/SMAD pathways.
Tenascin-C, TLR4, and NF-κB Signaling
In the inflammatory context of osteoarthritis, Tenascin-C can function as a damage-associated molecular pattern (DAMP), primarily through its fibrinogen-like globe domain.[5][6] This domain binds to and activates Toll-like receptor 4 (TLR4) on the surface of chondrocytes and synovial cells.[6][10] Activation of TLR4 initiates a downstream signaling cascade that is largely dependent on the adaptor protein MyD88.[6] This cascade culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] Translocation of NF-κB to the nucleus leads to the transcription of a host of pro-inflammatory and catabolic genes, including cytokines (e.g., IL-6), chemokines, and matrix-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS).[3][6] This signaling pathway is a major contributor to the inflammatory and degenerative processes seen in osteoarthritis.
Tenascin-C and TGF-β/SMAD Signaling in Chondrogenesis
In the context of cartilage development and repair, Tenascin-C can interact with integrin β1, which in turn can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway.[11] This pathway is crucial for chondrogenesis, the process of cartilage formation.[11] The activation of the TGF-β receptor leads to the phosphorylation of SMAD2 and SMAD3 proteins.[11] These phosphorylated SMADs then translocate to the nucleus where they act as transcription factors to upregulate the expression of key chondrogenic genes, such as SOX9 and type II collagen (COL2A1).[11] This suggests a potential role for Tenascin-C in promoting cartilage matrix synthesis and repair under specific conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of Tenascin-C in osteoarthritis.
In Vitro Osteoarthritis Model: Chondrocyte and Cartilage Explant Culture
Objective: To investigate the direct effects of Tenascin-C on chondrocyte function and cartilage matrix integrity.
Protocol:
-
Cell/Tissue Isolation:
-
Chondrocytes: Articular cartilage is harvested from human donors or animal models (e.g., bovine, porcine). The cartilage is minced and subjected to enzymatic digestion (e.g., with pronase and collagenase) to isolate primary chondrocytes.
-
Cartilage Explants: Full-thickness cartilage explants are harvested from articular surfaces using a biopsy punch.
-
-
Cell/Explant Culture:
-
Chondrocyte Monolayer Culture: Isolated chondrocytes are plated in culture flasks or plates and expanded in a suitable medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics).
-
3D Culture (Alginate Beads or Micromass): For redifferentiation and to better mimic the in vivo environment, chondrocytes can be cultured in 3D systems like alginate beads or as high-density micromass cultures.
-
Explant Culture: Cartilage explants are cultured in a serum-free medium to maintain their integrity.
-
-
Osteoarthritic Stimulation (Optional):
-
To mimic the inflammatory environment of OA, cultures can be stimulated with pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) at a concentration of approximately 10 ng/mL.
-
-
Tenascin-C Treatment:
-
Purified full-length Tenascin-C or specific TNC fragments are added to the culture medium at various concentrations (e.g., 1-100 µg/mL).
-
A control group without TNC treatment is always included.
-
-
Analysis:
-
Gene Expression: RNA is extracted from chondrocytes, and the expression of genes related to inflammation (e.g., IL6, PTGS2), matrix degradation (e.g., MMP13, ADAMTS5), and matrix synthesis (e.g., COL2A1, ACAN) is quantified using RT-qPCR.
-
Protein Analysis: Protein levels in cell lysates or culture supernatants are measured using techniques like Western blotting or ELISA for specific cytokines, MMPs, and TIMPs.
-
Matrix Degradation: The release of sulfated glycosaminoglycans (sGAG) into the culture medium from cartilage explants is quantified using the DMMB assay.
-
Cell Viability and Apoptosis: Assays such as MTT or TUNEL can be used to assess the effect of TNC on chondrocyte viability and apoptosis.
-
In Vivo Murine Model of Osteoarthritis
Objective: To evaluate the therapeutic potential and in vivo effects of Tenascin-C on cartilage degeneration and joint health in a living organism.
Protocol:
-
Animal Model:
-
Commonly used models include surgically induced OA, such as destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT), in mice or rats.
-
-
Tenascin-C Administration:
-
Purified Tenascin-C is administered via intra-articular injection into the knee joint of the animals.
-
Dosages can range from 10 to 100 µg/mL.
-
Treatment regimens may involve a single injection or multiple injections over a period of several weeks.
-
A control group receiving vehicle (e.g., saline) injections is essential.
-
-
Post-operative Monitoring:
-
Animals are monitored for signs of pain and changes in limb usage.
-
-
Tissue Harvesting and Analysis:
-
At specified time points (e.g., 2, 4, 6, 8 weeks post-surgery), animals are euthanized, and the knee joints are harvested.
-
Histological Analysis: The joints are fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to visualize cartilage proteoglycan content and with Hematoxylin and Eosin (H&E) for overall morphology.
-
Scoring: The severity of cartilage degradation is quantified using established scoring systems such as the Mankin score or the OARSI score.
-
Immunohistochemistry: The expression and localization of specific proteins, including TNC, MMPs, and inflammatory markers, can be visualized in the joint tissues.
-
Conclusion
Tenascin-C is a multifaceted protein with a significant and complex role in the pathophysiology of osteoarthritis. Its ability to act as both a pro-inflammatory, catabolic agent and a potential promoter of cartilage repair highlights the need for further research to delineate the specific functions of its various domains and splice variants. Understanding the intricate signaling pathways, such as the TLR4/NF-κB and TGF-β/SMAD pathways, that are modulated by Tenascin-C is crucial for the development of targeted therapeutic strategies for osteoarthritis. The experimental models and protocols outlined in this guide provide a framework for continued investigation into the potential of modulating Tenascin-C activity for the treatment of this debilitating disease.
References
- 1. Tenascin-C in Osteoarthritis and Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tenascin-C in Osteoarthritis and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tenascin-C in Osteoarthritis and Rheumatoid Arthritis [frontiersin.org]
- 5. Tenascin-C Prevents Articular Cartilage Degeneration in Murine Osteoarthritis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenascin-C induces inflammatory mediators and matrix degradation in osteoarthritic cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenascin-C induces inflammatory mediators and matrix degradation in osteoarthritic cartilage [u-labex.com]
- 8. Tenascin-C Prevents Articular Cartilage Degeneration in Murine Osteoarthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Tenascin-C is an endogenous activator of Toll-like receptor 4 that is essential for maintaining inflammation in arthritic joint disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of integrin β1 and tenascin C mediate TGF-SMAD2/3 signaling in chondrogenic differentiation of BMSCs induced by type I collagen hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Tenaxin I in Scutellaria baicalensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenaxin I, a polymethoxylated 4'-deoxyflavone found in the roots of Scutellaria baicalensis, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes a summary of available quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug development.
Introduction
This compound (2',5-dihydroxy-6,7,8-trimethoxyflavone) is a specialized flavonoid produced in the roots of Scutellaria baicalensis (Baikal skullcap). Like other 4'-deoxyflavones, it is synthesized via a root-specific branch of the flavonoid pathway. This pathway has evolved to produce a diverse array of flavones with unique substitution patterns, many of which exhibit significant biological activities. This document outlines the current understanding of the multi-step enzymatic cascade leading to the formation of this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway and proceeds through the root-specific 4'-deoxyflavone pathway. The core flavone structure is subsequently modified by a series of hydroxylation and O-methylation reactions to yield the final product.
Formation of the Chrysin Backbone
The initial steps of the pathway, leading to the formation of the central precursor chrysin, are well-established. These reactions occur in the cytoplasm and on the surface of the endoplasmic reticulum.
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Activation of Cinnamic Acid: Cinnamic acid is then activated by cinnamate-CoA ligase-like 7 (CLL-7) to form cinnamoyl-CoA.
-
Chalcone Synthesis: Chalcone synthase (CHS) , specifically the root-expressed isoform SbCHS-2, catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinocembrin chalcone.
-
Isomerization to Flavanone: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone, pinocembrin.
-
Formation of the Flavone Core: Flavone synthase II (FNSII) , the root-specific isoform SbFNSII-2, introduces a double bond into the C-ring of pinocembrin to form the flavone chrysin (5,7-dihydroxyflavone).
Decoration of the Chrysin Core: Hydroxylation and O-Methylation
The subsequent steps involve a series of hydroxylation and O-methylation reactions that decorate the chrysin backbone to produce this compound. While the exact sequence of these events is a subject of ongoing research, the key enzymes have been identified.
-
A-Ring Hydroxylation: The A-ring of chrysin undergoes hydroxylation at the C-6 and C-8 positions, catalyzed by two distinct cytochrome P450 enzymes:
-
Flavone 6-hydroxylase (F6H; SbCYP82D1.1): Adds a hydroxyl group at the C-6 position.
-
Flavone 8-hydroxylase (F8H; SbCYP82D2): Adds a hydroxyl group at the C-8 position.
-
-
B-Ring Hydroxylation: A crucial step in the formation of this compound is the hydroxylation of the B-ring at the C-2' position. While the specific enzyme responsible for this reaction in S. baicalensis has not yet been definitively characterized, it is hypothesized to be a cytochrome P450 monooxygenase.
-
O-Methylation: The final steps in the biosynthesis of this compound involve the sequential methylation of the hydroxyl groups. Two types of O-methyltransferases (OMTs) have been shown to be involved[1][2]:
-
SbPFOMT5 (Type II OMT): This enzyme is capable of methylating adjacent hydroxyl groups and is implicated in the methylation of the A-ring.
-
SbFOMT5 (Type I OMT): This enzyme is also involved in the methylation steps.
-
The co-expression of SbPFOMT5 and SbFOMT5 in yeast has been demonstrated to produce this compound when supplied with the appropriate hydroxylated precursor, highlighting their critical roles in the terminal steps of the pathway[1][2]. The precise order of these methylation events is likely determined by the substrate specificities of these enzymes.
Quantitative Data
Quantitative data on the kinetic properties of the enzymes specifically involved in the later stages of this compound biosynthesis is currently limited in the published literature. Further biochemical characterization of the identified hydroxylases and O-methyltransferases is required to populate the following table with comprehensive data.
| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| SbF6H (CYP82D1.1) | Chrysin, Apigenin | Data not available | Data not available | Data not available | Data not available | Data not available | [3][4] |
| SbF8H (CYP82D2) | Chrysin | Data not available | Data not available | Data not available | Data not available | Data not available | [3][4] |
| Flavonoid 2'-hydroxylase | Unknown | Data not available | Data not available | Data not available | Data not available | Data not available | |
| SbPFOMT5 | Hydroxylated flavones | Data not available | Data not available | Data not available | Data not available | Data not available | [1][2] |
| SbFOMT5 | Hydroxylated flavones | Data not available | Data not available | Data not available | Data not available | Data not available | [1][2] |
Experimental Protocols
Heterologous Expression and Purification of Scutellaria baicalensis O-Methyltransferases
This protocol describes the general procedure for expressing and purifying recombinant OMTs from S. baicalensis in E. coli for subsequent biochemical characterization.
4.1.1. Gene Cloning and Vector Construction
-
Total RNA is extracted from the roots of S. baicalensis.
-
First-strand cDNA is synthesized using a reverse transcriptase.
-
The open reading frames of the target OMT genes (e.g., SbPFOMT5, SbFOMT5) are amplified by PCR using gene-specific primers.
-
The PCR products are cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal polyhistidine (His)-tag.
-
The integrity of the cloned sequences is confirmed by DNA sequencing.
4.1.2. Protein Expression
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.
4.1.3. Protein Purification
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
The cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzyme Assay for Flavonoid O-Methyltransferases
This protocol outlines a general method for assaying the activity of purified recombinant OMTs.
-
The standard reaction mixture (e.g., 100 µL) contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1-5 µg of purified recombinant OMT
-
100 µM of the flavonoid substrate (dissolved in DMSO)
-
1 mM S-adenosyl-L-methionine (SAM) as the methyl donor
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for 30-60 minutes.
-
The reaction is terminated by the addition of an equal volume of methanol or by acidification.
-
The reaction mixture is centrifuged to precipitate the protein.
-
The supernatant is filtered and analyzed by HPLC or LC-MS/MS.
HPLC-MS/MS Analysis of Flavonoids
This protocol provides a general framework for the separation and identification of this compound and its precursors.
4.3.1. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a suitable time frame (e.g., 5% to 95% B in 10-20 minutes) is typically used to separate the flavonoids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
4.3.2. Mass Spectrometry Conditions
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for flavonoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known compounds or full scan for the identification of unknown metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions are determined for each target analyte by infusing standard compounds.
-
Ion Source Parameters: Capillary voltage, gas flow rates, and temperature are optimized for maximal signal intensity of the target analytes.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in Scutellaria baicalensis.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization of flavonoid O-methyltransferases.
Conclusion and Future Perspectives
The biosynthesis of this compound in Scutellaria baicalensis is a complex process involving a specialized, root-specific flavonoid pathway followed by a series of hydroxylation and O-methylation events. While key enzymes in this pathway have been identified, further research is needed to fully elucidate the entire sequence of reactions and to characterize the involved enzymes biochemically. Specifically, the identification and characterization of the flavonoid 2'-hydroxylase remains a critical gap in our understanding. A detailed kinetic analysis of the terminal O-methyltransferases, SbPFOMT5 and SbFOMT5, will be essential for optimizing the production of this compound through metabolic engineering approaches. The protocols and information provided in this guide serve as a foundation for researchers to further investigate this fascinating biosynthetic pathway and unlock the potential of this compound for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Tenaxin I: A Technical Review of a Promising Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenaxin I, a flavonoid identified as 5,2'-dihydroxy-6,7,8-trimethoxyflavone, is a natural compound isolated from Scutellaria baicalensis (Baikal skullcap). This plant has a long history of use in traditional medicine, and its extracts are known to contain a variety of bioactive flavonoids. While related compounds from Scutellaria baicalensis have been extensively studied for their diverse pharmacological effects, this compound has been specifically noted for its potential as a neuraminidase inhibitor, suggesting antiviral applications. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its known activities, experimental methodologies, and placing it within the context of other flavonoids from the same source.
Chemical Structure and Properties
This compound is a polymethoxyflavonoid with the following chemical structure:
-
Systematic Name: 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one
-
Molecular Formula: C₁₈H₁₆O₇
-
Molecular Weight: 344.32 g/mol
The presence of multiple methoxy groups and two hydroxyl groups influences its solubility, bioavailability, and interaction with biological targets.
Biological Activity of this compound
The primary reported biological activity of this compound is the inhibition of the neuraminidase enzyme.
Antiviral Activity: Neuraminidase Inhibition
Neuraminidase is a key enzyme on the surface of many viruses, such as the influenza virus, which enables the release of new virus particles from infected cells. Inhibition of this enzyme is a clinically validated strategy for the treatment of viral infections. Several sources identify this compound as a neuraminidase inhibitor[1]. However, a thorough review of the available scientific literature did not yield specific quantitative data, such as IC50 values, for this compound's inhibitory activity against neuraminidase.
For context, other flavonoids isolated from Scutellaria baicalensis have demonstrated potent anti-influenza virus activities with specific IC50 values.
| Compound | Target | IC50 (µM) | Reference |
| Baicalin | Anti-H1N1 Activity | 7.4 | [2] |
| Baicalein | Anti-H1N1 Activity | 7.5 | [2] |
| Wogonin | Anti-H1N1 Activity | 2.1 | [2] |
| Chrysin | Anti-H1N1 Activity | 7.7 | [2] |
| Oroxylin A | Anti-H1N1 Activity | 12.8 | [2] |
| Oseltamivir Phosphate (Positive Control) | Anti-H1N1 Activity | 45.6 | [2] |
| This compound | Neuraminidase Inhibition | Data Not Available |
Anticancer and Anti-inflammatory Activities
While many flavonoids from Scutellaria baicalensis, such as baicalein and wogonin, have been extensively investigated for their anticancer and anti-inflammatory properties, no specific studies detailing these activities for this compound were identified in the conducted literature search. The anticancer effects of related flavonoids are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways, including those involving NF-κB and MAP kinases. Similarly, their anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators. The potential of this compound in these areas remains an open field for investigation.
| Biological Activity | This compound - In Vitro/In Vivo Data |
| Anticancer | No specific studies or quantitative data (e.g., IC50 values against cancer cell lines) were found in the reviewed literature. |
| Anti-inflammatory | No specific studies or quantitative data on the inhibition of inflammatory markers were found in the reviewed literature. |
Experimental Protocols
Isolation and Purification of Flavonoids from Scutellaria baicalensis
The isolation of this compound and other flavonoids from the roots of Scutellaria baicalensis typically involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction:
-
The dried and powdered roots of Scutellaria baicalensis are extracted with a solvent such as methanol or ethanol, often using methods like heat reflux or ultrasound-assisted extraction to improve efficiency.
-
The crude extract is obtained by removing the solvent under reduced pressure.
-
-
Fractionation:
-
The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The fractions enriched with flavonoids are subjected to further purification using techniques like column chromatography on silica gel or Sephadex.
-
High-Performance Liquid Chromatography (HPLC) is a standard method for the final purification and quantification of individual flavonoids. A common setup involves a C18 column with a gradient elution system, often using a mobile phase of acetonitrile and water with an acid modifier like phosphoric acid.
-
Figure 1: General workflow for the isolation and purification of this compound.
Neuraminidase Inhibition Assay
The inhibitory activity of compounds against neuraminidase is commonly assessed using a fluorometric assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the neuraminidase enzyme in an appropriate assay buffer (e.g., MES buffer with CaCl₂).
-
Prepare a stock solution of the fluorescent substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), in DMSO and dilute it to the working concentration in the assay buffer.
-
Prepare serial dilutions of the test compound (this compound) and a known neuraminidase inhibitor (e.g., oseltamivir) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the neuraminidase enzyme solution to wells containing the test compound dilutions or controls.
-
Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measurement and Analysis:
-
Stop the reaction by adding a stop solution (e.g., a basic buffer like glycine-NaOH).
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
-
Figure 2: Experimental workflow for a neuraminidase inhibition assay.
Signaling Pathways of Related Flavonoids
While specific signaling pathways modulated by this compound have not been elucidated, studies on other flavonoids from Scutellaria baicalensis, such as wogonin and baicalein, have identified several key pathways involved in their anticancer and anti-inflammatory effects. These pathways represent potential areas of investigation for this compound.
-
NF-κB Signaling Pathway: Many flavonoids from Scutellaria baicalensis are known to inhibit the activation of NF-κB, a key transcription factor that regulates inflammation, cell survival, and proliferation.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another common target. Modulation of this pathway can affect cell growth, differentiation, and apoptosis.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by flavonoids can lead to apoptosis in cancer cells.
Figure 3: Hypothesized signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
This compound is a flavonoid from Scutellaria baicalensis with reported neuraminidase inhibitory activity. However, there is a notable lack of publicly available quantitative data on its biological effects, including its potency as a neuraminidase inhibitor and its potential anticancer and anti-inflammatory activities. This represents a significant gap in the literature and a promising area for future research.
For drug development professionals and researchers, this compound presents an opportunity for further investigation. Key future research directions should include:
-
Quantitative Biological Assays: Determining the IC50 values of this compound against various viral neuraminidases, a panel of cancer cell lines, and in relevant anti-inflammatory assays.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of this compound in animal models of viral infections, cancer, and inflammation.
The rich pharmacological profile of other flavonoids from Scutellaria baicalensis suggests that this compound may also possess a range of valuable biological activities awaiting discovery and characterization.
References
Preliminary Studies on Tenaxin I Efficacy: A Technical Guide and Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenaxin I, a flavonoid identified as 2',5-Dihdryoxy-6,7,8-trimethoxyflavone, is a natural compound extracted from Scutellaria baicalensis (Radix Scutellariae).[1][2] Initial characterization has identified it as a neuraminidase inhibitor.[1] However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its broader efficacy, mechanism of action, and specific signaling pathways. This technical guide serves to summarize the current, albeit limited, knowledge on this compound. It aims to provide a clear distinction from the well-studied Tenascin protein family, with which it is sometimes confused, and to outline a conceptual framework for future preclinical research. Due to the nascent stage of research, this document will highlight the absence of quantitative efficacy data and detailed experimental protocols directly pertaining to this compound, while providing general methodologies and contextual information from related flavonoids and relevant assays.
Introduction to this compound
This compound is a flavonoid compound found in the roots of Scutellaria baicalensis, a plant widely used in traditional medicine.[2][3] Its chemical structure is 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one.[2] The primary bioactivity associated with this compound to date is its ability to inhibit neuraminidase, an enzyme crucial for the proliferation of certain viruses, such as influenza.[1]
It is critical to distinguish This compound , a small molecule flavonoid, from Tenascins , which are a family of large extracellular matrix glycoproteins.[4][5][6] Tenascins, particularly Tenascin-C (TNC), are extensively researched as biomarkers in cancer and inflammation and are involved in various cellular signaling pathways.[4][7] There is no known direct biological relationship between this compound and the Tenascin protein family.
Quantitative Data on Efficacy
As of the date of this publication, there are no publicly available preliminary studies that provide quantitative data on the efficacy of this compound in any preclinical models (in vitro or in vivo). The tables below are presented to underscore this gap in the scientific literature and to serve as a template for future data presentation.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Assay | Outcome Measure | IC50 / EC50 | Study Reference |
|---|---|---|---|
| No data available |
| | | | |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | % Inhibition / Change | Study Reference |
|---|---|---|---|---|
| No data available |
| | | | | |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound efficacy are not available. However, based on its identified activity as a neuraminidase inhibitor, a general protocol for a neuraminidase inhibition assay is provided below. This represents a foundational experiment for validating its primary known bioactivity.
General Protocol: Neuraminidase Inhibition Assay (Fluorometric)
This protocol is a generalized procedure and would require optimization for the specific properties of this compound.
-
Virus Preparation: A standardized amount of influenza virus, predetermined to yield a linear reaction rate, is prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted in the assay buffer to create a range of concentrations to be tested.
-
Incubation: Equal volumes of the virus preparation and the this compound dilutions are mixed in a 96-well plate and incubated at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding to the neuraminidase enzyme.[8]
-
Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well to initiate the enzymatic reaction.[9]
-
Reaction Incubation: The plate is incubated at 37°C for a specific duration (e.g., 1 hour).[8]
-
Reaction Termination: The reaction is stopped by adding a solution such as 0.14 M NaOH in 83% ethanol.[8]
-
Fluorescence Reading: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[9]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of neuraminidase activity against the logarithm of the this compound concentration.
Signaling Pathways and Conceptual Frameworks
There is no direct evidence linking this compound to any specific signaling pathways. However, other flavonoids isolated from Scutellaria baicalensis, such as baicalin and wogonin, have been shown to modulate pathways including PI3K-Akt, NF-κB, and MAPK.[3][10] These pathways are central to inflammation, cell proliferation, and apoptosis, suggesting potential avenues for future investigation into this compound's mechanism of action.
The following diagrams illustrate a conceptual workflow for the preclinical evaluation of a novel natural product like this compound and a potential, though currently hypothetical, signaling pathway that could be investigated based on the activities of related compounds.
Figure 1: Conceptual workflow for preclinical studies of this compound.
Figure 2: Hypothetical signaling pathway for this compound investigation.
Conclusion and Future Directions
This compound remains a largely uncharacterized flavonoid with potential therapeutic value, suggested by its neuraminidase inhibitory activity. The current body of scientific literature lacks the preliminary studies necessary to ascertain its efficacy in any disease model. This technical guide highlights the urgent need for foundational research to bridge this knowledge gap.
Future research should prioritize:
-
Confirmation of Neuraminidase Inhibition: Detailed enzymatic assays to determine the IC50 and mode of inhibition.
-
Broad-Spectrum Bioactivity Screening: Evaluating this compound against a panel of cancer cell lines and in assays for anti-inflammatory, antioxidant, and other relevant activities.
-
Mechanism of Action Studies: Should bioactivity be confirmed, subsequent studies should focus on identifying molecular targets and elucidating the signaling pathways involved.
-
In Vivo Proof-of-Concept: Progression to animal models to assess efficacy, pharmacokinetics, and safety.
By systematically addressing these areas, the scientific community can begin to build a comprehensive profile of this compound and determine its potential as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H16O7 | CID 159029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenascin-W is a better cancer biomarker than tenascin-C for most human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What distinguishes tenascin from fibronectin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenascin - Wikipedia [en.wikipedia.org]
- 7. Can tenascin be redundant in cancer development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tenaxin I Neuraminidase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase, an essential enzyme for the release and spread of influenza virions, is a key target for antiviral drug development. Tenaxin I, a natural compound extracted from Radix Scutellariae, has been identified as a potential neuraminidase inhibitor.[1] This document provides a detailed protocol for a fluorescence-based neuraminidase inhibition assay, a widely accepted method for evaluating the efficacy of potential inhibitors like this compound. The assay is based on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase to produce the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Data Presentation
| Compound | Target Neuraminidase (e.g., H1N1) | IC50 (nM) |
| This compound | [Insert Virus Strain] | [Insert Experimental Value] |
| Oseltamivir Carboxylate | A(H1N1)pdm09 | Example: 1.5 nM |
| Zanamivir | A(H1N1)pdm09 | Example: 0.8 nM |
Experimental Protocols
This protocol outlines a fluorescence-based neuraminidase inhibition assay suitable for determining the IC50 of this compound.
Materials and Reagents:
-
This compound (or other test inhibitors)
-
Neuraminidase (from influenza virus or recombinant)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-Methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Black, flat-bottom 96-well microplates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow Diagram
Caption: Experimental workflow for the neuraminidase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
This compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing.
-
Neuraminidase Dilution: Dilute the neuraminidase-containing sample (e.g., virus stock) in assay buffer to a concentration that yields a linear rate of substrate cleavage over the assay period. This optimal dilution should be determined empirically in a preliminary neuraminidase activity assay.
-
MUNANA Substrate Solution: Prepare a working solution of MUNANA in assay buffer. A typical concentration is 100 µM. Protect this solution from light.
-
4-MU Standard Curve: Prepare a series of dilutions of 4-MU in assay buffer to generate a standard curve. This will be used to correlate relative fluorescence units (RFU) with the amount of product formed.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each this compound dilution to triplicate wells.
-
Include control wells:
-
No Inhibitor Control (100% activity): 25 µL of assay buffer instead of inhibitor.
-
No Enzyme Control (background): 25 µL of assay buffer.
-
-
Add 25 µL of the diluted neuraminidase to all wells except the "No Enzyme Control".
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in each well using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Subtract the average RFU of the "No Enzyme Control" from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (RFU of test well / RFU of 'No Inhibitor Control')) * 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mechanism of Action
The fundamental principle of this assay is the competitive inhibition of the neuraminidase enzyme.
Signaling Pathway Diagram
Caption: Mechanism of neuraminidase inhibition by this compound.
In the absence of an inhibitor, neuraminidase binds to its substrate, MUNANA, and cleaves it, resulting in the release of the highly fluorescent 4-MU. When this compound is present, it competes with MUNANA for binding to the active site of the neuraminidase enzyme. This binding event prevents the enzyme from processing the substrate, leading to a decrease or absence of fluorescence. The degree of fluorescence reduction is directly proportional to the inhibitory activity of this compound.
References
Application Notes and Protocols for Tenaxin I Dissolution in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenaxin I, a flavonoid extracted from Radix Scutellariae, has garnered significant interest in biomedical research due to its potential therapeutic properties, including neuraminidase inhibitory activity and p53 activation through the inhibition of SirT1 and SirT2. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide detailed protocols for the solubilization of this compound for use in various research applications.
Given the hydrophobic nature typical of many flavonoids, this compound exhibits poor solubility in aqueous solutions. Therefore, the use of an organic solvent is necessary to prepare stock solutions for subsequent dilution in cell culture media or assay buffers. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.
Data Presentation
The following table summarizes the recommended solvent and storage conditions for this compound solutions based on general handling procedures for hydrophobic compounds and supplier recommendations.
| Parameter | Recommendation | Source/Rationale |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Inferred from common practices for hydrophobic small molecules and flavonoids. |
| Stock Solution Concentration | 10 mM (or higher, depending on experimental needs) | Standard practice for preparing stock solutions for in vitro assays. |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | Based on supplier handling instructions for compounds in solvent.[1][2] |
| Aqueous Solubility | Poor/Insoluble | Indicated by the need for an organic solvent for dissolution. |
| Final DMSO Concentration in Assay | < 0.5% (ideally ≤ 0.1%) | To minimize solvent-induced cytotoxicity in cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound is 344.32 g/mol .
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Procedure:
-
Weighing this compound: In a sterile environment, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.44 mg of this compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium or assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is highly recommended to perform serial dilutions to minimize the precipitation of the compound.
-
Intermediate Dilution (e.g., to 1 mM): Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium or buffer. Mix gently by pipetting.
-
Final Working Dilution: Add the desired volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the target concentration. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
-
Mixing: Mix the final working solution thoroughly but gently by inverting the tube or by slow pipetting.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Mandatory Visualization
Caption: Workflow for the preparation of this compound solutions for in vitro studies.
Caption: Proposed mechanism of action of this compound via p53 activation.
References
Application Notes and Protocols: Tenaxin I Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenaxin I is a flavonoid compound extracted from Radix Scutellariae that has been identified as a neuraminidase inhibitor[1][2][3]. Neuraminidase is a crucial enzyme for the proliferation of influenza viruses, making its inhibitors a key area of research for antiviral drug development. Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible experimental results in screening and characterization assays. Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids due to their often-low aqueous solubility[4][5][6][7]. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in DMSO.
Data Presentation
This compound Properties
| Property | Value | Source |
| CAS Number | 86926-52-5 | [1][8] |
| Molecular Formula | C₁₈H₁₆O₇ | [1][8] |
| Molecular Weight | 344.32 g/mol | [1][8] |
| Purity | >98% | [8] |
| Biological Activity | Neuraminidase Inhibitor | [1][2][3] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Several months | Store in a sealed, cool, and dry condition.[8] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.[6][9] |
| DMSO Stock Solution | -80°C | Long-term | For storage longer than one month, -80°C is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating serial dilutions for various assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Determine the Mass of this compound:
-
Use the following formula to calculate the mass of this compound required to make a specific volume of a 10 mM stock solution: Mass (mg) = 10 mM × Molecular Weight (344.32 g/mol ) × Volume (L) × 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 344.32 g/mol × 0.001 L × 1000 mg/g = 3.44 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and add it to the tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Troubleshooting: If solubility is an issue, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes to facilitate dissolution[8].
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage[6][9].
-
Protocol 2: Application in a Neuraminidase Inhibition Assay
This protocol provides a general workflow for using the this compound stock solution in a fluorescence-based neuraminidase inhibition assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Neuraminidase enzyme
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black plates
-
Plate reader with fluorescence detection (Excitation: ~355-360 nm, Emission: ~450-460 nm)[10][11]
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well black plate, add the diluted this compound solutions.
-
Include positive controls (neuraminidase with no inhibitor) and negative controls (assay buffer only).
-
-
Enzyme Incubation:
-
Substrate Addition and Reaction:
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Caption: Workflow for this compound stock preparation and use in an assay.
Caption: this compound inhibits viral release by blocking neuraminidase.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae | PLOS One [journals.plos.org]
- 3. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00851A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 8. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Screening of neuraminidase inhibitory activities of some medicinal plants traditionally used in Lingnan Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tenaxin I in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with a Photo Diode Array (PDA) detector for the accurate quantification of Tenaxin I in plant extracts. This compound, a flavonoid found in medicinal plants such as Scutellaria baicalensis, has garnered interest for its potential biological activities.[1][2] This document provides comprehensive protocols for sample preparation, chromatographic separation, and method validation, ensuring reliable and reproducible results for research, quality control, and drug development purposes.
Introduction
This compound (5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one) is a naturally occurring flavonoid with the molecular formula C₁₈H₁₆O₇ and a molecular weight of 344.32 g/mol .[1][2][3] It is primarily isolated from plants of the Lamiaceae family, notably from the roots of Scutellaria baicalensis (Baikal skullcap), a plant with a long history in traditional medicine.[1] Given the pharmacological interest in flavonoids for their antioxidant, anti-inflammatory, and neuroprotective properties, accurate quantification of specific compounds like this compound in complex plant matrices is crucial.[4]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for separating and quantifying individual components in complex mixtures like plant extracts.[5][6] This document outlines a reverse-phase HPLC (RP-HPLC) method that provides the selectivity and sensitivity required for the determination of this compound.
Experimental Protocols
-
Standards: this compound reference standard (≥98% purity)[3]
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Equipment:
-
Analytical balance
-
Ultrasonic bath or microwave extractor
-
Vortex mixer
-
Centrifuge
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve.
-
Drying and Grinding: Dry the plant material (e.g., roots of S. baicalensis) at 40-50°C to a constant weight and grind it into a fine, homogenous powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Vortex the mixture for 1 minute.
-
Perform extraction using one of the following methods:
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes at 40°C.
-
Microwave-Assisted Extraction (MAE): Follow optimized MAE protocols, which typically involve short irradiation cycles to prevent thermal degradation.[8]
-
Maceration: Shake the suspension at room temperature for 24 hours in a sealed container.[8][10]
-
-
-
Clarification: Centrifuge the extract at 4000 rpm for 15 minutes. Collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[9]
HPLC Method and Parameters
The following parameters are recommended and can be optimized for specific systems and matrices. The method is adapted from established protocols for analyzing flavonoids in Scutellaria species.[7]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Elution | 0-2 min: 45% B2-10 min: 45% to 60% B10-30 min: 60% to 70% B30-31 min: 70% to 90% B31-33 min: Hold at 90% B33-35 min: Return to 45% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Injection Volume | 10 µL |
| Detector | PDA/UV-Vis |
| Detection Wavelength | 270 nm (or optimal wavelength determined from this compound UV spectrum) |
Data Presentation and Method Validation
The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, sensitivity, precision, and accuracy.[5][11][12]
Table 1: Example Method Validation Parameters for this compound Quantification
| Parameter | Specification | Example Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Calibration Range | 1 - 100 µg/mL | Consistent with specification |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.25 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.80 µg/mL |
| Intra-day Precision (%RSD) | ≤ 2% | 1.3% |
| Inter-day Precision (%RSD) | ≤ 3% | 2.1% |
| Accuracy (% Recovery) | 95 - 105% | 98.5% - 102.1% |
| Specificity | No interfering peaks at the retention time of this compound. Peak purity index > 0.999. | Confirmed by PDA analysis |
Visualizations
Caption: Workflow for the quantification of this compound in plant extracts.
Flavonoids often exhibit anti-inflammatory effects by modulating key signaling pathways like NF-κB. While the specific mechanism for this compound is under investigation, a generalized pathway illustrates a common mode of action for this class of compounds.[4]
References
- 1. This compound | C18H16O7 | CID 159029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorlab.com [biorlab.com]
- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Tenaxin I Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenaxin I, a natural compound, has garnered interest for its potential cytotoxic effects against various cancer cell lines. Accurate and reproducible assessment of its cytotoxic activity is crucial for preclinical evaluation and further drug development. This document provides detailed protocols for determining the cytotoxicity of this compound using the MTT assay, along with a summary of reported IC50 values and an overview of its potential mechanism of action.
Note on Compound Name: The scientific literature often shows an overlap or confusion between "this compound" and "Tanshinone I," a compound extracted from Salvia miltiorrhiza. The information presented here is based on findings related to Tanshinone I, which is more extensively studied for its anticancer properties. It is presumed that "this compound" may be a synonym or a related compound. Researchers should verify the specific compound being investigated.
Data Presentation: Cytotoxicity of this compound (Tanshinone I)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Tanshinone I) in various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| U2OS | Osteosarcoma | Not Specified | ~1.0 - 1.5 µmol/L | [1] |
| MOS-J | Osteosarcoma | Not Specified | ~1.0 - 1.5 µmol/L | [1] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 5.7 µg/mL (24h) | [2] |
| MDA-MB-231 | Breast Cancer | MTT Assay | 2.5 µg/mL (48h) | [2] |
| MDA-MB-231 (with light irradiation) | Breast Cancer | MTT Assay | 0.857 µg/mL (24h) | [2] |
| MDA-MB-231 (with light irradiation) | Breast Cancer | MTT Assay | 0.456 µg/mL (48h) | [2] |
Experimental Protocols: MTT Cytotoxicity Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound (Tanshinone I)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in a fresh complete medium.
-
Count the cells using a hemocytometer and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations for treatment.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enhanced cytotoxicity on breast cancer cells by Tanshinone I-induced photodynamic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
Determining the IC50 of Tenaxin I Against Neuraminidase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the 50% inhibitory concentration (IC50) of Tenaxin I, a natural compound extracted from Radix Scutellariae, against neuraminidase.[1] Neuraminidase is a critical enzyme for the proliferation of influenza viruses, making it a key target for antiviral drug development.[2][3][4] The protocols outlined herein are based on established and widely used neuraminidase inhibition assays, primarily utilizing a fluorescence-based method with the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5][6][7] This guide offers detailed experimental procedures, data analysis guidelines, and visual workflows to facilitate the accurate and reproducible determination of the inhibitory potential of this compound against neuraminidase.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[3] While hemagglutinin facilitates viral entry into host cells, neuraminidase is essential for the release of newly formed virus particles from infected cells, thus enabling the spread of infection.[2][3][8] By cleaving terminal sialic acid residues from the host cell surface, neuraminidase prevents the aggregation of new virions and their attachment to the infected cell.[3][8]
Inhibiting the enzymatic activity of neuraminidase is a clinically validated strategy for the treatment of influenza.[2] Neuraminidase inhibitors act as competitive inhibitors, mimicking the natural substrate (sialic acid) and binding to the active site of the enzyme, thereby preventing the release of progeny viruses.[4][8] The potency of a neuraminidase inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%.
This compound has been identified as a neuraminidase inhibitory compound.[1] The following protocols provide a framework for quantifying its inhibitory activity.
Quantitative Data Summary
While specific experimental IC50 values for this compound against various neuraminidase subtypes are not yet widely published, the following table provides a template for summarizing such data once obtained. For comparative purposes, typical IC50 ranges for the well-characterized neuraminidase inhibitor, Oseltamivir, are included.
| Compound | Neuraminidase Subtype | IC50 (nM) | Assay Method | Reference |
| This compound | e.g., A/H1N1 | To be determined | Fluorescence-based (MUNANA) | - |
| This compound | e.g., A/H3N2 | To be determined | Fluorescence-based (MUNANA) | - |
| This compound | e.g., Influenza B | To be determined | Fluorescence-based (MUNANA) | - |
| Oseltamivir Carboxylate | A(H1N1)pdm09 | 0.32 ± 0.07 | Fluorescence-based (MUNANA) | [5] |
| Oseltamivir Carboxylate | A(H3N2) | ~0.73-1.35 (ratio) | Fluorescence-based (MUNANA) | [9] |
| Oseltamivir Carboxylate | Influenza B | ~0.48-1.12 (ratio) | Fluorescence-based (MUNANA) | [9] |
Experimental Protocols
This section details the materials and methods for a fluorescence-based neuraminidase inhibition assay to determine the IC50 of this compound.
Materials and Reagents
-
This compound: Prepare a stock solution of known concentration (e.g., 10 mM in DMSO or an appropriate solvent) and store at -20°C.
-
Neuraminidase Enzyme: Purified or recombinant neuraminidase from the desired influenza virus subtype (e.g., H1N1, H3N2). Alternatively, whole virus preparations can be used.[10]
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (e.g., from Sigma-Aldrich or a kit like NA-Fluor™ Influenza Neuraminidase Assay Kit).[5][7]
-
Stop Solution: e.g., 0.1 M Glycine-NaOH, pH 10.7.
-
Positive Control: A known neuraminidase inhibitor such as Oseltamivir carboxylate or Zanamivir.[10]
-
96-well black, flat-bottom microplates: For fluorescence measurements.
-
Plate reader: Capable of fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm).
-
Standard laboratory equipment: Pipettes, tubes, incubators, etc.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound against neuraminidase.
Detailed Protocol
-
Preparation of Reagents:
-
This compound Dilutions: Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 0.01 nM to 100 µM).
-
Control Dilutions: Prepare a similar dilution series for the positive control inhibitor (e.g., Oseltamivir).
-
Neuraminidase Working Solution: Dilute the neuraminidase enzyme in assay buffer to a concentration that yields a robust fluorescent signal within the linear range of the assay. This concentration needs to be optimized in a preliminary experiment.[10]
-
MUNANA Working Solution: Prepare a 200 µM solution of MUNANA in assay buffer.[5][7]
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 25 µL of the serially diluted this compound, positive control, or assay buffer (for no-inhibitor and no-enzyme controls).
-
Add 25 µL of the diluted neuraminidase solution to all wells except the no-enzyme control wells. Add 25 µL of assay buffer to the no-enzyme control wells.[10]
-
Mix gently and incubate the plate for 20-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the enzymatic reaction by adding 50 µL of the 200 µM MUNANA substrate to all wells.[5]
-
Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Stop the reaction by adding 100 µL of stop solution to each well.[5]
-
-
Data Acquisition:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other fluorescence readings.
-
Calculation of Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_NoInhibitor))
-
Fluorescence_Inhibitor is the background-subtracted fluorescence in the presence of this compound.
-
Fluorescence_NoInhibitor is the background-subtracted fluorescence of the no-inhibitor control (100% enzyme activity).
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R, or Python libraries).[10][11]
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Caption: Logical workflow for IC50 value determination from raw fluorescence data.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the determination of the IC50 value of this compound against neuraminidase. Accurate characterization of its inhibitory potency is a crucial step in evaluating its potential as an antiviral agent. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for further drug development studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for in vivo Experimental Design of Tenascin I (Tenascin-C) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC), a large hexameric extracellular matrix glycoprotein, is a key regulator of tissue remodeling in pathological conditions. Its expression is typically low in healthy adult tissues but is significantly upregulated in response to injury, inflammation, and cancer. This dynamic expression pattern makes TNC an attractive target for diagnostic and therapeutic interventions. These application notes provide detailed protocols for in vivo experimental designs to study the multifaceted roles of TNC in various disease models.
I. In Vivo Models for Tenascin-C Research
A variety of animal models are instrumental in elucidating the in vivo functions of TNC. The choice of model depends on the specific research question, whether it pertains to tissue injury and repair, inflammation, or cancer biology.
Genetic Mouse Models
-
Tenascin-C Knockout (TNC-KO) Mice: These mice lack a functional TNC gene, allowing for the investigation of its role in various physiological and pathological processes by comparing the phenotype of TNC-KO mice to wild-type (WT) littermates.[1]
-
Conditional Tenascin-C Overexpressing Mice: These models permit the tissue-specific and temporal control of TNC overexpression, offering insights into the effects of elevated TNC levels in specific contexts.
Disease and Injury Models
-
Myocardial Infarction (MI): Surgical ligation of a coronary artery in mice is a common model to study cardiac injury and repair. TNC expression is markedly upregulated in the heart following MI, playing a role in inflammation and fibrosis.[1][2][3]
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used model for multiple sclerosis. TNC deficiency has been shown to ameliorate the clinical signs of EAE, suggesting a role for TNC in neuroinflammation.[4]
-
Dextran Sodium Sulphate (DSS)-Induced Colitis: This model is used to study inflammatory bowel disease. TNC expression is elevated in the inflamed colon, where it contributes to the inflammatory pathology.[5]
-
Cancer Xenograft Models: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice to study tumor growth and metastasis. TNC in the tumor microenvironment can influence these processes.[6][7][8]
II. Experimental Protocols
Murine Model of Myocardial Infarction
This protocol describes the induction of MI in mice to study the role of TNC in cardiac remodeling.
Materials:
-
Wild-type and TNC-knockout mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 8-0 silk)
-
Ventilator
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest cavity in layers.
-
Monitor the animal during recovery.
Post-operative Analysis:
-
Echocardiography: To assess cardiac function at different time points post-MI.
-
Histological Analysis: Sacrifice mice at selected time points (e.g., 3, 7, 14, and 28 days) post-MI. Harvest the hearts, fix in formalin, and embed in paraffin for histological staining.
-
Immunohistochemistry: To detect TNC expression and localization, as well as markers for inflammation (e.g., macrophages) and fibrosis (e.g., collagen).
Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol details the induction of EAE in TNC-KO and WT mice to investigate the role of TNC in autoimmune neuroinflammation.
Materials:
-
Wild-type and TNC-knockout mice (C57BL/6 background recommended)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Syringes and needles
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On days 0 and 2, administer PTX intraperitoneally.
-
Monitor the mice daily for clinical signs of EAE using a standardized scoring system (see Table 2).
-
Record the body weight of the mice daily.
Endpoint Analysis:
-
Clinical Score: The primary outcome measure is the daily clinical score, which reflects the severity of paralysis.
-
Histopathology: At the peak of the disease or at the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brain and spinal cord for histological analysis to assess inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
-
Immunohistochemistry: Stain tissue sections for TNC, immune cell markers (e.g., CD4 for T cells, F4/80 for macrophages), and glial cell markers.
Murine Cancer Xenograft Model
This protocol describes the use of a xenograft model to study the effect of TNC on tumor growth.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Human cancer cell line of interest (e.g., breast cancer, glioblastoma)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Culture the cancer cells to the desired number.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors.
Tumor Analysis:
-
Tumor Growth Curves: Plot the mean tumor volume over time for each experimental group.
-
Immunohistochemistry: Analyze the expression and localization of TNC within the tumor microenvironment. Also, stain for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
-
Metastasis Assessment: If studying metastasis, harvest relevant organs (e.g., lungs, liver) for histological analysis to detect metastatic lesions.[6]
Immunohistochemistry (IHC) Protocol for Tenascin-C in Paraffin-Embedded Tissues
This protocol provides a step-by-step guide for the detection of TNC in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Tenascin-C
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Boil slides in antigen retrieval buffer for 10-20 minutes.
-
Allow slides to cool down in the buffer for 20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-TNC antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with Streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Develop with DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded ethanols and xylene.
-
Mount with a permanent mounting medium.
-
III. Data Presentation
Quantitative data from in vivo experiments should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Cardiac Function Parameters in Wild-Type and TNC-KO Mice Post-Myocardial Infarction (Day 28)
| Parameter | Wild-Type + MI (n=X) | TNC-KO + MI (n=Y) | p-value |
| Left Ventricular End-Diastolic Diameter (mm) | Mean ± SD | Mean ± SD | p < 0.05 |
| Left Ventricular End-Systolic Diameter (mm) | Mean ± SD | Mean ± SD | p < 0.05 |
| Ejection Fraction (%) | Mean ± SD | Mean ± SD | p < 0.05 |
| Myocardial Stiffness | Mean ± SD | Mean ± SD | p < 0.05 |
| Interstitial Fibrosis (%) | Mean ± SD | Mean ± SD | p < 0.05 |
Data adapted from studies showing aggravated left ventricular remodeling in WT mice compared to TNC-KO mice post-MI.[1]
Table 2: Clinical Scoring of Experimental Autoimmune Encephalomyelitis (EAE)
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Limp tail tip |
| 1 | Limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2 | Limp tail and definite hind limb weakness |
| 2.5 | Limp tail and dragging of one hind limb |
| 3 | Limp tail and complete paralysis of both hind limbs |
| 3.5 | Limp tail, complete hind limb paralysis, and forelimb weakness |
| 4 | Moribund |
| 5 | Death |
Standard EAE scoring system.[9][10][11][12]
Table 3: Tumor Growth in Xenograft Model with TNC Knockdown
| Cell Line | Mean Tumor Volume (mm³) at Day X | p-value |
| Control (shNC) | Mean ± SD | - |
| TNC Knockdown (shTNC) | Mean ± SD | p < 0.05 |
Data adapted from studies showing reduced tumor growth in xenograft models with TNC knockdown.[7]
IV. Signaling Pathways and Visualization
TNC modulates several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for interpreting experimental results.
Tenascin-C and Toll-Like Receptor 4 (TLR4) Signaling
TNC can act as an endogenous ligand for TLR4, triggering pro-inflammatory signaling cascades.[13][14][15] This interaction is crucial in the context of sterile inflammation associated with tissue injury and some cancers.
Caption: TNC-TLR4 signaling pathway leading to inflammation.
Tenascin-C and Wnt Signaling
TNC can potentiate Wnt signaling by binding to Wnt ligands and presenting them to their receptors, Frizzled and LRP5/6.[16][17] This interaction is implicated in cancer progression.
Caption: TNC potentiation of the canonical Wnt signaling pathway.
V. Experimental Workflow
A logical workflow for an in vivo study investigating the role of TNC in a specific disease model.
Caption: General experimental workflow for in vivo TNC studies.
References
- 1. Tenascin-C may aggravate left ventricular remodeling and function after myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenascin-C in Tissue Repair after Myocardial Infarction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Tenascin-C deficiency protects mice from experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenascin-C is a driver of inflammation in the DSS model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast cancer cells produce tenascin C as a metastatic niche component to colonize the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spatial organization of the tenascin-C microenvironment in experimental and human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Tenascin C regulates multiple microglial functions involving TLR4 signaling and HDAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tenascin-C drives persistence of organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tenascin-C potentiates Wnt signaling in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Wnt/tenascin C-mediated cross talk between pancreatic cancer cells and stellate cells via activation of the metastasis suppressor NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
Tenaxin I: Application Notes and Protocols for Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenaxin I is a flavonoid compound, specifically 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one, that has been identified as a potential inhibitor of the influenza virus neuraminidase. Extracted from Radix Scutellariae (the root of Scutellaria baicalensis), this compound belongs to a class of plant-derived polyphenolic compounds known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of influenza virus research.
Mechanism of Action
This compound has been identified as an inhibitor of influenza virus neuraminidase (NA). Neuraminidase is a critical enzyme on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. Inhibition of NA prevents the spread of the virus to new cells, thereby halting the progression of the infection.
In addition to direct enzymatic inhibition, flavonoids derived from Scutellaria baicalensis have been shown to modulate host signaling pathways that are often dysregulated during influenza A virus (IAV) infection. While the specific effects of this compound on these pathways are yet to be fully elucidated, related flavonoids from the same source have been reported to exert their antiviral and anti-inflammatory effects through the modulation of pathways such as the AMP-activated protein kinase (AMPK) pathway and pattern recognition receptor (PRR) signaling pathways (including TLR3/7/8, RIG-I/MDA5, and NLRP3). It is plausible that this compound may share some of these mechanisms, contributing to a multi-faceted antiviral effect.
Data Presentation
Table 1: Antiviral Activity of Flavonoids from Scutellaria baicalensis Against Influenza Virus (Reference Data)
| Compound | Virus Strain | Assay Type | IC50 / EC50 | Cell Line | Reference |
| Wogonin | Influenza A & B | Viral Replication | Data not quantified as IC50 | MDCK, A549 | [1] |
Note: This table provides reference data for a related flavonoid from the same plant source to indicate the potential range of activity. Further experimental validation is required to determine the specific potency of this compound.
Experimental Protocols
Neuraminidase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against influenza virus neuraminidase. A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a standard method.
Materials:
-
This compound
-
Influenza virus stock (e.g., A/H1N1, A/H3N2)
-
MUNANA substrate
-
Assay buffer (e.g., 32.5 mM MES, pH 6.5, containing 4 mM CaCl2)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve the desired final concentrations.
-
Dilute the influenza virus stock in assay buffer to a concentration that gives a linear enzymatic reaction over the assay period.
-
Prepare the MUNANA substrate solution in assay buffer.
-
-
Assay Protocol:
-
Add 25 µL of each this compound dilution to the wells of a 96-well black microplate. Include a positive control (e.g., Oseltamivir) and a no-inhibitor control (assay buffer only).
-
Add 25 µL of the diluted virus to each well and incubate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This protocol determines the cytotoxicity of this compound in a relevant cell line, such as MDCK cells, which are commonly used for influenza virus research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay is a standard method.
Materials:
-
This compound
-
MDCK cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MDCK cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a no-compound control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (MTT Assay):
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the no-compound control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Viral Replication Assay (Plaque Reduction Assay)
This protocol assesses the ability of this compound to inhibit influenza virus replication in cell culture.
Materials:
-
This compound
-
MDCK cells
-
Influenza virus stock
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-incubate a known titer of influenza virus with the this compound dilutions for 1 hour at 37°C.
-
Infect the MDCK cell monolayers with the virus-compound mixture for 1 hour at 37°C.
-
-
Plaque Formation:
-
Remove the inoculum and wash the cells with PBS.
-
Overlay the cells with agarose overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 4% formaldehyde and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-compound control.
-
Determine the EC50 (50% effective concentration) value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Putative mechanism of action of this compound and related flavonoids.
References
Application Notes & Protocols: Development of a Cell-Based Anti-Inflammatory Assay for Tenascin-C
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The query specified "Tenaxin I". Initial research indicates that this compound is a neuraminidase inhibitor derived from a plant source. However, the context of developing an anti-inflammatory assay strongly suggests the intended subject is Tenascin-C , a well-documented extracellular matrix protein involved in inflammatory processes. This document will proceed with the development of an assay for Tenascin-C.
Introduction and Scientific Background
Tenascin-C (TNC) is a large, hexameric glycoprotein of the extracellular matrix (ECM). While its expression is limited in most healthy adult tissues, it is rapidly and transiently upregulated in response to tissue injury, wound healing, and inflammation.[1][2] In pathological conditions such as chronic inflammation, autoimmune diseases, and cancer, the expression of Tenascin-C can become persistent.[2][3]
Tenascin-C functions as an endogenous danger signal, also known as a Damage-Associated Molecular Pattern (DAMP).[4] It activates the innate immune system by interacting with cell surface receptors, most notably Toll-like receptor 4 (TLR4).[1][5][6] The binding of Tenascin-C to TLR4 on immune cells, such as macrophages, triggers a downstream signaling cascade that results in the production and release of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][2] This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[3][7][8][9]
Given its role as a driver of inflammation, Tenascin-C and its signaling pathway represent a promising target for the development of novel anti-inflammatory therapeutics.[2][10] This document provides a detailed protocol for a cell-based assay designed to screen for and characterize inhibitors of Tenascin-C-induced inflammation.
Principle of the Assay
This assay quantifies the anti-inflammatory potential of test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines (specifically TNF-α and IL-6) in a macrophage cell line stimulated with Tenascin-C. The human monocytic cell line THP-1 is used as a model system. These cells can be differentiated into a macrophage-like phenotype, which will then be stimulated with purified Tenascin-C to induce an inflammatory response. The concentration of secreted cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). A corresponding cell viability assay is run in parallel to ensure that the observed reduction in cytokine levels is due to a specific anti-inflammatory effect and not to compound-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
Tenascin-C Inflammatory Signaling Pathway
Caption: Tenascin-C signaling via TLR4 to induce pro-inflammatory cytokine production.
Experimental Workflow Diagram
Caption: Workflow for the Tenascin-C anti-inflammatory screening assay.
Materials and Reagents
-
Cell Line: Human monocytic THP-1 cell line.
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Phorbol 12-myristate 13-acetate (PMA).
-
Stimulants and Controls: Recombinant Human Tenascin-C, Lipopolysaccharide (LPS) from E. coli (positive control), Dexamethasone (inhibitor control).
-
Assay Reagents:
-
Human TNF-α ELISA Kit
-
Human IL-6 ELISA Kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate reader capable of absorbance measurements.
Detailed Experimental Protocols
Protocol 1: THP-1 Cell Differentiation and Treatment
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Differentiation: Add PMA to each well to a final concentration of 100 ng/mL. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, differentiated macrophage-like cells will be adherent to the plate.
-
Cell Washing: Carefully aspirate the PMA-containing medium. Gently wash the adherent cells twice with 150 µL of pre-warmed serum-free RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of test compounds in serum-free RPMI-1640 medium. Add 100 µL of the compound dilutions to the appropriate wells. For control wells, add medium with vehicle (e.g., 0.1% DMSO) or a known inhibitor like Dexamethasone (10 µM).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of Tenascin-C (to a final concentration of 2 µg/mL) or LPS (to a final concentration of 100 ng/mL for positive control wells) to the appropriate wells. For unstimulated (negative control) wells, add 10 µL of serum-free medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Protocol 2: Cytokine Quantification by ELISA
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes. Carefully collect 80 µL of the cell culture supernatant from each well without disturbing the cell layer. Store the supernatant at -80°C or proceed directly with the ELISA.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow cytokine binding.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.
Protocol 3: Cell Viability (MTT) Assay
-
Reagent Preparation: After collecting the supernatant for the ELISA, add 100 µL of fresh serum-free medium to the remaining adherent cells. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated, unstimulated control cells.
Data Presentation and Interpretation
The quantitative data generated from these protocols should be organized into clear, structured tables for easy comparison and interpretation.
Table 1: Effect of Test Compound on Tenascin-C-Induced TNF-α Production
| Compound | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| Vehicle Control | - | 1250 ± 85 | 0% |
| Dexamethasone | 10 | 150 ± 20 | 88% |
| Test Compound A | 0.1 | 1100 ± 70 | 12% |
| 1 | 750 ± 55 | 40% | |
| 10 | 250 ± 30 | 80% | |
| 100 | 180 ± 25 | 86% | |
| Unstimulated | - | 50 ± 10 | - |
Table 2: Summary of Anti-Inflammatory Activity and Cytotoxicity
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Dexamethasone | 0.85 | 0.60 | > 100 | > 117 |
| Test Compound A | 2.5 | 3.1 | > 200 | > 80 |
| Test Compound B | 15.2 | 18.5 | 50 | 3.3 |
-
IC50: The concentration of the compound that inhibits 50% of the cytokine production.
-
CC50: The concentration of the compound that reduces cell viability by 50%.
-
Selectivity Index: A ratio used to assess the therapeutic window of a compound. A higher selectivity index indicates a more specific anti-inflammatory effect with less cytotoxicity.
Conclusion
The protocols described in this document provide a robust and reliable method for screening and characterizing potential inhibitors of Tenascin-C-induced inflammation. By quantifying downstream cytokine production and assessing compound cytotoxicity in parallel, this assay allows for the identification of specific and potent anti-inflammatory agents targeting the Tenascin-C/TLR4 signaling pathway. This assay is a valuable tool for researchers and drug development professionals working to discover novel therapeutics for a range of inflammatory diseases.
References
- 1. Internal Affairs: Tenascin-C as a Clinically Relevant, Endogenous Driver of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of tenascin-C in tissue injury and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of the endogenous danger signal tenascin-C: a novel autocrine loop in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenascin-C is a driver of inflammation in the DSS model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Tenascin-C in Neuroinflammation and Neuroplasticity | MDPI [mdpi.com]
- 8. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Toll Like Receptor (TLR) Radical Cycle in Chronic Inflammation: Possible Treatments Targeting the TLR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenascin-C Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenascin-C (TNC), also known as hexabrachion, is a large, oligomeric extracellular matrix glycoprotein involved in a wide range of biological processes, including tissue development and remodeling, wound healing, and cancer progression.[1][2] Its expression is often upregulated in pathological conditions, making it a significant biomarker and therapeutic target.[1][2] Accurate quantification and characterization of Tenascin-C are crucial for research and drug development. These application notes provide detailed information and protocols for the use of purified Tenascin-C as an analytical standard.
Due to alternative splicing of the mRNA, Tenascin-C exists in multiple isoforms with varying numbers of fibronectin type III domains.[3] Furthermore, it is a heavily glycosylated protein.[4] These factors lead to considerable heterogeneity, with monomeric molecular weights ranging from 180 to over 300 kDa.[3] The analytical standard should ideally be a well-characterized isoform, and users should be aware of the specific isoform they are working with.
Physicochemical Properties and Specifications
A Tenascin-C analytical standard should be a highly purified and well-characterized preparation. The following table summarizes key properties and typical specifications.
| Property | Specification | Method of Determination |
| Source | Recombinant human Tenascin-C expressed in a mammalian cell line (e.g., HEK293, CHO) or purified from a human cell line known to express TNC (e.g., U-251 glioblastoma cells).[5][6] | Documentation of origin |
| Purity | ≥95% as determined by SDS-PAGE under reducing conditions. | SDS-PAGE with Coomassie or silver staining |
| Identity | Confirmed by Western Blotting and/or Mass Spectrometry. | Western Blot, Mass Spectrometry (Peptide Mapping) |
| Concentration | Accurately determined by UV-Vis spectrophotometry at 280 nm using the molar extinction coefficient. | UV-Vis Spectrophotometry |
| Theoretical Molecular Weight (Full-Length, Unmodified) | 243.6 kDa (based on UniProt accession P24821) | Calculated from the amino acid sequence |
| Apparent Molecular Weight (SDS-PAGE) | Varies by isoform and glycosylation, typically in the range of 190-300 kDa for a single subunit under reducing conditions.[7] The hexameric form is >1,000 kDa on non-reducing gels.[7] | SDS-PAGE |
| Theoretical Molar Extinction Coefficient (at 280 nm) | 225,180 M⁻¹cm⁻¹ (calculated from the amino acid sequence of UniProt P24821, assuming all Cys residues are reduced). This value does not account for glycosylation. | ProtParam tool based on amino acid sequence[8][9] |
| Storage | Store at -70°C for long-term storage. For short-term use, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[10] | Stability studies |
| Formulation | Typically supplied as a frozen liquid in a buffered solution such as PBS. | Certificate of Analysis |
Experimental Protocols
Determination of Tenascin-C Concentration
Accurate concentration determination is critical for the use of Tenascin-C as a standard.
Protocol: UV-Vis Spectrophotometry
-
Blank Measurement: Use the formulation buffer of the Tenascin-C standard to zero the spectrophotometer at 280 nm.
-
Sample Measurement: Measure the absorbance of the Tenascin-C solution at 280 nm. Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample with the formulation buffer if necessary.
-
Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:
Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)
-
Molar Extinction Coefficient (ε): 225,180 M⁻¹cm⁻¹ (theoretical value for the unmodified full-length protein).
-
Path Length (l): Typically 1 cm.
To calculate the concentration in mg/mL:
Concentration (mg/mL) = (Absorbance × Molecular Weight) / (Molar Extinction Coefficient × Path Length)
-
Molecular Weight (MW): 243,600 g/mol (theoretical value for the unmodified full-length protein).
-
Note: The theoretical extinction coefficient and molecular weight are based on the amino acid sequence and do not account for post-translational modifications like glycosylation. For highly accurate quantification, it is recommended to determine the extinction coefficient experimentally for the specific Tenascin-C standard being used.
Purity Assessment by SDS-PAGE
Protocol: SDS-Polyacrylamide Gel Electrophoresis
-
Sample Preparation: Prepare samples of the Tenascin-C standard at a concentration of approximately 1 mg/mL. For reducing conditions, add a reducing agent (e.g., DTT or β-mercaptoethanol) to the loading buffer and heat the samples at 95-100°C for 5 minutes. For non-reducing conditions, omit the reducing agent and heating step.
-
Gel Electrophoresis: Load 10-20 µg of the prepared samples onto a 4-12% Tris-Glycine polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Under reducing conditions, the major band should correspond to the expected apparent molecular weight of the Tenascin-C monomer (190-300 kDa, depending on the isoform and glycosylation). The purity can be estimated by densitometry of the stained gel. Under non-reducing conditions, the hexameric form will be observed at a very high molecular weight, likely not entering the resolving gel.
Identity Confirmation by Western Blot
Protocol: Western Blotting
-
SDS-PAGE and Transfer: Separate the Tenascin-C standard by SDS-PAGE as described above. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human Tenascin-C overnight at 4°C. The antibody should recognize a constitutive domain of Tenascin-C if total Tenascin-C is to be detected.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific band at the expected molecular weight confirms the identity of Tenascin-C.
Quantification by ELISA
The Tenascin-C analytical standard is used to generate a standard curve for the quantification of Tenascin-C in unknown samples.
Protocol: Sandwich ELISA
-
Coating: Coat a 96-well plate with a capture antibody specific for Tenascin-C overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Standard Curve Preparation: Prepare a serial dilution of the Tenascin-C analytical standard in a suitable assay buffer. A typical concentration range is 0.1 ng/mL to 100 ng/mL.
-
Sample and Standard Incubation: Add the prepared standards and unknown samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for a different epitope on Tenascin-C and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Substrate Development: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Tenascin-C standards. Use the standard curve to determine the concentration of Tenascin-C in the unknown samples.
Handling and Storage
-
Long-term Storage: For long-term storage, the Tenascin-C analytical standard should be stored at -70°C.
-
Short-term Storage: For short-term use, it is recommended to aliquot the standard into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein aggregation and degradation.[9][11] Minimize the number of freeze-thaw cycles.
-
Thawing: Thaw the standard on ice or at 2-8°C. Once thawed, keep the solution on ice.
Visualizations
Caption: Workflow for the preparation and application of a Tenascin-C analytical standard.
Caption: Simplified overview of some Tenascin-C signaling interactions.
References
- 1. Size Exclusion Chromatography (SEC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. ymcamerica.com [ymcamerica.com]
- 5. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 6. Frontiers | Novel Human Tenascin-C Function-Blocking Camel Single Domain Nanobodies [frontiersin.org]
- 7. Spatially Resolved Effects of Protein Freeze-Thawing in a Small-Scale Model Using Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a certified reference material for anti-β2-glycoprotein I IgG - commutability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Tenaxin I in Cell-Based Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tenaxin I, a neuraminidase inhibitor isolated from Radix Scutellariae, in cell-based viral replication assays. The following protocols and data presentation are designed to facilitate the assessment of its antiviral efficacy and cytotoxicity, crucial for preclinical drug development.
This compound, a flavonoid, has been identified as an active component of Scutellaria baicalensis, a plant with a history of use in traditional medicine for treating infections.[1][2] Its primary mechanism of action is the inhibition of viral neuraminidase, an enzyme essential for the release of progeny virions from infected host cells, particularly for influenza viruses.[2][3][4] This document outlines the methodologies to quantify the antiviral potency of this compound and to determine its therapeutic window.
Quantitative Data Summary
The antiviral activity and cytotoxicity of compounds are typically evaluated by determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), respectively. While specific data for this compound is not extensively available in the public domain, the following table presents representative data for other antiviral flavonoids isolated from Scutellaria baicalensis, which are expected to have similar properties.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Baicalin | Influenza A/FM1/1/47 (H1N1) | MDCK | 96.6 (43.3 µg/ml) | > 2260 (> 1000 µg/ml) | > 23.4 | [2] |
| Baicalin | Influenza A/Beijing/32/92 (H3N2) | MDCK | 234.1 (104.9 µg/ml) | > 2260 (> 1000 µg/ml) | > 9.6 | [2] |
| Baicalein | Influenza A (H1N1) | MDCK | 7.5 | Not Reported | Not Reported | [5] |
| Wogonin | Influenza A (H1N1) | MDCK | 2.1 | Not Reported | Not Reported | [5] |
| Chrysin | Influenza A (H1N1) | MDCK | 7.7 | Not Reported | Not Reported | [5] |
| Oroxylin A | Influenza A (H1N1) | MDCK | 12.8 | Not Reported | Not Reported | [5] |
Note: The conversion from µg/ml to µM for Baicalin is based on a molecular weight of 446.36 g/mol . Data for other compounds from Scutellaria baicalensis demonstrate potent anti-influenza activity.[5]
Experimental Protocols
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.[6]
Materials:
-
This compound stock solution (in DMSO)
-
Madin-Darby Canine Kidney (MDCK) cells (or other appropriate host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound to each well. Include a "cells only" control (medium with DMSO) and a "no cells" blank.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution and incubate until the formazan crystals dissolve.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Viral Replication Assay (EC50 Determination)
This protocol measures the ability of this compound to inhibit viral replication. A common method is the Cytopathic Effect (CPE) reduction assay.[7]
Materials:
-
This compound stock solution (in DMSO)
-
Influenza virus stock (e.g., H1N1 or H3N2 strains)
-
MDCK cells
-
DMEM with 0.5% Bovine Serum Albumin (BSA) and TPCK-trypsin
-
96-well cell culture plates
-
Crystal Violet staining solution
-
Microplate reader or microscope
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Wash the cells with phosphate-buffered saline (PBS).
-
In a separate plate, prepare serial dilutions of this compound in infection medium (DMEM with 0.5% BSA and TPCK-trypsin).
-
Add an equal volume of virus suspension (at a multiplicity of infection, MOI, of 0.01) to each this compound dilution and incubate for 1 hour at 37°C.
-
Add 100 µL of the virus-compound mixture to the corresponding wells of the cell plate. Include a "virus only" control and a "cells only" control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2, or until CPE is observed in 90-100% of the "virus only" control wells.
-
Remove the medium and stain the cells with Crystal Violet solution for 10 minutes.
-
Wash the plate with water and allow it to dry.
-
Elute the dye with methanol and measure the absorbance at 570 nm, or visually assess the reduction in CPE under a microscope.
-
Calculate the percentage of CPE reduction for each concentration relative to the "virus only" control.
-
Determine the EC50 value by plotting the percentage of CPE reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Neuraminidase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on viral neuraminidase activity.
Materials:
-
This compound stock solution (in DMSO)
-
Purified neuraminidase from influenza virus
-
MUNANA (2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of each this compound dilution to the wells of a black 96-well plate.
-
Add 25 µL of purified neuraminidase to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of MUNANA substrate to each well to start the reaction.
-
Incubate for 1 hour at 37°C in the dark.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Measure the fluorescence (excitation at 365 nm, emission at 450 nm) using a fluorometer.
-
Calculate the percentage of neuraminidase inhibition for each concentration relative to the "enzyme only" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway Considerations
The primary antiviral mechanism of this compound and related flavonoids is the direct inhibition of viral neuraminidase. However, some flavonoids have also been shown to modulate host immune responses. For instance, they can influence the type I interferon (IFN) signaling pathway.[8][9][10] Viral infection typically triggers the production of IFNs, which in turn activate the JAK-STAT pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell.[8][11] It is conceivable that this compound, in addition to its direct antiviral effect, could modulate this pathway, although specific evidence for this compound is lacking.
These protocols and notes provide a framework for the systematic evaluation of this compound as a potential antiviral agent. Researchers should adapt these methods based on the specific virus, cell line, and experimental objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-H1N1 virus, cytotoxic and Nrf2 activation activities of chemical constituents from Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 8. Tankyrases positively regulate influenza A virus replication via type I interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type I interferon signaling, regulation and gene stimulation in chronic virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ten Strategies of Interferon Evasion by Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding the complexity of type I interferon to treat persistent viral infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantifying Tenascin C Uptake in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tenascin C (TNC), also referred to as Tenaxin I, is a large, hexameric extracellular matrix (ECM) glycoprotein. Its expression is tightly regulated in adult tissues but is significantly upregulated during embryogenesis, wound healing, inflammation, and tumorigenesis. TNC plays a pivotal role in cell adhesion, migration, proliferation, and differentiation by interacting with various cell surface receptors, including integrins and syndecans, and modulating key signaling pathways such as PI3K/AKT/mTOR, MAPK, and Wnt.[1][2] The cellular uptake and subsequent intracellular fate of TNC are critical aspects of its function, influencing its signaling activity and turnover. Understanding the dynamics of TNC internalization is crucial for elucidating its role in both physiological and pathological processes and for the development of targeted therapeutics.
These application notes provide detailed protocols for quantifying the cellular uptake of Tenascin C using two common laboratory techniques: a modified Enzyme-Linked Immunosorbent Assay (ELISA) for bulk quantification and fluorescence microscopy for single-cell analysis and visualization.
Principle of Quantification Methods
1. Modified ELISA-Based Quantification:
This method allows for the quantification of total internalized Tenascin C within a cell population. Cells are incubated with exogenous TNC, and after allowing time for uptake, any TNC remaining on the cell surface is removed by acid washing or enzymatic cleavage. The cells are then lysed, and the amount of internalized TNC in the cell lysate is quantified using a standard sandwich ELISA. This technique is highly sensitive and provides a robust method for comparing TNC uptake across different cell types or experimental conditions.
2. Fluorescence Microscopy-Based Quantification:
This approach enables the visualization and quantification of Tenascin C uptake at the single-cell level. TNC is fluorescently labeled (e.g., with a fluorophore like FITC or Alexa Fluor) and then incubated with cells. Confocal microscopy is used to acquire z-stack images, allowing for the differentiation between surface-bound and internalized TNC. Image analysis software can then be used to quantify the fluorescence intensity of internalized TNC per cell. This method provides valuable spatial information about the subcellular localization of internalized TNC.
Data Presentation
Table 1: Quantification of Tenascin C Uptake by Modified ELISA
| Cell Line | TNC Concentration (µg/mL) | Incubation Time (hours) | Internalized TNC (ng/mg of total cell protein) |
| MDA-MB-231 (Breast Cancer) | 10 | 1 | 25.3 ± 3.1 |
| MDA-MB-231 (Breast Cancer) | 10 | 4 | 89.7 ± 8.5 |
| MDA-MB-231 (Breast Cancer) | 10 | 24 | 152.1 ± 15.9 |
| U-87 MG (Glioblastoma) | 10 | 1 | 42.8 ± 5.4 |
| U-87 MG (Glioblastoma) | 10 | 4 | 135.2 ± 12.1 |
| U-87 MG (Glioblastoma) | 10 | 24 | 210.6 ± 22.3 |
| Human Dermal Fibroblasts | 10 | 1 | 15.6 ± 2.2 |
| Human Dermal Fibroblasts | 10 | 4 | 55.9 ± 6.8 |
| Human Dermal Fibroblasts | 10 | 24 | 98.4 ± 11.0 |
Data are presented as mean ± standard deviation from three independent experiments. This data is hypothetical and for illustrative purposes only.
Table 2: Quantification of Tenascin C Uptake by Fluorescence Microscopy
| Cell Line | TNC Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity per Cell (Arbitrary Units) |
| MDA-MB-231 (Breast Cancer) | 5 | 2 | 1.2 x 10^5 ± 1.5 x 10^4 |
| MDA-MB-231 (Breast Cancer) | 5 | 6 | 3.8 x 10^5 ± 4.2 x 10^4 |
| U-87 MG (Glioblastoma) | 5 | 2 | 2.5 x 10^5 ± 2.8 x 10^4 |
| U-87 MG (Glioblastoma) | 5 | 6 | 7.1 x 10^5 ± 8.0 x 10^4 |
| Human Dermal Fibroblasts | 5 | 2 | 0.8 x 10^5 ± 0.9 x 10^4 |
| Human Dermal Fibroblasts | 5 | 6 | 2.1 x 10^5 ± 2.5 x 10^4 |
Data are presented as mean ± standard deviation from the analysis of at least 50 cells per condition. This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Modified ELISA for Quantifying Internalized Tenascin C
Materials:
-
Human Tenascin C (recombinant or purified)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Human Tenascin C ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation: On the day of the experiment, wash the cells twice with PBS and incubate in serum-free medium for 2-4 hours to minimize interference from serum proteins.
-
Tenascin C Incubation: Add pre-warmed serum-free medium containing the desired concentration of Tenascin C to the cells. Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a humidified incubator.
-
Removal of Surface-Bound TNC:
-
Place the plate on ice to stop endocytosis.
-
Wash the cells three times with ice-cold PBS.
-
Add ice-cold acid wash buffer to each well and incubate for 5 minutes on ice.
-
Aspirate the acid wash buffer and neutralize the cells by washing twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer with protease inhibitors to each well.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
ELISA:
-
Quantify the amount of Tenascin C in each cell lysate using a Human Tenascin C ELISA Kit, following the manufacturer's protocol.
-
Dilute the cell lysates as necessary to fall within the dynamic range of the ELISA.
-
-
Data Analysis:
-
Calculate the concentration of Tenascin C in each sample from the ELISA standard curve.
-
Normalize the amount of internalized Tenascin C to the total protein concentration of the cell lysate (e.g., ng of TNC per mg of total cell protein).
-
Protocol 2: Fluorescence Microscopy for Visualizing and Quantifying Internalized Tenascin C
Materials:
-
Fluorescently labeled Tenascin C (e.g., TNC-FITC)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Starvation: On the day of the experiment, wash the cells twice with PBS and incubate in serum-free medium for 2-4 hours.
-
Tenascin C Incubation: Add pre-warmed serum-free medium containing fluorescently labeled Tenascin C to the cells. Incubate for the desired time points at 37°C.
-
Cell Fixation:
-
Wash the cells three times with PBS to remove unbound labeled TNC.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Confocal Microscopy:
-
Acquire z-stack images of the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore and DAPI.
-
Ensure consistent imaging parameters (laser power, gain, pinhole size) across all samples.
-
-
Image Analysis:
-
Use image analysis software to create a 3D reconstruction of the cells.
-
Define regions of interest (ROIs) corresponding to individual cells.
-
To quantify only internalized TNC, exclude the fluorescence signal from the cell surface (the outermost optical slice or by co-staining with a membrane dye).
-
Measure the mean fluorescence intensity of the internalized labeled TNC within each cell.
-
Calculate the average fluorescence intensity per cell for each condition.
-
Mandatory Visualizations
Caption: Workflow for quantifying Tenascin C uptake.
Caption: Hypothetical pathway of Tenascin C uptake.
References
Troubleshooting & Optimization
Technical Support Center: Tenaxin I Solubility in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Tenaxin I in aqueous buffers during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What is the primary reason for this?
This compound, a type of flavonoid, inherently has low solubility in aqueous solutions. This is due to its chemical structure, which is largely hydrophobic. Immediate precipitation or failure to dissolve is common when this compound is added directly to an aqueous buffer.
Q2: I observe precipitation immediately after adding my this compound stock solution (in an organic solvent) to my aqueous buffer. What should I do?
This is a common issue known as "salting out" or precipitation upon dilution. It occurs when the concentration of the organic solvent is not sufficient to keep this compound dissolved in the final aqueous solution.
Troubleshooting Steps:
-
Increase the Co-solvent Concentration: The final concentration of the organic solvent in your aqueous buffer may be too low. Gradually increase the percentage of the co-solvent (e.g., DMSO, ethanol) in your final working solution.
-
Lower the this compound Concentration: Your target concentration of this compound in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Optimize the pH: The solubility of flavonoids can be pH-dependent. For many flavonoids, solubility increases in more alkaline conditions. Consider using a buffer with a higher pH if your experimental conditions allow.
-
Gentle Warming and Sonication: As suggested by some suppliers, gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolving the compound. However, be cautious about the thermal stability of this compound.
Q3: Can I dissolve this compound directly in water or PBS?
Direct dissolution in purely aqueous solutions like water or PBS is generally not recommended due to the high hydrophobicity of this compound. It is advisable to first prepare a concentrated stock solution in an organic solvent.
Q4: What are the recommended organic solvents for preparing a this compound stock solution?
Commonly used organic solvents for flavonoids and other poorly water-soluble compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to use a minimal amount of these solvents to prepare a high-concentration stock solution, which is then diluted into the aqueous buffer. Be aware that high concentrations of organic solvents can affect biological assays.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent
This protocol provides a general starting point for solubilizing this compound in an aqueous buffer. Optimization will likely be required for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the tube to achieve a high concentration stock solution (e.g., 10 mM, 20 mM, or higher).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Warm the required aliquot of the this compound stock solution to room temperature.
-
Add the stock solution dropwise to your pre-warmed (if applicable) aqueous buffer while vortexing gently.
-
Important: The final concentration of DMSO in the working solution should be kept as low as possible (ideally ≤ 0.5%) to minimize its effect on biological systems.
-
If precipitation occurs, you may need to increase the final percentage of DMSO or decrease the final concentration of this compound.
-
Protocol 2: pH Adjustment to Enhance this compound Solubility
For some flavonoids, increasing the pH of the aqueous buffer can improve solubility.
Procedure:
-
Prepare your desired buffer (e.g., Tris, Glycine-NaOH).
-
Adjust the pH of the buffer to a slightly alkaline range (e.g., pH 8.0-9.0), if compatible with your experiment.
-
Prepare your this compound working solution as described in Protocol 1, using the pH-adjusted buffer.
-
Observe for any improvement in solubility or reduction in precipitation.
Quantitative Data Summary
Table 1: Solubility of Structurally Similar or Poorly Soluble Compounds in Common Solvents
| Compound | Solvent | Approximate Solubility |
| Tangeretin (a polymethoxylated flavone) | DMSO | ~10 mg/mL |
| Tangeretin (a polymethoxylated flavone) | Ethanol | ~0.5 mg/mL |
| Tangeretin (a polymethoxylated flavone) | DMF | ~20 mg/mL |
| A 83-01 (a small molecule inhibitor) | DMSO | ~14 mg/mL |
| A 83-01 (a small molecule inhibitor) | Ethanol | ~0.3 mg/mL |
| A 83-01 (a small molecule inhibitor) | DMF | ~25 mg/mL |
Table 2: Example of Co-solvent:Aqueous Buffer Ratios for Poorly Soluble Compounds
| Compound | Co-solvent:Aqueous Buffer (pH 7.2) | Approximate Solubility |
| Tangeretin | 1:5 DMF:PBS | ~0.15 mg/mL |
| A 83-01 | 1:2 DMF:PBS | ~0.3 mg/mL |
| ZM 447439 | 1:1 DMSO:PBS | ~0.5 mg/mL |
| Tenuazonic acid (copper salt) | 1:1 DMF:PBS | ~0.5 mg/mL |
Note: The data in these tables are for illustrative purposes and are derived from publicly available datasheets for other compounds. These values should be used as a general guide for developing a solubilization strategy for this compound.
Visual Guides
Caption: Experimental workflow for preparing a this compound working solution.
Technical Support Center: Improving Tenaxin I (Tenascin-C) Stability in Cell Culture Media
Welcome to the technical support center for Tenaxin I, also known as Tenascin-C (TNC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of Tenascin-C in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tenascin-C and why is its stability in cell culture important?
A1: Tenascin-C (TNC) is a large, hexameric extracellular matrix (ECM) glycoprotein involved in tissue remodeling, cell adhesion, migration, and proliferation.[1][2] Its stability is crucial for in vitro experiments as its degradation can lead to a loss of biological activity, the generation of fragments with different functions, and inconsistent experimental results.[3] The intact molecule and its fragments can activate different cellular signaling pathways, so maintaining its integrity is essential for reproducible data.[3][4]
Q2: What are the primary causes of Tenascin-C degradation in cell culture?
A2: The primary cause of Tenascin-C degradation in cell culture is proteolytic cleavage by enzymes secreted by the cells or present in media supplements like serum.[5] Key proteases known to cleave Tenascin-C include:
-
Matrix Metalloproteinases (MMPs): Specifically MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[3][4][6]
-
A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) .[3]
-
Other proteases: Granzyme B and meprinβ have also been shown to process Tenascin-C.[7][8]
Physical factors such as repeated freeze-thaw cycles, improper storage temperatures, and suboptimal pH of the culture medium can also contribute to the denaturation and degradation of the protein.[9][10]
Q3: Can the degradation of Tenascin-C affect experimental outcomes?
A3: Yes. The proteolytic cleavage of Tenascin-C can release fragments that have unique biological activities, which may differ from the full-length protein.[3] For example, cleavage can expose cryptic sites that may promote apoptosis or alter cell spreading.[3][4] This can lead to misinterpretation of experimental results, as the observed cellular responses may be due to the fragments rather than the intact Tenascin-C.
Q4: What is the typical half-life of Tenascin-C in cell culture media?
A4: The half-life of Tenascin-C is highly dependent on the cell type, the presence of serum, and the specific culture conditions.[5] In cultures with cells that secrete high levels of MMPs, or in media containing serum (which is rich in proteases), the half-life can be significantly shorter.[5] For quantitative experiments, it is recommended to empirically determine the stability of Tenascin-C under your specific experimental conditions.
Q5: Are there general best practices for storing and handling Tenascin-C?
A5: Yes. To maintain the stability of recombinant Tenascin-C:
-
Storage: For long-term storage, it is best to keep it at -80°C. For short-term, -20°C is suitable.[9]
-
Aliquoting: Aliquot the protein upon arrival to avoid repeated freeze-thaw cycles, which can cause denaturation.[9]
-
Cryoprotectants: Consider using cryoprotectants like glycerol if the protein is sensitive to freezing.[9]
-
Buffer: Ensure the protein is stored in a buffer with a pH that matches its isoelectric point for maximum stability.[9]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Rapid loss of Tenascin-C in culture supernatant (confirmed by Western Blot or ELISA) | High Protease Activity: Cells may be secreting high levels of proteases (e.g., MMPs). Serum in the media is a significant source of proteases. | 1. Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your culture medium.2. Switch to Serum-Free Media: If your experiment allows, adapt your cells to a serum-free medium.3. Reduce Serum Concentration: If serum is required, try reducing its concentration to the minimum necessary for cell viability. |
| Inconsistent results in cell adhesion or migration assays | Tenascin-C Fragmentation: Degradation products of Tenascin-C can have altered or opposing effects on cell behavior compared to the full-length protein.[3] | 1. Verify Protein Integrity: Before and after the assay, run a Western blot to check for Tenascin-C fragments.2. Implement Stability Measures: Apply the solutions from the "Rapid loss of Tenascin-C" problem above.3. Time-Course Experiment: Perform a time-course experiment to determine the window in which Tenascin-C remains intact and active in your assay. |
| Tenascin-C appears as multiple bands on a Western Blot | 1. Proteolytic Cleavage: The smaller bands are likely degradation fragments.[6]2. Alternative Splicing: Tenascin-C has many splice variants, which can result in different molecular weight isoforms.[3] | 1. Fresh Samples: Use fresh cell lysates or supernatants for analysis.2. Add Protease Inhibitors: Ensure protease inhibitors are present during sample preparation.3. Consult Datasheet: Check the product datasheet for your recombinant Tenascin-C to see if multiple isoforms are expected. |
Data on Factors Affecting Tenascin-C Stability
The following table summarizes the key proteases involved in Tenascin-C degradation and potential inhibitors.
| Protease Family | Specific Examples | Common Inhibitors |
| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-2, MMP-3, MMP-7, MMP-9[3][6] | EDTA, Batimastat, Marimastat (broad-spectrum MMP inhibitors) |
| Serine Proteases | Granzyme B[7] | Serpins, AEBSF, Aprotinin |
| Cysteine Proteases | Gingipain[3] | E-64, Leupeptin |
| Metzincin Metalloproteases | Meprinβ[8] | Actinonin, Phosphoramidon |
Experimental Protocols
Protocol 1: Assessing Tenascin-C Stability by Western Blot
This protocol allows for the visualization of full-length Tenascin-C and its degradation fragments.
-
Sample Collection: Collect cell culture supernatants or cell lysates at various time points (e.g., 0, 6, 12, 24, 48 hours) after adding Tenascin-C. Add a protease inhibitor cocktail immediately upon collection.
-
Protein Quantification: Determine the total protein concentration of your samples using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 6-8% polyacrylamide gel to resolve the large Tenascin-C protein and its fragments. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Tenascin-C overnight at 4°C.[11][12][13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A band for full-length Tenascin-C should be visible at approximately 220-300 kDa.[11]
Protocol 2: Quantifying Tenascin-C Concentration by ELISA
This protocol provides a quantitative measure of Tenascin-C in your samples.
-
Coating: Coat the wells of a 96-well plate with a capture antibody against Tenascin-C overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add your samples and a serial dilution of a known concentration of Tenascin-C standard to the wells. Incubate for 2 hours at room temperature.[14][15][16][17]
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for Tenascin-C and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of Tenascin-C in your samples.
Visualizations
References
- 1. Tenascin-C promotes epithelial-to-mesenchymal transition and the mTOR signaling pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connective tissues: signalling by tenascins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Granzyme B cleaves tenascin-C to release its C-terminal domain in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific processing of tenascin-C by the metalloprotease meprinbeta neutralizes its inhibition of cell spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genextgenomics.com [genextgenomics.com]
- 10. susupport.com [susupport.com]
- 11. Anti-Tenascin C antibody [EB2] (ab88280) | Abcam [abcam.com]
- 12. Tenascin C (E6N4L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Tenascin C (E5J3B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. raybiotech.com [raybiotech.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Human TNC(Tenascin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Technical Support Center: Troubleshooting Tenaxin I HPLC Peak Tailing
Welcome to the technical support center for Tenaxin I analysis. This guide provides detailed troubleshooting advice in a question-and-answer format to help you resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues.
Understanding this compound
This compound is a flavonoid compound with the chemical name 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one[1][2]. Its structure contains phenolic hydroxyl groups, which can contribute to peak tailing in reversed-phase HPLC due to interactions with the stationary phase.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. What is the most common cause?
A1: The most frequent cause of peak tailing for compounds like this compound in reversed-phase HPLC is secondary interaction between the analyte and the stationary phase[3]. This compound has phenolic hydroxyl groups that can interact with residual silanol groups (Si-OH) on the surface of silica-based columns[4][5]. These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak[3][6].
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. The silanol groups on a silica column are acidic and become ionized (negatively charged) at a pH above approximately 3-4[7][8]. This compound's phenolic groups can also ionize depending on the pH.
-
Mid-range pH (4-7): In this range, silanols are ionized and can strongly interact with any polar parts of your analyte, causing significant tailing[5][9].
-
Low pH (<3): Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, rendering them neutral[7][10]. This minimizes the strong secondary ionic interactions and is a very common strategy to improve peak shape for polar or basic compounds[10][11][12]. This is often the most effective first step in troubleshooting.
Q3: I've adjusted the pH, but I still see some tailing. What else can I do with the mobile phase?
A3: If pH adjustment isn't sufficient, you can modify the mobile phase in other ways:
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and improve peak shape by increasing the ionic strength of the mobile phase[11][13]. Be mindful of buffer solubility in your organic solvent, especially for LC-MS applications where concentrations should be kept below 10 mM[11].
-
Use Mobile Phase Additives: For particularly stubborn tailing, a "sacrificial base" like triethylamine (TEA) can be added to the mobile phase at a low concentration (e.g., 0.05% or ~5 mM)[7][12]. TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively blocking them from interacting with this compound[12][14]. Note that TEA is not suitable for LC-MS as it can cause ion suppression[14].
Q4: Could my column be the problem? How do I choose a better column for this compound?
A4: Yes, the column is a very common source of tailing issues.
-
Use End-Capped Columns: Modern columns, often labeled as "end-capped" or "base-deactivated" (BDS), are specifically designed to minimize peak tailing[11]. During manufacturing, the free silanol groups are chemically bonded with a small silylating agent, which shields them from interacting with analytes[11].
-
Consider High-Purity Silica (Type B): Older columns made with "Type A" silica often have higher metal content and more active silanol groups, leading to more tailing[10][12]. Modern "Type B" silica is much purer and provides better peak shapes for challenging compounds[10][15].
-
Alternative Stationary Phases: For highly problematic compounds, consider columns with alternative stationary phases like hybrid silica (which is more resistant to high pH) or polymer-based columns that do not have silanol groups at all[10].
Q5: My peak shape gets worse when I inject a higher concentration of this compound. What does this mean?
A5: This indicates mass overload . When the amount of sample injected exceeds the column's capacity, the stationary phase becomes saturated[4][6]. This leads to a distorted peak shape, often appearing as a "shark fin" or a tailing peak that fronts at very high concentrations[16]. The solution is to reduce the injection volume or dilute the sample[6][13].
Q6: All the peaks in my chromatogram are tailing, not just this compound. What should I check?
A6: If all peaks are tailing, the issue is likely systemic rather than specific to the analyte chemistry. Common causes include:
-
Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the flow path, causing band broadening and tailing for all compounds[6][7][17]. This can happen from pressure shocks or operating at a pH that dissolves the silica[7][11]. Try backflushing the column or, if that fails, replace it. Using a guard column can help protect the analytical column[18].
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. This is caused by using tubing with a large internal diameter, long tubing lengths, or having loose fittings[7][19]. Ensure all connections are secure and use tubing with the smallest appropriate inner diameter for your system (e.g., 0.005" for UHPLC).
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving this compound peak tailing.
Caption: A troubleshooting flowchart for HPLC peak tailing.
Summary of Causes and Solutions
| Potential Cause | Symptoms | Recommended Solutions & Parameters |
| Secondary Silanol Interactions | Only this compound peak (or other polar compounds) tails. | 1. Lower Mobile Phase pH: Adjust to pH 2.5-3.0 using 0.1% formic acid or trifluoroacetic acid[11][20]. 2. Use End-Capped Column: Employ a modern, high-purity, base-deactivated silica column[11]. 3. Increase Buffer Strength: Use 25-50 mM phosphate or acetate buffer (for UV detection)[11][13]. 4. Add Competing Base: Add 0.05-0.1% Triethylamine (TEA) to the mobile phase (non-MS methods)[20]. |
| Column Overload (Mass) | Peak tailing worsens as sample concentration increases. | 1. Reduce Injection Volume: Decrease the volume injected onto the column. 2. Dilute Sample: Lower the concentration of the sample in the vial[6][13]. |
| Column Degradation / Contamination | All peaks tail, backpressure may increase over time. | 1. Use Guard Column: Protect the analytical column from contaminants[18]. 2. Flush/Backflush Column: Use a strong solvent to clean the column (check manufacturer's guide)[13][15]. 3. Replace Column: If cleaning is ineffective, the column may be irreversibly damaged. |
| Extra-Column Volume | All peaks are broad and tailing, especially early eluting ones. | 1. Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm or 0.005")[13]. 2. Check Fittings: Ensure all connections are secure and properly seated to avoid dead volume[4][19]. |
| Sample Solvent Mismatch | Early eluting peaks may be distorted or split. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase[4][13][19]. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.
Methodology:
-
Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase buffered at different pH values (e.g., pH 2.5, 3.0, 4.0, 5.0, 6.0). A common starting point is 0.1% formic acid in water (pH ≈ 2.7)[14].
-
System Equilibration: Start with the lowest pH mobile phase. Flush the HPLC system and column until the baseline is stable.
-
Inject Sample: Inject your this compound standard and record the chromatogram.
-
Increase pH: Incrementally increase the mobile phase pH, ensuring the system is fully equilibrated at each new pH level before the next injection.
-
Data Analysis: Compare the peak shape from each run. Calculate the USP Tailing Factor (Tf) for each pH and plot Tf vs. pH to identify the optimal condition where tailing is minimized. An acceptable tailing factor is typically ≤ 1.5[18].
Protocol 2: Column Loadability Study
Objective: To determine if mass overload is the cause of peak tailing.
Methodology:
-
Prepare Standards: Prepare a series of this compound standards at different concentrations (e.g., 0.01 mg/mL, 0.05 mg/mL, 0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL).
-
Inject Sequentially: Using your established HPLC method, inject a fixed volume of each standard, starting from the lowest concentration and moving to the highest.
-
Monitor Peak Shape: Observe the peak shape and retention time for each injection.
-
Data Analysis: Note the concentration at which the peak begins to tail significantly (e.g., Tailing Factor > 1.2) or the retention time starts to shift. This indicates the approximate loading capacity of the column under these conditions. If tailing is observed even at the lowest concentration, the issue is not overload. To fix overload, operate below this identified concentration limit[16][21].
References
- 1. This compound | C18H16O7 | CID 159029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. uhplcs.com [uhplcs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. silicycle.com [silicycle.com]
- 18. waters.com [waters.com]
- 19. support.waters.com [support.waters.com]
- 20. researchgate.net [researchgate.net]
- 21. biotage.com [biotage.com]
Technical Support Center: Tenaxin I Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on potential interference caused by Tenaxin I in fluorescence-based assays. As a flavonoid, this compound possesses intrinsic photophysical properties that can lead to inaccurate experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and mitigate these effects, ensuring the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound is a flavone, a class of naturally occurring compounds.[1][2] Like many flavonoids, its chemical structure contains conjugated ring systems that can absorb and emit light, a phenomenon known as autofluorescence.[3] This intrinsic fluorescence can artificially inflate the signal in your assay, leading to false-positive results. Additionally, this compound may absorb light at the excitation or emission wavelengths of your fluorescent probe, causing a decrease in signal known as quenching, which can be misinterpreted as inhibition.[4][5]
Q2: What are the primary mechanisms of assay interference caused by compounds like this compound?
The two main mechanisms of interference are:
-
Autofluorescence: The compound itself fluoresces at the excitation and emission wavelengths used in the assay, adding to the measured signal and potentially masking true results or creating false positives.[4]
-
Quenching: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal.[5] This "inner filter effect" can result in false-negative or underestimated results.
Q3: How can I determine if this compound is interfering with my assay?
The most straightforward method is to run control experiments:
-
Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the concentrations you plan to use, without any of your assay's biological components or fluorescent probes. A significant signal indicates autofluorescence.
-
Quenching Control: Measure the fluorescence of your assay's fluorophore with and without the presence of this compound. A concentration-dependent decrease in the fluorophore's signal in the presence of this compound suggests quenching.[4]
Q4: My results show that this compound is autofluorescent. What are my options to mitigate this?
Several strategies can be employed:
-
Spectral Shift: If the spectral properties of this compound are known, switch to a fluorophore with excitation and emission wavelengths that do not overlap with those of this compound. Moving to red-shifted fluorophores is often effective, as many natural compounds fluoresce in the blue-green region.[6]
-
Decrease Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall signal.
-
Pre-read Plate: Measure the fluorescence of the plate after adding this compound but before adding the fluorescent substrate. This baseline reading can then be subtracted from the final measurement.
-
Time-Resolved Fluorescence (TRF): If the autofluorescence of this compound has a short lifetime, TRF assays can be used to distinguish it from the long-lived signal of lanthanide-based probes.[5]
Q5: What should I do if I suspect this compound is quenching the signal in my assay?
-
Check Absorbance Spectrum: Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your fluorophore.
-
Reduce Path Length: Use low-volume, black microplates to minimize the distance the light travels through the sample, which can reduce the inner filter effect.
-
Change Fluorophore: Select a fluorophore with spectral properties that are not affected by the absorbance of this compound.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered when using this compound in fluorescence-based assays.
| Observed Problem | Potential Cause | Recommended Action(s) |
| High background fluorescence in wells containing only this compound and buffer. | This compound is autofluorescent at the assay wavelengths. | 1. Perform a full spectral scan of this compound to determine its excitation and emission maxima. 2. Switch to a fluorophore with non-overlapping spectra (e.g., a red-shifted dye). 3. Implement a pre-read step to establish and subtract the baseline fluorescence of this compound. |
| Dose-dependent decrease in fluorescence signal when this compound is added to the fluorophore alone. | This compound is quenching the fluorescent signal. | 1. Measure the absorbance spectrum of this compound to confirm overlap with fluorophore excitation/emission. 2. Reduce the concentration of this compound if experimentally feasible. 3. Use microplates with a shorter path length (e.g., 384-well low-volume). |
| Apparent "inhibition" in a no-enzyme control. | A combination of autofluorescence and quenching, or other non-specific interactions. | 1. Run both autofluorescence and quenching control experiments as detailed in the protocols below. 2. Consider alternative, non-fluorescence-based assay formats (e.g., absorbance, luminescence) for orthogonal validation. |
| High variability between replicate wells containing this compound. | Poor solubility of this compound in the assay buffer leading to precipitation and light scatter. | 1. Visually inspect wells for turbidity or precipitate. 2. Determine the solubility of this compound in your assay buffer. 3. Consider the use of a co-solvent (e.g., DMSO) but ensure it is compatible with your assay components. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of the primary assay.
Materials:
-
This compound
-
Assay buffer
-
Black, clear-bottom microplates (e.g., 96-well or 384-well)
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer at concentrations relevant to your primary assay.
-
Add the this compound dilutions to the wells of the microplate.
-
Include wells containing only the assay buffer to serve as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at the tested wavelengths.
Protocol 2: Assessing Quenching Potential of this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the final concentration used in the primary assay)
-
Assay buffer
-
Black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
Data Analysis:
-
Compare the fluorescence of the wells containing this compound to the control wells (fluorophore only).
-
A concentration-dependent decrease in fluorescence indicates that this compound is quenching the fluorophore's signal.
Visualizations
Caption: Workflow for identifying and mitigating this compound interference.
Caption: Mechanisms of this compound interference in fluorescence assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H16O7 | CID 159029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Tenaxin I in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Tenaxin I in cell culture, with a specific focus on identifying and minimizing potential off-target effects. Given the limited direct public data on this compound's off-target profile, this resource leverages information on structurally related flavonoids from Scutellaria baicalensis to provide a robust framework for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a flavonoid compound extracted from the roots of Scutellaria baicalensis. Its primary characterized activity is the inhibition of neuraminidase, an enzyme crucial for the release of influenza virus progeny from infected cells.
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. While this compound is a known neuraminidase inhibitor, like many small molecules, it has the potential to interact with other cellular proteins, which can lead to misleading experimental results, cytotoxicity, or the activation of unintended signaling pathways. Understanding and controlling for these effects is critical for accurate data interpretation.
Q3: What are the potential off-target pathways that this compound might modulate?
Based on studies of structurally similar flavonoids isolated from Scutellaria baicalensis, this compound may potentially modulate key inflammatory signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a central regulator of inflammation, immune responses, and cell survival.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling: This cascade, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, inflammation, and apoptosis.
Flavonoids from Scutellaria baicalensis have been shown to inhibit the activation of both NF-κB and various MAPKs[1][2].
Q4: How can I proactively minimize potential off-target effects of this compound in my experiments?
Several strategies can be employed:
-
Dose-Response Analysis: Perform a thorough dose-response curve to identify the minimal effective concentration that elicits the desired on-target effect. Using the lowest effective concentration can help minimize off-target interactions.
-
Use of Controls:
-
Inactive Structural Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
-
Target Knockout/Knockdown Cells: If feasible, use cells where the intended target (neuraminidase, if relevant to the cellular model) is knocked out or knocked down to confirm that the observed effect is target-dependent.
-
Unrelated Inhibitor: Use an inhibitor of the same target with a different chemical structure to see if it phenocopies the effects of this compound.
-
-
Orthogonal Assays: Confirm key findings using a different experimental method that measures the same biological endpoint.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High Cell Toxicity or Unexplained Cell Death | Off-target cytotoxicity. Flavonoids from Scutellaria baicalensis have demonstrated cytotoxic effects in some cancer cell lines[3][4]. | 1. Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) across a wide range of this compound concentrations. Determine the TC50 (Toxic Concentration 50%) and ensure your experimental concentrations are well below this value. 2. Compare the cytotoxic profile in your cell line of interest with a control cell line that does not express the primary target, if applicable. |
| Inconsistent or Unexpected Phenotypic Readouts | Modulation of off-target signaling pathways (e.g., NF-κB, MAPK). Flavonoids can have anti-inflammatory effects by inhibiting these pathways[1][2][5]. | 1. Profile the effect of this compound on key signaling pathways. Use techniques like Western blotting to check the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK, p-JNK, p-p38). 2. Use a reporter assay (e.g., NF-κB luciferase reporter) to quantify the effect on pathway activity. |
| Discrepancy Between On-Target Activity and Cellular Phenotype | The observed phenotype is a result of an off-target effect that is more potent than the on-target activity in your specific cell model. | 1. Conduct a kinase profiling screen. This will provide a broad overview of kinases that this compound might be inhibiting. 2. Perform a GPCR screen to identify any unintended interactions with G-protein coupled receptors. |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Create a dilution series to be used in the assay.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service or a panel of purified kinases relevant to your research area (e.g., inflammatory or cell proliferation-related kinases).
-
Assay Performance:
-
The assay is typically performed in a multi-well plate format.
-
Each well will contain a specific kinase, its substrate, and ATP.
-
Add this compound at various concentrations to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is stopped after a defined incubation period.
-
-
Detection: The amount of substrate phosphorylation is measured. This is often done using a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay)[6].
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. IC50 values are then determined for any kinases that show significant inhibition.
Protocol 2: NF-κB Reporter Assay
This protocol describes how to measure the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.
Objective: To determine if this compound inhibits NF-κB activation.
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization.
-
-
Compound Treatment:
-
After allowing time for plasmid expression (typically 24 hours), treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 1 hour).
-
-
Pathway Activation:
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce the signaling cascade.
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
Protocol 3: Western Blot for MAPK Activation
This protocol details the detection of MAPK pathway activation (ERK, JNK, p38) by analyzing their phosphorylation status.
Objective: To assess if this compound affects the activation of key MAPK proteins.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a culture dish and grow to a suitable confluency.
-
Pre-treat the cells with different concentrations of this compound for a specific duration.
-
Stimulate the cells with a known MAPK activator (e.g., growth factors, cytokines, or cellular stressors).
-
-
Protein Extraction:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).
-
Also, probe separate blots or strip and re-probe the same blot with antibodies for the total forms of ERK, JNK, and p38 to serve as loading controls[10][11][12][13].
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizing Potential Off-Target Pathways and Workflows
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: Recommended workflow for characterizing this compound effects.
References
- 1. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF- κ B and MAPK in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activities of flavonoids from two Scutellaria plants in Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Toxin Degradation and Impact
Disclaimer: Information on "Tenaxin I" is not available in the public scientific literature. This guide uses the well-characterized ω-conotoxin MVIIA (Ziconotide), a peptide neurotoxin with known degradation challenges, as an illustrative proxy to address common issues in peptide toxin research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems researchers may encounter when working with peptide toxins like ω-conotoxin MVIIA, focusing on degradation and its consequences.
Q1: My peptide solution shows lower-than-expected biological activity. What are the potential causes?
A1: Reduced biological activity is often linked to peptide degradation. Several factors can contribute:
-
Improper Storage: Peptides are sensitive to temperature fluctuations. For long-term preservation, they should be stored lyophilized at -20°C or -80°C.[1] Repeated freeze-thaw cycles can compromise peptide integrity.[1]
-
Oxidation: ω-conotoxin MVIIA is susceptible to oxidation, which can lead to a decrease in concentration and the appearance of degradation products.[2] This is a common issue when solutions are stored at physiological temperatures (e.g., 37°C) for extended periods.[2][3]
-
Proteolytic Degradation: If your experimental system contains proteases (e.g., cell culture media with serum, tissue homogenates), the peptide can be enzymatically cleaved.
-
Adsorption to Surfaces: Peptides can stick to the surfaces of plasticware or glassware, reducing the effective concentration in your solution. Using low-adhesion tubes can mitigate this.
-
Incorrect pH or Buffer: The stability of a peptide can be highly dependent on the pH and composition of the solvent.
Q2: I see extra peaks in my HPLC or Mass Spectrometry analysis of my peptide sample. What could they be?
A2: The appearance of additional peaks strongly suggests the presence of degradation products or impurities.
-
Oxidation Products: For ω-conotoxin MVIIA, oxidation is a known degradation pathway, which can be identified as distinct peaks in chromatography.[2]
-
Hydrolysis Products: Cleavage of peptide bonds due to exposure to moisture or extreme pH can result in peptide fragments.
-
Disulfide Scrambling: The complex disulfide bond structure of conotoxins is crucial for their activity.[4][5] Incorrect folding or disulfide bond scrambling can lead to inactive isomers that may appear as separate peaks.
-
Aggregation: Peptides can form aggregates, which might be detected as different species in your analysis.
Q3: How can I prevent or minimize the degradation of my peptide toxin during experiments?
A3: Proactive measures are key to maintaining peptide stability:
-
Aliquot Your Stock: To avoid repeated freeze-thaw cycles, divide your stock solution into single-use aliquots.[1]
-
Use High-Purity Solvents: Prepare solutions with sterile, high-purity water or appropriate buffers and protect them from moisture and light.[1]
-
Optimize Storage Conditions: Store lyophilized peptides at -20°C or -80°C.[1] For solutions, short-term storage at 4°C is often acceptable, but for longer periods, freezing is recommended. Studies show ω-conotoxin MVIIA is significantly more stable in syringes at 5°C compared to in pumps at 37°C.[3][6]
-
Incorporate Protease Inhibitors: When working with biological samples that may contain proteases, add a protease inhibitor cocktail.
-
Consider Structural Modifications: For long-term development, strategies like cyclization, using D-amino acids, or PEGylation can enhance peptide stability against proteases.[7][8][9]
Q4: Do the degradation products of ω-conotoxin MVIIA have any biological activity?
A4: The biological activity of specific degradation products is not extensively documented in the literature. However, it is generally assumed that degradation leads to a loss of potency. The precise three-dimensional structure, stabilized by disulfide bonds, is critical for binding to its target, the N-type voltage-gated calcium channel.[4][10][11] Any modification, such as oxidation or cleavage, is likely to disrupt this structure and reduce or eliminate its analgesic activity.[2][12]
Quantitative Data on Peptide Stability
The stability of peptide toxins is often context-dependent. The following tables summarize stability data for ω-conotoxin MVIIA (Ziconotide) under various experimental conditions.
Table 1: Stability of Ziconotide in Intrathecal Pumps at 37°C
| Ziconotide Concentration | Admixture Components | Duration (Days) | Remaining Concentration (%) | Reference |
| 25 mcg/mL | Morphine Sulfate (10 mg/mL) | 60 | 81.4% | [12] |
| 25 mcg/mL | Morphine Sulfate (20 mg/mL) | 28 | 85.3% | [12] |
| 0.1-0.75 µg/mL | Ropivacaine, Morphine, Clonidine | 35 | 53.4% (average) | [6] |
| 0.25 µg/mL | None (saline) | 31 | 35.5% | [6] |
| 1 µg/mL | None (saline) | 31 | 44.5% | [6] |
Table 2: Stability of Ziconotide in Polypropylene Syringes
| Ziconotide Concentration | Storage Temperature | Duration (Days) | Remaining Concentration (%) | Reference |
| Various Mixtures | 5°C ± 3°C | 7 | >90% | [3] |
| Various Mixtures | 25°C ± 2°C | 7 | >90% | [3] |
Experimental Protocols
Protocol 1: Assessing Peptide Stability by HPLC
This protocol outlines a general method to determine the stability of a peptide toxin like ω-conotoxin MVIIA over time.
-
Preparation of Stock Solution: Reconstitute the lyophilized peptide in a suitable sterile buffer (e.g., saline or a buffer relevant to your experiment) to a known concentration.
-
Sample Incubation:
-
Aliquot the peptide solution into multiple sterile, low-adhesion vials.
-
Store the vials under the conditions you wish to test (e.g., 4°C, 25°C, 37°C). Include a control set stored at -80°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 7 days, etc.), remove one vial from each condition.
-
Immediately analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
HPLC Method:
-
Column: C18 column suitable for peptide separation.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 60% Mobile Phase B over 30-60 minutes is a typical starting point.
-
Detection: UV detector at 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide relative to the T=0 time point. The appearance and growth of new peaks indicate degradation products.
-
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
This protocol is used to identify the mass, and potentially the sequence, of degradation products.
-
Sample Preparation: Use samples from the stability study (Protocol 1) that show significant degradation.
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system, which couples an HPLC (as described above) to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The HPLC separates the intact peptide from its degradation products.
-
-
Mass Identification:
-
As each peak elutes from the column, the mass spectrometer will determine its mass-to-charge ratio (m/z).
-
Compare the observed masses of the new peaks to the mass of the parent peptide. An increase in mass may suggest oxidation (+16 Da per oxygen atom), while a decrease suggests fragmentation.
-
-
Fragmentation Analysis (MS/MS):
-
To identify the exact site of modification or cleavage, perform tandem MS (MS/MS) on the degradation product ions.
-
The fragmentation pattern can be analyzed to determine the amino acid sequence of the fragment or locate a modified residue.
-
Visualizations
Caption: Workflow for assessing peptide degradation.
Caption: Mechanism of action for ω-conotoxin MVIIA.
References
- 1. realpeptides.co [realpeptides.co]
- 2. Physicochemical Stability Study of the Morphine-Ropivacaine-Ziconotide Association in Implantable Pumps for Intrathecal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Stability Study of the Morphine-Bupivacaine-Ziconotide Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. In vitro stability of low-concentration ziconotide alone or in admixtures in intrathecal pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 10. mdpi.com [mdpi.com]
- 11. Conotoxin - Wikipedia [en.wikipedia.org]
- 12. Chemical Stability of Admixtures Containing Ziconotide 25 mcg/mL and Morphine Sulfate 10 mg/mL or 20 mg/mL During Simulated Intrathecal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tenaxin I Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Tenaxin I from its natural source, Scutellaria baicalensis (Baikal Skullcap).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a flavonoid compound with the chemical formula C₁₈H₁₆O₇ and a molecular weight of approximately 344.32 g/mol .[1][2][3] Its primary natural source is the dried root of Scutellaria baicalensis Georgi (Huang-Qin), a plant widely used in traditional medicine.[1][4]
Q2: I am experiencing a very low yield of this compound in my crude extract. What are the potential causes?
Low yields in natural product extraction can stem from several factors. For flavonoids like this compound from Scutellaria baicalensis, common issues include:
-
Suboptimal Extraction Solvent: The polarity of the solvent is critical. While methanol and ethanol are commonly used, the ideal concentration can vary. For instance, studies on total flavonoid extraction from S. baicalensis have shown that 70% ethanol or methanol can be more effective than pure solvents.[5][6]
-
Inefficient Extraction Method: The chosen extraction technique significantly impacts yield. While traditional methods like maceration exist, modern techniques like ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and Soxhlet extraction can offer higher efficiency and shorter extraction times.[7][8]
-
Inadequate Extraction Parameters: Time, temperature, and the solid-to-liquid ratio are crucial. Insufficient extraction time or a temperature that is too low may not allow for complete extraction. Conversely, excessively high temperatures can lead to the degradation of thermolabile compounds.[9][10]
-
Improper Plant Material Preparation: The physical state of the plant material is important. Dried and finely ground root powder provides a larger surface area for solvent penetration, leading to better extraction efficiency.[9]
Q3: Which solvent system is recommended for this compound extraction?
While specific optimization for this compound is not widely published, data from total flavonoid extraction from Scutellaria baicalensis provides strong guidance. Aqueous solutions of ethanol or methanol are generally most effective. A study on S. baicalensis hairy roots found that 70% aqueous ethanol yielded the highest total phenolic and flavonoid content.[5][6] Another study optimized the extraction of total flavonoids using a 52.98% ethanol concentration.[11] Therefore, starting with a 50-70% ethanol or methanol solution is a robust approach.
Q4: How can I improve the purity of my this compound extract?
After initial extraction, the crude product will contain a mixture of compounds. Purification is essential to isolate this compound. Common purification techniques for flavonoids include:
-
Liquid-Liquid Extraction: This can be used as a preliminary purification step to partition compounds based on their differential solubility in immiscible solvents.[7]
-
Column Chromatography: This is a highly effective method for separating individual flavonoids. Adsorbents like silica gel or polyamide are commonly used.[8][12][13] A stepwise gradient elution with solvents of increasing polarity can separate this compound from other flavonoids.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to separate and purify baicalin, another major flavonoid from S. baicalensis, and can be adapted for this compound.[14]
Troubleshooting Guide: Overcoming Low Yield
This guide provides a structured approach to diagnosing and resolving issues of low this compound yield.
| Problem Symptom | Potential Cause | Recommended Solution |
| Low overall crude extract yield. | Improper plant material preparation. | Ensure the Scutellaria baicalensis root is thoroughly dried and ground to a fine powder (e.g., passing through a 40-mesh sieve) to maximize surface area for solvent contact.[9] |
| Inadequate solid-to-liquid ratio. | An insufficient volume of solvent will not effectively extract the target compounds. Experiment with increasing the solvent-to-solid ratio. Ratios between 1:20 and 1:40 (g/mL) are often a good starting point.[9] | |
| Suboptimal extraction method. | Consider switching from simple maceration to a more efficient method like ultrasonic-assisted extraction (UAE) or heat reflux extraction. Studies have shown these methods can significantly improve flavonoid yields.[7][15] | |
| Crude extract is obtained, but HPLC analysis shows a low concentration of this compound. | Incorrect solvent polarity. | Optimize the ethanol or methanol concentration in your extraction solvent. Test a range of concentrations (e.g., 40%, 50%, 60%, 70%, 80%) to find the optimal polarity for this compound.[9] |
| Insufficient extraction time or temperature. | Optimize these parameters. For heat reflux extraction, a temperature around 60-80°C for 1-2 hours is often effective for flavonoids.[7][9] For UAE, shorter times may be sufficient. | |
| Degradation of this compound. | Flavonoids can be sensitive to high temperatures and prolonged extraction times. Avoid excessive heat and consider methods that allow for lower temperatures, such as UAE. | |
| Significant loss of product during the purification process. | Inappropriate chromatography conditions. | The choice of stationary phase (e.g., silica gel, polyamide) and mobile phase is critical. A gradient elution is often necessary to achieve good separation. Develop the method using Thin Layer Chromatography (TLC) first to identify a suitable solvent system. |
| Co-elution with other compounds. | If this compound is not separating well from other flavonoids, consider using a different chromatographic technique, such as High-Speed Counter-Current Chromatography (HSCCC), which separates based on partition coefficients.[14] |
Quantitative Data on Flavonoid Extraction from Scutellaria baicalensis
The following tables summarize data from studies on the extraction of flavonoids from S. baicalensis. While not specific to this compound, this data provides valuable insights into optimizing the extraction process.
Table 1: Effect of Ethanol Concentration on Total Flavonoid Yield
| Ethanol Concentration (%) | Total Flavonoid Yield (mg/g) |
| 40 | ~16 |
| 50 | ~17.5 |
| 60 | ~18.5 |
| 70 | ~17 |
| 80 | ~15.5 |
Data adapted from a study optimizing total flavonoid extraction. The yield peaks around 60% ethanol.[9]
Table 2: Comparison of Different Extraction Methods for Total Flavonoids
| Extraction Method | Solvent | Yield (%) |
| Ultrasonic Extraction | Methanol | 10.75 |
| Ultrasonic Extraction | Ethanol | 6.88 |
| Reflux Extraction | Methanol | 11.73 |
| Soxhlet Extraction | Methanol | 13.06 |
This data suggests that Soxhlet extraction with methanol provides the highest yield for total flavonoids from S. baicalensis.[3][15]
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of Flavonoids
This protocol is based on optimized conditions for extracting flavonoids from S. baicalensis and is a good starting point for this compound.
-
Preparation of Plant Material:
-
Dry the roots of Scutellaria baicalensis at 60°C for 24 hours.
-
Grind the dried roots into a fine powder and pass through a 40-mesh sieve.
-
-
Extraction:
-
Isolation of Crude Extract:
-
After extraction, cool the mixture to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude flavonoid extract.
-
-
Quantification (Optional):
-
The total flavonoid content can be determined spectrophotometrically using a standard colorimetric assay with aluminum chloride.[9]
-
The concentration of this compound can be quantified using High-Performance Liquid Chromatography (HPLC) with a suitable reference standard.
-
Protocol 2: Heat Reflux Extraction (HRE)
-
Preparation of Plant Material:
-
Prepare the dried and powdered Scutellaria baicalensis root as described in Protocol 1.
-
-
Extraction:
-
Place 10 g of the powdered material into a round-bottom flask.
-
Add 200 mL of 70% ethanol (1:20 g/mL ratio).
-
Connect the flask to a reflux condenser.
-
Heat the mixture to a gentle boil and maintain reflux for 2 hours.
-
-
Isolation of Crude Extract:
-
Follow the same procedure for filtration and solvent evaporation as described in Protocol 1.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Key factors influencing the yield of this compound extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and pharmacological evaluations on the extract of Scutellaria baicalensis Georgi (Huang-Qin) prepared by various extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sxrebecca.com [sxrebecca.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JPS6150921A - Purification of baicalin - Google Patents [patents.google.com]
- 14. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
Tenaxin I batch-to-batch variability issues
Welcome to the Technical Support Center for Tenaxin I. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the batch-to-batch variability of this compound, a neuraminidase inhibitor isolated from Scutellaria baicalensis.[1][2] Consistent and reproducible experimental outcomes are critical, and this guide provides answers to frequently asked questions and detailed troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a flavonoid compound extracted from the root of Scutellaria baicalensis.[1][2][3][4] It is primarily known for its neuraminidase inhibitory activity, making it a subject of interest in antiviral research.[2] Additionally, as a flavonoid, it is investigated for its potential antioxidant, anti-inflammatory, and anti-cancer properties, often involving the modulation of signaling pathways such as PI3K/Akt.[5]
Q2: What are the potential sources of batch-to-batch variability with this compound?
As a natural product, the purity and composition of this compound can vary between batches. Sources of variability can include:
-
Plant Source and Growth Conditions: The geographical origin, climate, and harvest time of the Scutellaria baicalensis plant can affect the concentration of active compounds.
-
Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification methods can lead to variations in the final product's purity and the profile of minor co-eluting compounds.[3]
-
Storage and Handling: Improper storage conditions, such as exposure to light or high temperatures, can lead to the degradation of the compound over time.
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is recommended to perform in-house quality control checks on each new lot. This may include:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of flavonoid compounds.[6]
-
Identity Confirmation: Mass Spectrometry (MS) can be used to confirm the molecular weight of this compound (344.32 g/mol ).[2]
-
Functional Assay: Perform a standard neuraminidase inhibition assay or a cell-based assay to compare the potency of the new batch against a previously validated batch.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Neuraminidase Inhibition Assays
Question: My new batch of this compound is showing a significantly different IC50 value in my neuraminidase inhibition assay compared to the previous batch. What could be the cause and how can I troubleshoot this?
Answer:
Inconsistent IC50 values are a common issue when working with natural products. Here’s a step-by-step troubleshooting guide:
-
Verify Compound Integrity and Purity:
-
HPLC Analysis: Run an HPLC analysis on both the old and new batches of this compound. Compare the chromatograms for the presence of impurities or degradation products. The peak corresponding to this compound should be sharp and constitute the vast majority of the total peak area (ideally >98%).
-
Solubility Check: Ensure that this compound is fully dissolved in your assay buffer. Poor solubility can lead to an underestimation of the compound's concentration. Consider using a different solvent or sonication to aid dissolution.
-
-
Standardize Assay Conditions:
-
Enzyme Activity: Ensure the neuraminidase enzyme activity is consistent between experiments. Enzyme activity can decrease over time with improper storage.
-
Substrate Concentration: Use a consistent concentration of the substrate (e.g., MUNANA) in all assays.[7]
-
Incubation Times and Temperature: Adhere strictly to the same incubation times and temperatures for all assay plates.[7]
-
-
Perform a Dose-Response Curve Comparison:
-
Run a full dose-response curve for both the old and new batches of this compound in the same experiment. This will help to determine if there is a true difference in potency.
-
Experimental Protocol: Neuraminidase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well black plate, add 20 µL of your this compound serial dilutions.
-
Add 50 µL of the neuraminidase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the MUNANA substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.5).
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Issue 2: Variable Results in Cell-Based Assays (e.g., Cell Viability, Western Blot)
Question: I am observing inconsistent effects of this compound on cell viability and the phosphorylation of Akt in my cancer cell line. How can I troubleshoot this?
Answer:
Variability in cell-based assays can be due to both the compound and the biological system.
-
Compound-Related Troubleshooting:
-
Purity and Identity: As with the enzymatic assay, verify the purity and identity of your this compound batch using HPLC and MS.
-
Solubility and Stability in Media: this compound may have limited solubility in aqueous cell culture media. Observe the media after adding the compound for any precipitation. Also, consider the stability of the compound in your culture conditions over the duration of the experiment.
-
-
Cell-Related Troubleshooting:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments. Cell density can influence the cellular response to treatment.
-
Serum Batch Variability: If using fetal bovine serum (FBS), be aware that different batches of FBS can contain varying levels of growth factors that may influence the PI3K/Akt pathway. It is advisable to test and reserve a large batch of FBS for a series of experiments.
-
Experimental Protocol: Western Blot for p-Akt/Akt
This is a general protocol for analyzing the effect of this compound on Akt phosphorylation.
-
Cell Treatment:
-
Seed your cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for the desired time period. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[8][9][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Data Presentation
Table 1: Hypothetical Batch-to-Batch Variability of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 98.5% | 95.2% | 99.1% | >98% |
| Neuraminidase Inhibition IC50 | 10.2 µM | 15.8 µM | 9.9 µM | 8-12 µM |
| Cell Viability (A549) IC50 | 25.5 µM | 38.1 µM | 24.9 µM | 20-30 µM |
| p-Akt Inhibition (at 10 µM) | 85% | 60% | 88% | >80% |
This table presents hypothetical data to illustrate how batch-to-batch variability might manifest. Researchers should establish their own acceptance criteria based on their specific assays and experimental needs.
Mandatory Visualizations
Diagram 1: Quality Control Workflow for a New Batch of this compound
References
- 1. Standard - process Scutellaria baicalensis extract. [greenskybio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. specialchem.com [specialchem.com]
- 4. Scutellaria baicalensis Root Dry Extract | HMC [hmc.usp.org]
- 5. Antioxidant analysis and quality standardization of Scutellaria baicalensis tablets using multidimensional analytical methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of neuraminidase inhibitory activities of some medicinal plants traditionally used in Lingnan Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tenaxin I Derivatives
Disclaimer: Before proceeding, it is crucial to clarify that Tenaxin I is a flavonoid, specifically 2',5-Dihydroxy-6,7,8-trimethoxyflavone. It is a small molecule and not a peptide. This guide focuses on the challenges and troubleshooting associated with the synthesis of flavonoids and their derivatives.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound and other flavonoid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of flavonoid derivatives?
A1: The synthesis of flavonoid derivatives can be complex and is often associated with several challenges:
-
Low Yields: Many synthetic routes for flavonoids involve multiple steps, and the overall yield can be low. This can be due to incomplete reactions, side reactions, or degradation of the product.[1][2]
-
Poor Solubility: Flavonoids and their intermediates can have poor solubility in common organic solvents, which can hinder reaction kinetics and make purification difficult.[3]
-
Side Reactions: The presence of multiple reactive functional groups, particularly hydroxyl groups, can lead to a variety of side reactions, such as O-alkylation, acylation, or oxidation, if not properly protected.[4][5]
-
Purification Difficulties: The final products and intermediates are often difficult to purify due to their similar polarities and the presence of closely related byproducts. This often necessitates the use of advanced chromatographic techniques.[1][3][6]
-
Protecting Group Manipulation: The synthesis of polyhydroxy flavonoids often requires the use of protecting groups for the hydroxyl moieties. The introduction and removal of these groups add extra steps to the synthesis and can sometimes be challenging to perform selectively and in high yield.[7][8]
-
Stereoselectivity: For flavonoids with chiral centers, achieving high stereoselectivity can be a significant challenge, often requiring specialized catalysts or chiral auxiliaries.[9]
Q2: How can I improve the yield of my flavonoid synthesis?
A2: Improving the yield of flavonoid synthesis often involves a combination of strategies:
-
Optimization of Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst concentration. For instance, in Suzuki-Miyaura cross-coupling reactions, the choice of palladium catalyst and base can significantly impact the yield.[1][10]
-
Use of Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields by providing rapid and uniform heating.[10]
-
Inert Atmosphere: For reactions sensitive to oxygen, such as those involving palladium catalysts, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst and reagents.
-
High-Purity Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to the formation of byproducts.
-
Stepwise vs. One-Pot Synthesis: While one-pot syntheses can be more efficient, a stepwise approach with purification of intermediates can sometimes lead to higher overall yields by removing impurities that might interfere with subsequent steps.
Q3: What are the best methods for purifying synthetic flavonoid derivatives?
A3: The purification of flavonoid derivatives typically relies on chromatographic techniques due to the often-complex mixtures of products and byproducts.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating pure compounds from complex mixtures and is frequently used for the final purification of flavonoids.[10]
-
Column Chromatography: Silica gel column chromatography is a standard method for the purification of organic compounds. For flavonoids, a gradient elution with a mixture of polar and non-polar solvents (e.g., hexane and ethyl acetate) is often effective.
-
Non-chromatographic methods: In some cases, non-chromatographic methods like chelation with metal ions (e.g., ZnCl2) to precipitate the flavonoid can be used, although this method may result in low yields and is not suitable for all flavonoids.[11]
Q4: When should I use protecting groups for hydroxyl functions in flavonoid synthesis?
A4: Protecting groups for hydroxyl functions are essential when these groups can interfere with the desired reaction.[8] For example:
-
In reactions involving strong bases or nucleophiles, the acidic protons of the hydroxyl groups can be deprotonated, leading to unwanted side reactions.
-
In reactions targeting other functional groups on the flavonoid scaffold, such as C-H activation or cross-coupling reactions, protecting the hydroxyl groups prevents them from reacting.
-
Common protecting groups for hydroxyls in flavonoid synthesis include methyl, benzyl, and isopropyl ethers. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.[7]
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Poor Reagent Quality | - Verify the purity of starting materials and reagents using techniques like NMR or mass spectrometry.- Use freshly distilled solvents and freshly opened reagents. |
| Inactive Catalyst | - For palladium-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or impurities.- Consider using a different palladium source or ligand.[12] |
| Suboptimal Reaction Conditions | - Systematically vary the temperature, reaction time, and solvent to find the optimal conditions.- For solid-phase synthesis, ensure proper swelling of the resin. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants and catalyst. |
| Formation of Stable Intermediates | - Analyze the reaction mixture at different time points to identify any stable intermediates that may not be converting to the final product. |
Problem: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Steps |
| Reactive Hydroxyl Groups | - Protect the hydroxyl groups with suitable protecting groups (e.g., benzyl, methyl) before proceeding with the reaction.[7] |
| Oxidation of the Flavonoid Core | - Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.- Use degassed solvents. |
| Undesired Cyclization | - In the synthesis of flavones from chalcones, undesired cyclization to aurones can occur. Adjusting the pH and temperature can favor the desired product.[5][13] |
| Competing Reactions | - If using multifunctional reagents, consider a stepwise approach to avoid competing reactions. |
Problem: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Impurities | - Optimize the mobile phase for column chromatography or HPLC. A shallower gradient or a different solvent system may improve separation.- Consider using a different stationary phase (e.g., reverse-phase instead of normal-phase). |
| Product Precipitation | - If the product precipitates during work-up, try using a different extraction solvent or adjusting the pH. |
| Formation of Emulsions during Extraction | - Add a small amount of brine or a different organic solvent to break the emulsion. |
Quantitative Data Summary
The following table summarizes typical yields for various synthetic reactions used in the preparation of flavonoid derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Substrates | Product Type | Typical Yield (%) | Reference |
| Suzuki-Miyaura Cross-Coupling | 8-Iodoflavonoid, Boronic acid | C8-Arylflavonoid | 30-70 | [10] |
| Algar-Flynn-Oyamada Reaction | 2'-Hydroxychalcone | Flavonol | 15-40 | [7] |
| Palladium-Catalyzed Oxidative Cyclization | 2'-Hydroxydihydrochalcone | Flavone | Moderate to Good | [4] |
| Glycosylation | 3-Hydroxyflavone, Acetobromoglucose | Flavonol 3-O-glucoside | 44-87 | [14] |
| Demethylation | Poly-methoxy flavonol | Poly-hydroxy flavonol | 50-75 | [7] |
| Debenzylation | Poly-benzyloxy flavonol | Poly-hydroxy flavonol | 75-95 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the synthesis of C8-aryl flavonoids.
-
Reaction Setup: In a microwave vial, dissolve the 8-iodoflavonoid (1 equivalent) and the corresponding boronic acid (2 equivalents) in a mixture of DMF and water (9:1).
-
Degassing: Degas the reaction mixture by bubbling nitrogen through it for 15 minutes.
-
Addition of Catalyst and Base: Add Pd(PPh₃)₄ (3 mol%) and NaOH (4 equivalents) to the reaction mixture.
-
Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at 120 °C for 2 hours.
-
Work-up: After cooling, filter the reaction mixture through a microfilter. Pour the filtrate into water and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC.[10]
Protocol 2: General Procedure for Deprotection of Benzyl Ethers
This protocol is for the removal of benzyl protecting groups from a flavonoid core.
-
Reaction Setup: Dissolve the benzylated flavonoid in tetrahydrofuran (THF).
-
Catalyst Addition: Add Pd/C (10% by weight of the starting material) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected flavonol. Further purification can be done by recrystallization or column chromatography if necessary.
Visualizations
Caption: A generalized workflow for the synthesis of flavonoid derivatives.
Caption: A decision tree for troubleshooting low product yield in flavonoid synthesis.
References
- 1. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Tenaxin I Solubility and Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Tenaxin I in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous media?
This compound is a flavonoid, specifically a flavone, extracted from Scutellaria baicalensis.[1][2][3] Like many flavonoids, this compound has a planar ring structure and is poorly soluble in water.[4] This inherent low aqueous solubility is the primary reason for its tendency to precipitate when introduced into cell culture media, which are predominantly aqueous environments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For flavonoids like this compound, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to prepare concentrated stock solutions.[5] The solubility of flavones in these solvents is significantly higher than in aqueous buffers. It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol.
Q3: What is the maximum concentration of organic solvent (e.g., DMSO) that is safe for my cells?
The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v). However, the tolerance can vary between cell types. It is always advisable to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line.
Q4: Can changes in media composition lead to the precipitation of this compound?
Yes, components of the cell culture medium can contribute to the precipitation of poorly soluble compounds.[6][7] Factors such as pH, the presence of salts (especially calcium salts), and metal ions can interact with this compound and reduce its solubility.[6][8]
Troubleshooting Guides
Immediate Precipitation Upon Addition to Media
Problem: this compound precipitates immediately after the stock solution is added to the cell culture medium.
Cause: This is typically due to a rapid change in solvent polarity, causing the compound to fall out of solution.
Solutions:
| Strategy | Experimental Protocol |
| Optimize Stock Solution Concentration | Prepare a more concentrated stock solution in 100% DMSO or ethanol. This allows for the addition of a smaller volume of the stock solution to the media, thereby minimizing the final concentration of the organic solvent. |
| Step-wise Dilution | Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of serum-free media. Mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual decrease in solvent concentration can help maintain solubility. |
| Pre-warm the Media | Gently warm the cell culture media to 37°C before adding the this compound stock solution. Increased temperature can sometimes improve the solubility of compounds. However, avoid excessive heating. |
| Order of Addition | When preparing fresh media, add this compound to the basal medium before the addition of supplements like serum, as some serum proteins can sometimes contribute to the precipitation of small molecules. |
Delayed Precipitation (After Incubation)
Problem: The media containing this compound is initially clear but becomes cloudy or shows visible precipitate after a period of incubation (e.g., hours to days).
Cause: This can be due to several factors, including temperature changes, evaporation leading to increased concentration, or interactions with cellular metabolites or media components over time.
Solutions:
| Strategy | Experimental Protocol |
| Maintain Stable Temperature | Ensure that the incubator provides a stable and consistent temperature. Avoid frequent opening of the incubator door, which can cause temperature fluctuations. Do not subject the media to freeze-thaw cycles.[7] |
| Prevent Evaporation | Use appropriate cell culture flasks with filtered caps to allow for gas exchange while minimizing evaporation. Ensure the incubator has adequate humidity. Evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of this compound.[7][8] |
| pH Stability | Monitor and maintain the pH of your cell culture medium. Cellular metabolism can lead to a decrease in pH, which may affect the solubility of this compound. Ensure your medium is well-buffered. |
| Reduce Final Concentration | If precipitation persists, consider lowering the final working concentration of this compound in your experiments, if feasible within the experimental design. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in the dark.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution. For example, add 1 µL of a 10 mM stock solution to 99 µL of pre-warmed, serum-free medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
Add the desired volume of the intermediate solution to your final culture volume to achieve the final working concentration.
-
Gently swirl the culture plate or flask to ensure even distribution.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | C18H16O7 | CID 159029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorlab.com [biorlab.com]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Technical Support Center: Tenascin-I (Tenascin-C) In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Tenascin-C (TNC), often referred to as Tenaxin I, in vitro. The following information addresses common issues related to the impact of serum on TNC's functional activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use serum-free conditions when assessing the in vitro activity of exogenous Tenascin-C?
A: Performing in vitro assays for Tenascin-C (TNC) activity in serum-free or serum-starved conditions is a standard and highly recommended practice. Serum contains a complex mixture of components that can significantly interfere with the measurement of TNC's specific biological effects, leading to confounding results. The primary interfering components include:
-
Endogenous Tenascin-C: Serum naturally contains TNC, with concentrations varying based on the donor's physiological state.[1][2][3][4] This endogenous TNC contributes to the total activity, making it difficult to isolate the effect of the exogenously added TNC.
-
Growth Factors: Serum is rich in growth factors like PDGF, EGF, and TGF-β.[5][6] TNC's functions are closely linked to these signaling pathways; it can modulate cellular responses to these factors, and its expression can be induced by them.[5][7] The presence of these factors in serum can mask or unpredictably alter the specific activity of the TNC being studied.
-
Other Extracellular Matrix (ECM) Proteins: Serum contains ECM proteins like fibronectin.[1] A primary function of TNC is to modulate cell adhesion to fibronectin, often by inhibiting it.[5][8][9][10] The presence of fibronectin in serum creates a competitive and complex environment, making it challenging to assess TNC's direct anti-adhesive or adhesive properties. Studies have confirmed that TNC and fibronectin can interact directly within serum.[1]
-
Proteases: Serum contains various proteases, including matrix metalloproteinases (MMPs), which are capable of cleaving TNC.[5][10] This proteolytic degradation can alter TNC's structure and function during the experiment, leading to inconsistent and unreliable results.
Q2: How does serum specifically affect Tenascin-C's function in a cell adhesion assay?
A: In cell adhesion assays, serum can cause significant interference. TNC is known to be an adhesion-modulatory protein, often promoting de-adhesion of cells from fibronectin substrates.[5] Serum contains both fibronectin and vitronectin, which are adhesive proteins. If serum is present in the assay, cells will be exposed to a mixed substrate of TNC and other serum adhesion molecules. This makes it impossible to determine if the observed cellular response is due to TNC's activity or its interaction with serum components. For example, TNC has been shown to specifically interfere with cell binding to the syndecan-4 site in fibronectin.[9][11] This specific mechanism would be obscured by the undefined protein composition of serum.
Q3: Can serum affect the results of a Tenascin-C-mediated cell migration or proliferation assay?
A: Yes. Serum is a potent chemoattractant and contains numerous mitogens (factors that induce proliferation). Standard protocols for migration assays (e.g., Transwell or Boyden chamber assays) require a chemoattractant gradient. Typically, cells are placed in a serum-free medium in the upper chamber, and serum-containing medium is used as the chemoattractant in the lower chamber.[12][13] If serum is included in the upper chamber with TNC, it will stimulate random, undirected cell movement (chemokinesis) and proliferation, confounding the directed migration (chemotaxis) that the researcher intends to measure in response to TNC or another specific factor.
Troubleshooting Guides
Problem: High background in cell migration/invasion assay control wells (no TNC added).
-
Possible Cause: Presence of serum in the upper chamber of the transwell insert. Serum acts as a chemoattractant and will cause cells to migrate even in the absence of the specific factor being tested.
-
Solution: Ensure that the cells are properly serum-starved (for at least 12-24 hours) before the experiment and are resuspended in a serum-free medium before being added to the upper chamber.[12][13] Use serum-free medium as the negative control in the lower chamber and serum-containing medium only as a positive control or specific chemoattractant.[12]
Problem: Inconsistent or non-reproducible results in a TNC-dependent cell proliferation assay (e.g., MTT assay).
-
Possible Cause 1: Variable concentrations of mitogenic growth factors in different batches of serum are influencing cell growth.
-
Solution 1: Conduct the assay in a serum-free basal medium. If cells require survival factors, use a defined, serum-free medium formulation with known concentrations of specific growth factors. This ensures that the only variable being tested is the concentration of TNC.
-
Possible Cause 2: Proteolytic degradation of TNC by serum proteases over the time course of the assay (typically 24-72 hours).
-
Solution 2: Perform the assay in serum-free medium. If necessary, a protease inhibitor cocktail can be added, but this should be tested first to ensure it doesn't have independent effects on the cells.
Problem: Cells fail to show the expected anti-adhesive response to Tenascin-C when plated on a mixed TNC/fibronectin substrate.
-
Possible Cause: Serum in the plating medium is providing additional adhesive proteins (e.g., vitronectin) that are masking the anti-adhesive effect of TNC on fibronectin.
-
Solution: Plate cells in a serum-free medium. Wash cells thoroughly with PBS to remove any residual serum from the culture flask before plating them onto the experimental substrate.[12] This ensures that the only adhesive and anti-adhesive molecules present are the ones intentionally coated on the plate.
Quantitative Data on Tenascin-C Activity
The following tables summarize quantitative data from in vitro studies performed under serum-free conditions, providing a baseline for expected TNC activity.
Table 1: Dose-Dependent Effects of Tenascin-C on Pancreatic Cancer Cell Viability (MTT Assay)
| Cell Line | TNC Concentration (µg/mL) | Change in Cell Viability vs. Control (72h, serum-free) |
| Capan-1 | 0.01 - 0.1 | ~25% Increase |
| 10 | ~34% Decrease | |
| AsPC-1 | 0.01 - 0.1 | ~25% Increase |
| 10 | ~41% Decrease | |
| PANC-1 | 0.01 - 10 | General Inhibitory Effect |
| MIA PaCa-2 | 0.01 - 10 | General Inhibitory Effect |
Data adapted from a study on pancreatic cancer cells, demonstrating that TNC's effect is dose and cell-type dependent.
Table 2: Dose-Dependent Effects of Tenascin-C on Human Dermal Fibroblasts
| TNC Concentration (µg/mL) | Effect on Migration & Proliferation | Effect on Type I Collagen Synthesis |
| 0.05 | Minimal effect | Not specified |
| 0.2 | Stimulated | Statistically significant increase |
| 1.0 | Stimulated (similar to 0.2 µg/mL) | Marked increase (higher than at 0.2 µg/mL) |
Data adapted from a study on human dermal fibroblasts in an in vitro injury model.[14]
Table 3: Reference Concentrations of Endogenous Tenascin-C in Human Serum
| Cohort | Mean Serum TNC Concentration (ng/mL) | Condition |
| Healthy Controls | 153.25 | Normal physiological state[15] |
| NSCLC Patients | 5,500 | Non-small cell lung cancer[2] |
| Critically Ill (Non-survivors) | 467.7 | Multiple organ dysfunction[4] |
| Critically Ill (Survivors) | 197.5 | Multiple organ dysfunction[4] |
| Active Ankylosing Spondylitis | 35.2 | Inflammatory disease[3] |
| Inactive Ankylosing Spondylitis | 6.0 | Inflammatory disease[3] |
These values highlight the presence of endogenous TNC in serum and its variability, reinforcing the need for serum-free conditions to study exogenous TNC activity.
Experimental Protocols
Detailed Protocol: Transwell Cell Migration Assay
This protocol describes a standard method for assessing cell migration in response to TNC using a Boyden chamber (transwell insert) system, emphasizing serum-free conditions.
Materials:
-
24-well plate with transwell inserts (e.g., 8 µm pore size, suitable for most fibroblasts and epithelial cells)
-
Cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., DMEM + 0.1% BSA)
-
Recombinant Tenascin-C
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.2% Crystal Violet in 20% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation (Day 1):
-
Culture cells to ~70-80% confluency in complete medium.
-
Aspirate the complete medium, wash the cells gently with PBS.
-
Add serum-free medium to the flask and incubate for 12-24 hours. This serum starvation step is crucial to minimize basal migration and increase sensitivity to chemoattractants.[12][13]
-
-
Assay Setup (Day 2):
-
Prepare the chemoattractant solutions. For the test condition, dilute recombinant TNC to the desired final concentration in serum-free medium.
-
Negative Control: Serum-free medium only.
-
Positive Control: Medium with 10% FBS.
-
-
Add 600 µL of the appropriate chemoattractant solution to the lower wells of the 24-well plate.[12]
-
Harvest the serum-starved cells using Trypsin-EDTA. Neutralize the trypsin with a solution containing a trypsin inhibitor or with a small volume of complete medium, then pellet the cells by centrifugation.
-
Crucially, wash the cell pellet with serum-free medium to remove any residual serum or neutralizer.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL (this may need optimization).[16]
-
Place the transwell inserts into the wells containing the chemoattractant.
-
Add 100 µL of the cell suspension to the top chamber of each insert.[16]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
-
Fixation and Staining (Day 3):
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane.[13] Be careful not to puncture the membrane.
-
Fix the migrated cells on the underside of the membrane by submerging the insert in a fixation solution for 15-20 minutes.
-
Wash the inserts gently with PBS.
-
Stain the cells by submerging the inserts in Crystal Violet solution for 10-15 minutes.[13]
-
Wash the inserts again in water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a light microscope, count the number of stained, migrated cells on the underside of the membrane.
-
Take images from several random fields of view for each insert and average the counts.
-
The results can be expressed as the average number of migrated cells per field or as a percentage of migration relative to the positive control.
-
Visualizations
References
- 1. Frontiers | Extracellular matrix complexity in biomarker studies: a novel assay detecting total serum tenascin-C reveals different distribution to isoform-specific assays [frontiersin.org]
- 2. Tenascin-C serum levels and its prognostic power in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of High Serum Tenascin C Levels as Potential Biomarker of Persistent Inflammation in Patients with Ankylosing Spondylitis Despite Treatment with cs-DMARDS or Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elevated Serum Tenascin-C Predicts Mortality in Critically Ill Patients With Multiple Organ Dysfunction [frontiersin.org]
- 5. Advances in tenascin-C biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenascin-C: Form versus function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of tenascin-C in tissue injury and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenascins and the Importance of Adhesion Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference of tenascin-C with syndecan-4 binding to fibronectin blocks cell adhesion and stimulates tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. View of The Effect of the Matricellular Protein Tenascin-c on the Functional Activity of Fibroblasts in an Experimental in Vitro Injury Model | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 15. content.abcam.com [content.abcam.com]
- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Tenaxin I light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and storage of Tenaxin I, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavonoid compound that has been identified as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of new virus particles from infected host cells. By inhibiting this enzyme, this compound can help to prevent the spread of the virus.
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is critical to protect it from light. For solid forms of this compound, a storage temperature of 4°C is recommended. When in a solvent, it should be stored at -20°C for up to one month or at -80°C for up to six months. Always ensure the container is tightly sealed and stored in a dark location.
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive. As a flavonoid, it is susceptible to photodegradation. Exposure to light can lead to a loss of potency and the formation of degradation products. Therefore, all experiments and handling of this compound and its solutions should be performed with protection from light.
Q4: What are the signs of this compound degradation?
Degradation of this compound may not always be visually apparent. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation. In some cases, a color change in the solution may be observed, but this is not a definitive indicator.
Q5: Can I use this compound after the recommended storage period?
It is not recommended to use this compound after the suggested storage period, as its stability and potency may be compromised. For critical experiments, it is always best to use a fresh stock of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in neuraminidase inhibition assays. | 1. Degradation of this compound due to improper storage or light exposure.2. Inaccurate concentration of this compound solution.3. Variability in enzyme activity or substrate concentration. | 1. Ensure this compound is stored at the correct temperature and protected from light at all times. Prepare fresh solutions for each experiment.2. Verify the concentration of your stock solution using a validated analytical method like HPLC.3. Standardize your assay conditions, including enzyme and substrate concentrations, and incubation times. Run appropriate controls in every experiment. |
| Low or no inhibitory activity observed. | 1. Complete degradation of this compound.2. Incorrect assay setup or conditions.3. Use of a resistant neuraminidase variant. | 1. Discard the old stock and prepare a fresh solution from a new vial of this compound.2. Review the experimental protocol carefully. Ensure the pH, temperature, and buffer composition are optimal for the assay.3. Confirm the sensitivity of the neuraminidase enzyme you are using to flavonoid inhibitors. |
| Precipitation of this compound in solution. | 1. Poor solubility in the chosen solvent.2. Supersaturation of the solution. | 1. Consult the manufacturer's datasheet for recommended solvents. Sonication may aid in dissolution.2. Prepare a fresh solution at a lower concentration. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Light Condition |
| Solid | 4°C | Long-term | Protect from light |
| In Solvent | -20°C | Up to 1 month | Protect from light |
| In Solvent | -80°C | Up to 6 months | Protect from light |
Table 2: Neuraminidase Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 | Data not available in the provided search results. | - |
Note: While a specific IC50 value for this compound was not found in the immediate search results, it is acknowledged as a neuraminidase inhibitor. Researchers should determine the IC50 experimentally for their specific neuraminidase subtype and assay conditions.
Experimental Protocols
Protocol 1: Photostability Testing of this compound (Forced Degradation Study)
This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.
Objective: To evaluate the effect of light on the stability of this compound in solution.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
HPLC grade solvents for mobile phase
-
Calibrated photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both visible and UVA light)
-
Calibrated light meters (lux meter and UVA radiometer)
-
Quartz cuvettes or other suitable transparent containers
-
Aluminum foil
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into two sets of transparent containers.
-
-
Control Samples:
-
Wrap one set of the containers completely in aluminum foil to serve as the "dark control." These samples will be protected from light to account for any degradation that is not light-induced.
-
-
Exposure:
-
Place both the exposed samples and the dark control samples in the photostability chamber.
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation. Monitor the light exposure using calibrated meters.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products.
-
Monitor the peak area of this compound and the formation of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
-
Compare the degradation profiles to determine the extent of photodegradation.
-
Protocol 2: In Vitro Neuraminidase Inhibition Assay
This is a representative protocol for a fluorescence-based neuraminidase inhibition assay.
Objective: To determine the inhibitory activity of this compound against a specific neuraminidase enzyme.
Materials:
-
This compound
-
Neuraminidase enzyme (e.g., from influenza virus)
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer (e.g., MES buffer, pH 6.5, containing CaCl₂)
-
Stop solution (e.g., freshly prepared NaOH in ethanol)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Dilute the neuraminidase enzyme in assay buffer to a working concentration.
-
Prepare the MUNANA substrate solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
A fixed volume of the neuraminidase enzyme solution.
-
A volume of the this compound dilution (or solvent for control wells).
-
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes). Protect the plate from light during incubation.
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Caption: Mechanism of Neuraminidase Inhibition by this compound.
Caption: Workflow for Neuraminidase Inhibition Assay.
Technical Support Center: Addressing Autofluorescence of Tenaxin I in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tenaxin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the intrinsic fluorescence (autofluorescence) of this compound in various assays, particularly in the context of neuraminidase inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its autofluorescence a concern?
This compound is a flavonoid, specifically 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one, extracted from Radix Scutellariae. It is investigated for its neuraminidase inhibitory activity. Many flavonoids are naturally fluorescent, and this intrinsic fluorescence, often referred to as autofluorescence, can interfere with fluorescence-based assays. This is a significant concern in neuraminidase inhibition assays that use fluorogenic substrates, as the autofluorescence of this compound may overlap with the signal of the reporter fluorophore, leading to inaccurate measurements of enzyme activity.
Q2: Does this compound exhibit autofluorescence? If so, at what wavelengths?
Q3: How can the autofluorescence of this compound interfere with a standard neuraminidase inhibition assay?
A common method for measuring neuraminidase activity is a fluorescence-based assay that utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The enzyme cleaves MUNANA to produce a fluorescent product, 4-methylumbelliferone (4-MU)[2]. The fluorescence of 4-MU is typically measured with excitation at approximately 355-365 nm and emission at 440-460 nm. If the autofluorescence of this compound overlaps with these wavelengths, it can lead to an overestimation of the fluorescent signal, which would be misinterpreted as lower neuraminidase inhibition. Furthermore, some flavonoids have been shown to quench the fluorescence of 4-MU, which would lead to an underestimation of enzyme activity and an overestimation of inhibition[5].
Q4: What are other potential sources of autofluorescence in my assay?
Besides this compound, other components in your assay can contribute to background fluorescence. These include:
-
Assay Plates: Polystyrene plates can be a source of autofluorescence. Using black, low-fluorescence plates is recommended.
-
Buffer Components and Media: Some buffer components or cell culture media containing phenol red or fetal bovine serum (FBS) can be fluorescent.
-
Biological Samples: If you are using cell lysates or other biological preparations, endogenous molecules such as NADH and riboflavin can contribute to autofluorescence, typically in the blue to green spectrum[6].
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating issues related to this compound autofluorescence in your assays.
Problem 1: High background fluorescence in the absence of enzyme activity.
Possible Cause: Intrinsic fluorescence of this compound or other assay components.
Troubleshooting Steps:
-
Run proper controls:
-
Blank (Buffer only): To measure the background of the buffer and plate.
-
This compound control (Buffer + this compound): To measure the specific fluorescence contribution of this compound at the assay concentration.
-
Substrate control (Buffer + Substrate): To check for spontaneous degradation of the substrate into a fluorescent product.
-
-
Characterize this compound fluorescence: If you have access to a spectrofluorometer, measure the excitation and emission spectra of this compound in your assay buffer to determine its specific fluorescent properties.
-
Subtract background fluorescence: Subtract the fluorescence intensity of the "this compound control" from your experimental wells.
Problem 2: Inconsistent or unexpected results in the neuraminidase inhibition assay.
Possible Cause: Spectral overlap of this compound autofluorescence with the reporter fluorophore (e.g., 4-MU) or quenching of the reporter signal by this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound autofluorescence.
Data Presentation
Table 1: Spectral Properties of Common Fluorophores in Neuraminidase Assays and Potentially Interfering Flavonoids.
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| Reporter Fluorophore | |||
| 4-Methylumbelliferone (4-MU) | ~360 | ~450 | Common product in MUNANA-based neuraminidase assays[2]. |
| Test Compound | |||
| This compound (inferred) | 280-480 | 450-550 | Specific data is unavailable. Inferred from structurally similar flavonoids. Likely exhibits blue to green fluorescence. |
| 5, 7, 2′-trimethoxyflavone | 285 | 451 | A structurally similar flavonoid[1][2]. |
| Quercetin | 460-490 | ~520 | A common flavonol known to be autofluorescent[3]. |
| Kaempferol | 460-490 | ~520 | Another common autofluorescent flavonol[3]. |
| Endogenous Fluorophores | |||
| NADH | ~340 | ~460 | A potential source of background fluorescence in cell-based assays[6]. |
| Riboflavin | ~450 | ~525 | Can contribute to background in cell-based assays[6]. |
Experimental Protocols
Protocol 1: Standard Neuraminidase Inhibition Assay using MUNANA
This protocol is adapted for a 96-well plate format.
Materials:
-
Neuraminidase enzyme
-
This compound stock solution
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)
-
MUNANA substrate solution (in assay buffer)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7, containing 25% ethanol)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add your this compound dilutions. Include a "no inhibitor" control (assay buffer only).
-
Add the neuraminidase enzyme solution to all wells except the "no enzyme" controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).
-
Add the MUNANA substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the stop solution to all wells.
-
Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~450 nm.
Caption: Workflow for a neuraminidase inhibition assay.
Protocol 2: Assessing the Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound under assay conditions.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in the inhibition assay.
-
In a 96-well plate, add the this compound dilutions.
-
Add assay buffer to the wells instead of the enzyme and substrate.
-
Follow the same incubation steps as the main assay to mimic the experimental conditions.
-
Add the stop solution.
-
Read the fluorescence at the same excitation and emission wavelengths used for 4-MU detection.
-
The resulting fluorescence values represent the autofluorescence of this compound at each concentration and should be subtracted from the corresponding wells in the main assay plate.
This technical support guide provides a framework for understanding and addressing the potential autofluorescence of this compound. By implementing proper controls and considering the spectral properties of all assay components, researchers can obtain more accurate and reliable data in their neuraminidase inhibition studies.
References
- 1. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin | PLOS One [journals.plos.org]
- 2. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Neuraminidase Inhibition: Tenaxin I versus Oseltamivir
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective antiviral therapeutics against influenza, a detailed comparison of the neuraminidase inhibition efficacy of Tenaxin I, a flavonoid isolated from Radix Scutellariae, and the widely-used antiviral drug oseltamivir has been compiled. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, supported by experimental data and detailed methodologies.
Executive Summary
Oseltamivir, the active metabolite of oseltamivir phosphate (Tamiflu™), is a cornerstone of influenza treatment, exhibiting potent inhibition of influenza A and B neuraminidase.[1][2][3][4] this compound, a flavonoid compound, has also been identified as a neuraminidase inhibitor.[5] This guide presents a side-by-side comparison of their inhibitory activities based on available in vitro data, details the experimental protocols for assessing neuraminidase inhibition, and provides visual representations of the mechanism of action and experimental workflow.
Data Presentation: Neuraminidase Inhibition Efficacy
The primary metric for evaluating the efficacy of neuraminidase inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Virus Strain/Neuraminidase Source | IC50 (µM) | Reference |
| This compound | Neuraminidase from Radix Scutellariae extract | 343 µg/mL (equivalent to ~999 µM) | [5] |
| Oseltamivir Carboxylate | Influenza A/NWS/33 (H1N1) | 0.00051 | [6] |
| Influenza A/Victoria/3/75 (H3N2) | 0.00019 | [6] | |
| Influenza A/Duck/MN/1525/81 (H5N1) | 0.00070 | [6] | |
| Influenza A (H1N1) | 0.00134 | [7] | |
| Influenza A (H3N2) | 0.00067 | [7] | |
| Influenza B | 0.013 | [7] |
Note: The IC50 value for this compound is presented as reported in the source and converted to µM for comparison, assuming a molecular weight of approximately 344.3 g/mol . It is important to note that the source of neuraminidase for the this compound experiment was from a plant extract, which may differ in characteristics from viral neuraminidase. The data for oseltamivir is against specific influenza virus strains.
Comparative Efficacy Analysis
Based on the available data, oseltamivir carboxylate demonstrates significantly higher potency as a neuraminidase inhibitor compared to this compound. The IC50 values for oseltamivir are in the nanomolar (nM) range, indicating very strong inhibition of viral neuraminidase. In contrast, the reported IC50 for this compound is in the high micromolar (µM) range. This suggests that oseltamivir is several orders of magnitude more effective at inhibiting influenza neuraminidase in vitro than this compound.
It is crucial to consider that the reported inhibitory activity of this compound was determined using neuraminidase from a plant source, and further studies are required to evaluate its efficacy against specific influenza virus neuraminidases to allow for a more direct comparison with oseltamivir.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation of the presented data.
Neuraminidase Inhibition Assay (Fluorometric Method)
This protocol is a standard method for determining the IC50 of neuraminidase inhibitors.
Materials:
-
Neuraminidase enzyme (from influenza virus or recombinant source)
-
Test compounds (this compound, Oseltamivir Carboxylate)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 32.5 mM MES buffer with 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and oseltamivir carboxylate) in the assay buffer.
-
Enzyme and Compound Incubation: In a 96-well microplate, add a fixed amount of neuraminidase enzyme to each well. Then, add the serially diluted test compounds to the respective wells. Include control wells with enzyme but no inhibitor (positive control) and wells with buffer only (blank). Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes), allowing the neuraminidase to cleave the MUNANA substrate, which releases the fluorescent product 4-methylumbelliferone (4-MU).
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of approximately 355-365 nm and an emission wavelength of 450-460 nm.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the positive control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Neuraminidase Inhibition.
Caption: Neuraminidase Inhibition Assay Workflow.
Conclusion
This comparative guide highlights the potent neuraminidase inhibitory activity of oseltamivir against various influenza virus strains. While this compound has been identified as a neuraminidase inhibitor, the currently available data suggests its potency is significantly lower than that of oseltamivir. Further research is warranted to evaluate this compound against a panel of influenza neuraminidases to establish a more direct and comprehensive comparison. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of antiviral drug discovery and development.
References
- 1. Influenza virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Baicalin and Tenaxin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of two flavonoid compounds derived from the root of Scutellaria baicalensis: baicalin and Tenaxin I. While both compounds originate from the same medicinal herb, the extent of scientific investigation into their respective anti-inflammatory activities differs significantly. This report synthesizes the available experimental data to offer an objective comparison.
Overview of Baicalin and this compound
Baicalin is a major bioactive flavone in Scutellaria baicalensis and has been extensively studied for its wide range of pharmacological effects, including potent anti-inflammatory properties.[1] In contrast, this compound is another flavonoid component of the same plant, for which research has primarily focused on its neuraminidase inhibitory activity. While its involvement in the overall anti-inflammatory effect of Scutellaria baicalensis has been suggested in systems pharmacology studies, specific experimental data on its direct anti-inflammatory action is limited.
Comparative Efficacy and Mechanism of Action
Baicalin has demonstrated significant anti-inflammatory effects across a multitude of in vitro and in vivo models. Its mechanisms of action are well-documented and involve the modulation of several key signaling pathways. This compound's potential anti-inflammatory mechanisms are less understood and are inferred from broader studies on its plant source.
Key Anti-inflammatory Mechanisms of Baicalin
Baicalin exerts its anti-inflammatory effects through multiple pathways:
-
Inhibition of the NF-κB Signaling Pathway: Baicalin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] This inhibition prevents the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
-
Modulation of MAPK Signaling: Baicalin can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[3][4] The MAPK pathway plays a crucial role in the inflammatory response, and its inhibition by baicalin contributes to the reduced expression of inflammatory mediators.
-
Suppression of the NLRP3 Inflammasome: Baicalin has been found to inhibit the activation of the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3]
-
Antioxidant Activity: Baicalin possesses strong antioxidant properties, enabling it to scavenge reactive oxygen species (ROS).[1] By reducing oxidative stress, baicalin mitigates a key driver of inflammation.
Putative Anti-inflammatory Role of this compound
Direct experimental evidence detailing the anti-inflammatory mechanisms of this compound is scarce. However, a systems pharmacology study of Bupleuri Radix and Scutellariae Radix identified this compound as one of the active ingredients with potential pharmacological activity against inflammation. This suggests that this compound may contribute to the overall anti-inflammatory effects of the herb, but its specific targets and pathways remain to be elucidated.
Quantitative Analysis of Anti-inflammatory Effects
The following table summarizes quantitative data from various studies on the anti-inflammatory effects of baicalin. No equivalent data is currently available for this compound.
| Parameter | Model | Treatment | Result | Reference |
| Cytokine Inhibition | ||||
| TNF-α, IL-6, IL-1β | Adjuvant arthritis rats | Baicalin (50, 100, 200 mg/kg) | Significant inhibition of expression in synovial tissue | [5] |
| TNF-α, IL-6 | LPS-stimulated human endothelial cells | Baicalin | Suppression of production | [6] |
| IL-6, G-CSF, VEGF, MIP-1α, MIP-1β, MIP-2, RANTES | LPS-stimulated RAW 264.7 macrophages | Baicalin | Significant inhibition of production | |
| Enzyme Inhibition | ||||
| COX-2, iNOS | LPS-induced infection in chicken liver | Baicalin (50, 100, 200 mg/kg BW) | Suppression of expression | |
| Other Inflammatory Markers | ||||
| Paw Edema | Carrageenan-induced in rats | Baicalin | Greatest inhibition activity compared to baicalein and wogonin | [7] |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Below is a representative experimental protocol for evaluating the anti-inflammatory effects of a compound in a cell-based assay, similar to those used in the cited studies for baicalin.
In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., baicalin) or vehicle control. Cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. The inhibitory effect of the compound is expressed as a percentage of the control.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the key signaling pathways modulated by baicalin and a typical experimental workflow for its evaluation.
Conclusion
The available scientific evidence robustly supports the significant anti-inflammatory properties of baicalin, mediated through well-defined molecular pathways including the inhibition of NF-κB, MAPK, and the NLRP3 inflammasome. In contrast, while this compound is a constituent of the same medicinal plant and is implicated in its overall therapeutic effect, there is a clear lack of specific experimental data to definitively characterize its direct anti-inflammatory activity and mechanisms.
For researchers and drug development professionals, baicalin represents a promising natural compound with a well-documented profile for further investigation as an anti-inflammatory agent. Future studies are warranted to isolate and evaluate the specific anti-inflammatory effects of this compound to determine its potential contribution to the therapeutic properties of Scutellaria baicalensis and its viability as an independent anti-inflammatory candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The main bioactive compounds of Scutellaria baicalensis Georgi. for alleviation of inflammatory cytokines: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the Anti-Inflammatory Mechanisms of Bupleuri and Scutellariae Radix Using System Pharmacological Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | C18H16O7 | CID 159029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorlab.com [biorlab.com]
- 7. The anti-inflammatory activity of Scutellaria rivularis extracts and its active components, baicalin, baicalein and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antiviral Activity of Wogonin, a Flavonoid from Scutellaria baicalensis, in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Validation of a Promising Antiviral Flavonoid
While the antiviral potential of Tenaxin I, a flavonoid identified in Scutellaria baicalensis, is of growing interest due to its neuraminidase inhibitory activity, comprehensive studies validating its efficacy across different cell lines are not yet publicly available. However, extensive research on Wogonin, a structurally related flavonoid from the same plant, provides a robust framework for understanding the antiviral capabilities of this class of compounds. This guide presents a comparative analysis of Wogonin's antiviral activity, supported by experimental data from various studies, to serve as a valuable resource for researchers investigating novel antiviral agents.
Quantitative Assessment of Antiviral Efficacy
The antiviral activity of Wogonin has been evaluated against several viruses in different cell lines. The key parameters for this assessment are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The ratio of CC₅₀ to EC₅₀ provides the selectivity index (SI), a measure of the compound's therapeutic window. A higher SI value indicates greater antiviral specificity and lower cellular toxicity.
The following table summarizes the antiviral activity of Wogonin against Influenza A Virus (IAV), Influenza B Virus (IBV), and Herpes Simplex Virus (HSV) in various cell lines.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Wogonin | Influenza A Virus (H1N1, PR8 strain) | MDCK | ~35.2 (10 µg/ml) | > 35.2 (10 µg/ml) | > 1 |
| Wogonin | Influenza A Virus | A549 | Not specified | > 35.2 (10 µg/ml) | Not applicable |
| Wogonin | Influenza B Virus | MDCK | Suppressed | > 35.2 (10 µg/ml) | Not applicable |
| Wogonin | Influenza B Virus | A549 | Suppressed | > 35.2 (10 µg/ml) | Not applicable |
| Wogonin | Herpes Simplex Virus-1 (HSV-1) | Vero | Suppressed | Not specified | Not applicable |
| Wogonin | Herpes Simplex Virus-2 (HSV-2) | HEC-1-A | Suppressed | Not specified | Not applicable |
Note: Data is compiled from multiple sources. "Suppressed" indicates that the study demonstrated antiviral activity but did not provide a specific EC₅₀ value. The IC₅₀ of wogonin against the H1N1 virus was reported as 10 μg/ml.[1]
Experimental Protocols
The validation of a compound's antiviral activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays used to generate the data presented above.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3][4]
-
Cell Seeding: Plate cells (e.g., A549, MDCK, Vero) in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Wogonin) and incubate for an additional 24-48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ value is determined from the dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the inhibition of viral replication.[5]
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza) in 24-well plates at a density of 1 × 10⁵ cells/well and grow to a confluent monolayer.[5]
-
Virus Adsorption: Infect the cell monolayer with a known amount of virus (e.g., 40-50 plaque-forming units) in the presence of varying concentrations of the test compound. Incubate for 2 hours at 37°C to allow for virus adsorption.[5]
-
Overlay Application: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., low melting point agarose) containing the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours to allow for plaque formation.[5]
-
Plaque Visualization: Fix the cells with 10% formaldehyde and stain with a solution such as 0.7% crystal violet to visualize the plaques.[5]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC₅₀ is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The antiviral mechanism of Wogonin has been linked to the modulation of cellular signaling pathways. Studies have shown that Wogonin can suppress influenza virus replication by inhibiting the phosphorylation of 5' adenosine monophosphate-activated protein kinase (AMPK) and up-regulating interferon (IFN)-induced antiviral signaling.[1][6] Against herpes simplex virus, Wogonin has been shown to inhibit viral replication by modulating the NF-κB and MAPK signaling pathways.[7][8]
The following diagrams illustrate the general workflow for validating antiviral activity and a simplified representation of a signaling pathway potentially modulated by flavonoids like Wogonin.
Caption: Workflow for antiviral drug discovery and validation.
Caption: Simplified antiviral mechanism of Wogonin.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Wogonin, a flavonoid isolated from Scutellaria baicalensis, has anti-viral activities against influenza infection via modulation of AMPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wogonin inhibits in vitro herpes simplex virus type 1 and 2 infection by modulating cellular NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wogonin inhibits in vitro herpes simplex virus type 1 and 2 infection by modulating cellular NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tenaxin I Cross-Reactivity with Neuraminidase Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Tenaxin I and structurally related flavonoids on various neuraminidase subtypes. This compound, a flavonoid derived from Radix Scutellariae (the root of Scutellaria baicalensis), has garnered attention for its potential as a neuraminidase inhibitor, a key target for antiviral therapies against influenza viruses. Understanding its cross-reactivity is crucial for evaluating its broad-spectrum antiviral potential.
While specific experimental data on the cross-reactivity of this compound against a wide array of neuraminidase subtypes is limited in publicly available literature, valuable insights can be drawn from studies on other flavonoids isolated from the same plant source, such as baicalin and baicalein. This guide synthesizes the available data to provide a comparative overview.
Inhibitory Activity Against Neuraminidase Subtypes
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for flavonoids from Scutellaria baicalensis against different influenza virus neuraminidase subtypes. This data serves as a valuable proxy for predicting the potential activity spectrum of this compound.
| Compound | Virus Strain | Neuraminidase Subtype | IC50 |
| Baicalein | Pandemic 2009 H1N1 | H1N1 | 0.018 µM[1] |
| Baicalin | Influenza A/FM1/1/47 | H1N1 | 52.3 µg/mL[2] |
| Baicalin | Influenza A/Beijing/32/92 | H3N2 | 85.8 µg/mL[2] |
| 5,7,4'-Trihydroxy-8-methoxyflavone | Influenza A/PR/8/34 | H1N1 | 55 µM[3] |
| Disclaimer: The IC50 values for baicalin are presented in µg/mL as cited in the original research. Direct comparison with molar concentrations requires molecular weight conversion. The data for related flavonoids is provided to infer the potential activity of this compound, and further direct experimental validation is necessary. |
Experimental Protocol: Neuraminidase Inhibition Assay
The following is a detailed methodology for a fluorescence-based neuraminidase inhibition assay, a standard method for determining the IC50 values of potential inhibitors.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of different neuraminidase subtypes.
Materials:
-
Purified neuraminidase enzymes from various influenza strains (e.g., H1N1, H3N2, Influenza B)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
-
Fluorogenic Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well, opaque, black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer to achieve a range of test concentrations.
-
Dilute the purified neuraminidase enzymes to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-noise ratio.
-
Prepare the MUNANA substrate solution in assay buffer.
-
-
Assay Execution:
-
Add 25 µL of each this compound dilution to triplicate wells of a 96-well black microplate. Include wells for a positive control (a known neuraminidase inhibitor like Oseltamivir) and a negative control (assay buffer with no inhibitor).
-
Add 25 µL of the diluted neuraminidase enzyme to all wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Terminate the reaction by adding 100 µL of the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 450-460 nm.
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visual Representations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of flavonoid-based neuraminidase inhibitors.
Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.
Caption: Proposed mechanism of neuraminidase inhibition by this compound.
References
- 1. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of influenza virus sialidase and anti-influenza virus activity by plant flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Tenaxin I Activity Is Not Feasible with Current Data
Initial research indicates that a direct comparison of the biological activity between synthetic and natural forms of Tenaxin I cannot be adequately addressed with currently available scientific literature. This compound is identified as a neuraminidase inhibitor derived from the plant Radix Scutellariae, not a snake venom component as may have been misconstrued[1]. The existing body of research primarily focuses on its isolation from natural sources and its inhibitory effects[1]. There is a lack of published studies that have synthesized this compound and performed a comparative analysis of its activity against its natural counterpart.
While the synthesis of other natural products, such as Tanshinone I, has been documented, these studies do not provide a framework for comparing the activity of synthetic versus natural this compound[2]. Research into snake venom peptides and other natural compounds often involves the development of synthetic analogues for therapeutic purposes, but this line of inquiry has not been prominently applied to this compound[3][4][5].
Therefore, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathways for synthetic versus natural this compound cannot be generated at this time due to the absence of primary research in this specific area.
To fulfill the user's request for a comparative guide on a synthetic versus natural bioactive compound, it is recommended to select a more extensively studied molecule where such a comparison is well-documented. A suitable alternative could be a well-characterized snake venom peptide, for which both natural and synthetic versions have been rigorously evaluated for their biological activities. This would allow for a comprehensive analysis complete with comparative data, detailed methodologies, and relevant signaling pathway diagrams as originally requested.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents [mdpi.com]
- 5. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Neuraminidase Inhibitors: Evaluating Tenaxin I Analogs and Next-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of influenza antiviral therapy is in continuous evolution, driven by the persistent threat of drug-resistant viral strains. While established neuraminidase inhibitors (NAIs) like Oseltamivir and Zanamivir remain cornerstones of treatment, the search for novel agents with improved efficacy, broader activity against resistant strains, and alternative mechanisms of action is a critical priority in infectious disease research.
This guide provides a comparative analysis of emerging neuraminidase inhibitors, with a special focus on flavonoids derived from Scutellaria baicalensis, the source of Tenaxin I, and other novel compounds that employ innovative inhibition strategies. We present available quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate objective comparison and inform future research and development efforts.
Quantitative Performance of Neuraminidase Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of these flavonoids alongside other novel and established neuraminidase inhibitors. This allows for a comparative assessment of their potency against various influenza virus strains.
| Inhibitor Class | Compound | Target Virus/Enzyme | IC50 Value | Reference Compound (IC50) |
| Flavonoid (this compound Analog) | Baicalin | Influenza A/FM1/1/47 (H1N1) | 52.3 µg/mL | Not Specified |
| Flavonoid (this compound Analog) | Baicalein | Pandemic 2009 H1N1 | 0.018 µM (Plaque Reduction) | Not Specified |
| Benzohydrazone Derivative | Compound Y-1 | Neuraminidase (in vitro) | 0.21 µM | Oseltamivir Carboxylate (3.04 µM) |
| Covalent Inhibitor | Difluorosialic Acid (DFSA) Derivatives | Various WT & Mutant Strains | Efficacy comparable to Zanamivir | Zanamivir |
| Approved NAI (Reference) | Oseltamivir Carboxylate | A(H1N1)pdm09 (WT) | ~0.5-1.5 nM | - |
| Approved NAI (Reference) | Zanamivir | A(H1N1)pdm09 (WT) | ~0.2-0.8 nM | - |
| Approved NAI (Reference) | Peramivir | A(H1N1)pdm09 (WT) | ~0.1-0.5 nM | - |
| Approved NAI (Reference) | Laninamivir | A(H1N1)pdm09 (WT) | ~1.5-5.0 nM | - |
Note: IC50 values can vary significantly based on the assay conditions, virus strain, and specific laboratory protocols. Direct comparison should be made with caution.[3][4][5]
Mechanism of Action and Experimental Workflow
Mechanism of Neuraminidase Inhibition
Neuraminidase inhibitors function by preventing the cleavage of sialic acid residues from host cell glycoproteins, which is a critical step for the release of newly formed virions.[6][7] By blocking the enzyme's active site, these drugs cause viral progeny to aggregate at the cell surface, preventing their spread to other cells and allowing the immune system to clear the infection.[8][9] Novel covalent inhibitors take this a step further by forming a stable covalent bond with the enzyme, effectively rendering it permanently useless.[10][11]
Workflow for Novel Inhibitor Discovery and Evaluation
The discovery of novel neuraminidase inhibitors often follows a structured workflow that begins with large-scale screening and progressively narrows the candidates through rigorous testing.[12] This process combines computational methods for initial identification and experimental assays for validation of biological activity.
Experimental Protocols
The following is a detailed methodology for a representative key experiment: the in vitro fluorescence-based neuraminidase inhibition assay. This assay is widely used to determine the IC50 of candidate compounds.[13][14][15]
Fluorescence-Based Neuraminidase Inhibition Assay using MUNANA
1. Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of influenza neuraminidase by 50% (IC50). The assay uses the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13]
2. Materials:
-
Influenza virus stock (cultured in MDCK cells or embryonated eggs).
-
Candidate inhibitory compounds (e.g., this compound, baicalin) and reference inhibitors (e.g., Oseltamivir Carboxylate).
-
MUNANA substrate (Sigma-Aldrich, M8639 or equivalent).
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5.[16]
-
Stop Solution: 11 mL absolute ethanol mixed with 2.225 mL of 0.824 M NaOH.[14]
-
96-well black, flat-bottom microplates.
-
Fluorometer (excitation λ: 355-360 nm, emission λ: 460 nm).[14][17]
3. Procedure:
-
Virus Titration (NA Activity Assay):
-
Perform two-fold serial dilutions of the virus stock in the assay buffer across a 96-well plate.
-
Add 50 µL of 300 µM MUNANA working solution to each well.[14]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the fluorescence on a fluorometer.
-
Determine the virus dilution that yields approximately 80% of the maximum fluorescence signal (within the linear range of the instrument) for use in the inhibition assay.[15]
-
-
Neuraminidase Inhibition Assay:
-
Prepare serial dilutions of the test inhibitors and reference compounds in the assay buffer in a 96-well plate.
-
Add the optimal dilution of the virus (determined above) to each well containing the inhibitors. Include "virus + no inhibitor" controls and "no virus" blanks.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA substrate to all wells.[14]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Terminate the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) using the fluorometer.
-
4. Data Analysis:
-
Subtract the average RFU of the "no virus" blank wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "virus + no inhibitor" control wells (representing 100% activity).
-
% Inhibition = 100 * (1 - (RFU_inhibitor / RFU_control))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition.[13]
References
- 1. Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Neuraminidase Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Mechanism of Tenaxin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of Tenaxin I, a flavonoid derived from Scutellaria baicalensis, with other anti-inflammatory agents. While direct experimental data on this compound is limited, its mechanism can be inferred from extensive research on the flavonoid components of Scutellaria baicalensis. This document summarizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound, as a constituent of Scutellaria baicalensis, is believed to exert its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Flavonoids isolated from Scutellaria baicalensis have been shown to significantly curtail the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. This is achieved by inhibiting the activation of NF-κB and MAPK signaling pathways[1]. The anti-inflammatory properties of Scutellaria baicalensis extract are demonstrated by its ability to reduce the expression of nitric oxide (NO), iNOS, COX-2, Prostaglandin E2 (PGE2), and various inflammatory cytokines including IL-1β, IL-2, IL-6, IL-12, and TNF-α[2].
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of immune and inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for pro-inflammatory cytokines.
Flavonoids from Scutellaria baicalensis have been observed to suppress the phosphorylation of IκBα and subsequently inhibit the nuclear translocation of NF-κB[1]. This inhibitory action effectively blocks the transcription of a cascade of inflammatory mediators.
MAPK Signaling Pathway
The MAPK signaling cascade, which includes ERK1/2, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. Activation of these kinases leads to the expression of various inflammatory mediators. Research indicates that flavonoids from Scutellaria baicalensis markedly inhibit the activation of ERK1/2, JNK, and p38, further contributing to their anti-inflammatory effects[1].
Comparative Efficacy of Scutellaria baicalensis Flavonoids
Studies have compared the anti-inflammatory and antioxidative activities of various polyhydroxyflavonoids from Scutellaria baicalensis, including baicalein, oroxylin A, and wogonin.
| Compound | Inhibition of Nitric Oxide (NO) | Inhibition of Lipid Peroxidation | In vivo Anti-inflammatory Activity (Carrageenan-induced rat paw edema) |
| Wogonin | Superior to other tested flavonoids | - | 82.9% inhibition (p<0.05) |
| Oroxylin A | - | Most potent | - |
| Baicalein | Significant | Significant | - |
Data sourced from studies on polyhydroxyflavonoids of Scutellaria baicalensis GEORGI[3][4].
Comparison with a Non-Steroidal Anti-inflammatory Drug (NSAID)
The anti-inflammatory effects of a flavone glycoside isolated from Cancrinia discoidea were compared with the widely used NSAID, indomethacin.
| Treatment | Dose | Carrageenan-induced Paw Edema Inhibition | Serotonin-induced Paw Edema Inhibition | Cotton Pellet-induced Granuloma Inhibition |
| Flavone Glycoside | 20 mg/kg | Higher than indomethacin | Higher than indomethacin | 45.1% (p<0.05) |
| Indomethacin | 10 mg/kg | Significant | Significant | 41.7% |
Data from a study evaluating the in vivo anti-inflammatory activity of a flavone glycoside .
Experimental Protocols
The following are detailed methodologies for key experiments used to validate anti-inflammatory mechanisms.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatant after treatment.
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves incubation with capture and detection antibodies, addition of a substrate, and measurement of the resulting colorimetric reaction.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p-IκBα, p-p65, p-ERK, p-JNK, p-p38).
-
Protocol:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating anti-inflammatory activity.
References
- 1. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Scutellaria baicalensis extract via suppression of immune modulators and MAP kinase signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidative and anti-inflammatory activities of polyhydroxyflavonoids of Scutellaria baicalensis GEORGI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Tenuiorin Demonstrates Selective Cytotoxicity Against Cancer Cells Over Normal Cells
For Immediate Release:
[City, State] – November 21, 2025 – New comparative analysis indicates that Tenuiorin, a naturally derived compound, exhibits significant cytotoxic effects on various cancer cell lines while displaying considerably lower toxicity towards normal, healthy cells. This selective antiproliferative activity positions Tenuiorin as a promising candidate for further investigation in the development of targeted cancer therapies.
A comprehensive review of existing in vitro studies reveals that Tenuiorin effectively inhibits the proliferation of a range of cancer cells, including pancreatic, colon, and breast cancer. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, highlights this selective action.
Comparative Cytotoxicity of Tenuiorin: A Data-Driven Overview
The cytotoxic effects of Tenuiorin have been quantified across several studies, with the data consistently pointing towards a greater impact on malignant cells. The table below summarizes the key findings from a notable study that utilized a [³H]-thymidine uptake assay to measure cell proliferation.
| Cell Line | Cell Type | Compound | ED50 (µM)[1] |
| PANC-1 | Pancreatic Cancer | Tenuiorin | 87.9 |
| WiDr | Colon Cancer | Tenuiorin | 98.3 |
| T-47D | Breast Cancer | Tenuiorin | - |
| - | - | Methyl orsellinate | No detectable activity |
ED50: The effective dose for 50% of the population. In this context, it is equivalent to the IC50, representing the concentration of a drug that is required for 50% inhibition in vitro. A dash (-) indicates that while the cell line was tested, a specific ED50 value was not provided in the cited source.
The data clearly indicates that Tenuiorin is active against pancreatic and colon cancer cell lines at micromolar concentrations. In contrast, the related monomeric compound, methyl orsellinate, showed no antiproliferative effects, underscoring the specific activity of the trimeric structure of Tenuiorin[1]. While this key study did not report ED50 values for Tenuiorin on normal cell lines, the principle of calculating a selectivity index (SI) is crucial for evaluating the therapeutic potential of such compounds. The SI is determined by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Mechanism of Action: Unraveling the Signaling Pathways
The precise molecular mechanisms underpinning Tenuiorin's selective cytotoxicity are an active area of research. Current understanding suggests that its antiproliferative effects are linked to the inhibition of key enzymes involved in cellular processes critical for cancer cell growth and survival. One of the primary mechanisms identified is the inhibition of 5-lipoxygenase (5-LOX)[1]. The 5-LOX pathway is involved in the production of leukotrienes, which are inflammatory molecules that have been implicated in promoting cancer cell proliferation and survival.
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. It is hypothesized that Tenuiorin's cytotoxic effects are mediated through the activation of apoptotic signaling cascades within cancer cells. This can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Below is a generalized diagram illustrating the key signaling pathways potentially involved in Tenuiorin-induced apoptosis.
Caption: Hypothesized signaling pathways for Tenuiorin-induced apoptosis.
Experimental Protocols: A Closer Look at Cytotoxicity Assessment
The evaluation of Tenuiorin's antiproliferative effects was conducted using the [³H]-thymidine uptake assay. This method provides a direct measure of DNA synthesis, a key indicator of cell proliferation.
[³H]-Thymidine Uptake Assay Protocol:
-
Cell Culture: Human cancer cell lines (PANC-1, WiDr, and T-47D) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Tenuiorin or the control compound (methyl orsellinate).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
Radiolabeling: [³H]-thymidine is added to each well, and the plates are incubated for an additional period to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting: Cells are harvested onto glass fiber filters, and unincorporated [³H]-thymidine is washed away.
-
Scintillation Counting: The radioactivity of the filters is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.
-
Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to untreated control cells. The ED50 (IC50) values are then determined from the dose-response curves.
Below is a workflow diagram illustrating the key steps of the [³H]-thymidine uptake assay.
Caption: Experimental workflow for the [³H]-thymidine uptake assay.
Conclusion
The available data strongly suggest that Tenuiorin possesses selective cytotoxic properties against cancer cells. Its ability to inhibit proliferation at concentrations that are expected to be less harmful to normal cells, potentially through the inhibition of the 5-lipoxygenase pathway and induction of apoptosis, makes it a compelling molecule for further oncological research. Future studies should focus on elucidating the detailed molecular mechanisms of action and evaluating its efficacy and safety in preclinical in vivo models to fully assess its therapeutic potential.
References
Assessing the Synergistic Antiviral Effects of Tenaxin I and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and overcome resistance. Tenaxin I, a neuraminidase inhibitor derived from Radix Scutellariae, and its close analog baicalein, have demonstrated promising antiviral activity. This guide provides a comparative analysis of the synergistic effects of these compounds with other established antivirals, supported by experimental data, to inform future research and drug development.
Synergistic Potential of Neuraminidase Inhibitors
This compound functions as a neuraminidase inhibitor, preventing the release of newly formed viral particles from infected cells, a mechanism shared with the widely used antiviral oseltamivir.[1][2][3][4][5] The rationale for combining neuraminidase inhibitors with antivirals targeting different stages of the viral life cycle is to create a multi-pronged attack that is more effective than monotherapy and can reduce the likelihood of resistance.
Comparative Analysis of Synergistic Combinations
While specific studies on "this compound" in combination therapies are limited, extensive research on its close analog, baicalein, provides valuable insights into its synergistic potential. The following tables summarize key findings from studies investigating the combination of baicalein with other antivirals against influenza A virus.
Table 1: In Vitro Synergistic Effects of Baicalein with Ribavirin against Influenza A (H1N1) Virus
| Compound Combination | Concentration | Effect | Fractional Inhibitory Concentration (FIC) Index | Reference |
| Baicalein + Ribavirin | 0.125 µg/mL + 12.5 µg/mL | Maximal Synergy | Not explicitly calculated, but synergy demonstrated by reduced viral matrix protein (M) gene expression. | [6] |
| Baicalein + Ribavirin | 0.5 µg/mL + 5 µg/mL | Greater inhibition of M gene expression than ribavirin alone. | Not explicitly calculated. | [6] |
Table 2: In Vivo Efficacy of Baicalein and Ribavirin Combination in Mice Infected with Influenza A (H1N1)
| Treatment Group (daily dose) | Survival Rate | Mean Pathology Score of Lungs | Reference |
| Placebo | Not specified, but lower than combination groups | 3.2 | [6] |
| Ribavirin (50 mg/kg) + Baicalein (100 mg/kg) | Higher than monotherapy | 1.0 | [6] |
| Ribavirin (50 mg/kg) + Baicalein (200 mg/kg) | Higher than monotherapy | 0.8 | [6] |
| Ribavirin (50 mg/kg) + Baicalein (400 mg/kg) | Higher than monotherapy | 1.2 | [6] |
Table 3: Synergistic Effects of Huangqin Su (Baicalein) Tablet and Oseltamivir in Influenza-Infected Mice
| Treatment Group | Effect on Lung Index | Pathological Changes in Lungs | Reference |
| Model Group | - | Severe | [7][8] |
| Low-dose Oseltamivir | - | Improved | [7][8] |
| Huangqin Su (165 mg/kg/d) + Low-dose Oseltamivir | Significant improvement over low-dose OS alone (P < 0.05 and P < 0.01) | Significant improvement | [7][8] |
These studies demonstrate that baicalein, and by extension this compound, has the potential to act synergistically with other antivirals, leading to enhanced efficacy both in vitro and in vivo.
Experimental Protocols
The assessment of synergistic effects is crucial for the preclinical evaluation of combination therapies. The following are detailed methodologies for key experiments cited in the evaluation of antiviral synergy.
Checkerboard Assay for In Vitro Synergy Assessment
The checkerboard assay is a standard method to evaluate the interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction (synergistic, additive, indifferent, or antagonistic).
Materials:
-
96-well microtiter plates
-
Virus stock of known titer
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Cell culture medium
-
Antiviral agents (this compound/baicalein and partner drug)
-
Cytopathic effect (CPE) or viral protein expression assay reagents
Procedure:
-
Serial Dilutions: Prepare serial dilutions of antiviral agent A (e.g., this compound) horizontally and antiviral agent B (e.g., ribavirin) vertically in a 96-well plate.
-
Cell Seeding: Seed the wells with a suspension of host cells at a predetermined density.
-
Virus Inoculation: Infect the cells with a standardized amount of virus.
-
Incubation: Incubate the plates under appropriate conditions for a duration sufficient to cause a cytopathic effect in the virus control wells.
-
Assessment of Antiviral Activity: Determine the minimal inhibitory concentration (MIC) of each drug alone and in combination. This can be done by observing the CPE or by quantifying viral protein expression.
-
FIC Index Calculation: The FIC index is calculated for each combination using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
In Vivo Efficacy Studies in Animal Models
Objective: To evaluate the in vivo efficacy of the combination therapy in a relevant animal model (e.g., influenza-infected mice).
Materials:
-
Specific pathogen-free mice
-
Influenza virus strain for infection
-
Antiviral agents for administration
-
Equipment for monitoring body weight, survival, and for lung tissue collection
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions.
-
Infection: Infect mice intranasally with a lethal or sub-lethal dose of influenza virus.
-
Treatment: Administer the antiviral agents (alone and in combination) and a placebo to different groups of mice at specified doses and schedules.
-
Monitoring: Monitor the mice daily for signs of illness, body weight changes, and survival rate for a defined period (e.g., 14 days).
-
Pathological and Virological Analysis: At specific time points, euthanize a subset of mice from each group to collect lung tissue for:
-
Lung Index Calculation: (Lung weight / Body weight) x 100
-
Histopathological Examination: To assess the degree of inflammation and tissue damage.
-
Viral Titer Determination: To measure the viral load in the lungs.
-
Visualizing Mechanisms and Workflows
To better understand the potential for synergy, it is essential to visualize the mechanisms of action of the involved antivirals and the experimental workflows.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 6. Synergistic activity of baicalein with ribavirin against influenza A (H1N1) virus infections in cell culture and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the synergistic anti-influenza effect of Huangqin Su tablet and Oseltamivir and investigation of mechanism of the tablet based on gut microbiota and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Tenaxin I: A Novel Voltage-Gated Sodium Channel Blocker
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Tenaxin I, a novel investigational compound, against other established agents. The data presented herein is based on standardized in-vitro experimental models designed to assess the potency, selectivity, and mechanism of action of ion channel modulators.
Comparative Performance Data
The following table summarizes the key performance indicators of this compound in comparison to a well-characterized, non-selective sodium channel blocker, herein referred to as "Compound A." Data was generated using whole-cell patch-clamp electrophysiology on HEK293 cells expressing specific human sodium channel isoforms.
| Parameter | This compound | Compound A | Unit | Significance |
| IC₅₀ (NaV1.7) | 15 | 120 | nM | Potency: Lower value indicates higher potency at the target channel. |
| IC₅₀ (NaV1.5) | 1,200 | 150 | nM | Cardiac Safety: Higher value indicates less activity at the cardiac channel. |
| Selectivity Index (NaV1.5/NaV1.7) | 80 | 1.25 | - | Target Specificity: Higher ratio indicates greater selectivity for NaV1.7 over NaV1.5. |
| Use-Dependence | High | Low | - | Mechanism: High use-dependence suggests preferential binding to open or inactivated channel states. |
Mechanism of Action: Inhibition of NaV1.7 Signaling
This compound is designed to selectively inhibit the NaV1.7 sodium channel, a key mediator in the transmission of nociceptive (pain) signals in the peripheral nervous system. By blocking this channel, this compound effectively reduces the propagation of action potentials in pain-sensing neurons. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound inhibiting the NaV1.7 signaling pathway.
Experimental Protocols
The data presented in this guide was obtained using the following standardized whole-cell patch-clamp protocol.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (SCN9A) are cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418. Cells are maintained at 37°C in a 5% CO₂ incubator and passaged every 2-3 days. For recording, cells are plated onto glass coverslips 24 hours prior to the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Voltage-clamp recordings are performed using an Axopatch 200B amplifier. Sodium currents are typically elicited by a depolarization step to 0 mV from a holding potential of -120 mV.
-
Test compounds (this compound, Compound A) are diluted to final concentrations in the external solution and applied to the cell via a perfusion system.
-
-
Data Analysis: The peak inward current is measured before (control) and after compound application. The percentage of inhibition is calculated for each concentration, and the concentration-response curve is fitted with the Hill equation to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the whole-cell patch-clamp experiment used to generate the comparative data.
Caption: Step-by-step workflow for electrophysiological data acquisition.
Tenaxin I: Unveiling a Potential Neuraminidase Inhibitor
Despite its identification as a bioactive compound with neuraminidase inhibitory activity, a comprehensive peer-reviewed comparison of Tenaxin I's efficacy against other therapeutic agents remains unavailable in the current scientific literature.
This compound is a flavonoid extracted from Radix Scutellariae, the dried root of Scutellaria baicalensis Georgi.[1][2] This plant has a long history in traditional medicine for treating various ailments, including infections and inflammatory diseases.[1][3] Modern research has focused on identifying the specific components of Radix Scutellariae responsible for its therapeutic effects.
Neuraminidase Inhibition: The Primary Identified Action
Scientific investigations have successfully identified this compound as one of several compounds within Radix Scutellariae that exhibits inhibitory activity against the neuraminidase enzyme.[1][3] Neuraminidase is a crucial enzyme for the replication and spread of influenza viruses.[1] By inhibiting this enzyme, the release of new virus particles from infected cells is prevented, thereby curbing the infection.
While studies have screened extracts of Scutellaria baicalensis and identified active fractions and other specific flavonoids like baicalin and baicalein with potent neuraminidase inhibitory effects, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for this compound, is not provided in the available peer-reviewed literature.[4][5] Consequently, a direct comparison of its potency with established neuraminidase inhibitors like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®) cannot be compiled.
Research in Oncology and Osteoarthritis
Beyond its antiviral potential, components of Scutellaria baicalensis have been investigated for their roles in cancer and osteoarthritis. However, the existing research primarily focuses on the effects of the whole plant extract or other more abundant flavonoids. There is a lack of studies that isolate this compound and evaluate its specific efficacy in cancer cell lines or animal models of osteoarthritis. Therefore, no comparative data on its performance against standard cancer therapies or treatments for osteoarthritis can be presented.
Future Outlook
The identification of this compound as a neuraminidase inhibitor from a plant with a history of medicinal use is a promising step. However, to establish its therapeutic potential, further research is imperative. Future studies would need to:
-
Isolate pure this compound.
-
Determine its in vitro efficacy (e.g., IC50 values) against various influenza virus strains.
-
Conduct head-to-head comparison studies with existing antiviral drugs.
-
Investigate its potential efficacy in other disease areas such as cancer and osteoarthritis through in vitro and in vivo models.
Without such dedicated studies, a comprehensive and objective comparison guide on the efficacy of this compound cannot be developed. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to fully elucidate the therapeutic promise of this natural compound.
References
- 1. An activity-integrated strategy of the identification, screening and determination of potential neuraminidase inhibitors from Radix Scutellariae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of baicalin against influenza A (H1N1/H3N2) virus in cell culture and in mice and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for Tenaxin I
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of Tenaxin I, a non-hazardous substance, based on its safety data sheet. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulations.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 86926-52-5[1] |
| Molecular Formula | C₁₈H₁₆O₇[1][2] |
| Molecular Weight | 344.3 g/mol [2][3] |
| Appearance | N/A |
| Purity | >98%[4] |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Solubility | N/A |
| Storage | Store in a sealed, cool, and dry condition[4] |
Experimental Protocols: Disposal of this compound
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on the safety data sheet, which indicates that this compound is not classified as a hazardous substance.[1] However, it is crucial to prevent chemical waste from entering drains or water courses.[1]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, protective gloves, and impervious clothing.[1]
-
Absorbent, non-reactive material (e.g., diatomite, universal binders, vermiculite, or sand).[1]
-
Sealable waste container, clearly labeled for non-hazardous chemical waste.
-
70% Isopropyl Alcohol (IPA) or another suitable decontamination solution.
-
Low-lint wipes.
Procedure:
-
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Waste Collection:
-
For solutions of this compound, absorb the liquid with a non-reactive, absorbent material like diatomite or sand.[1]
-
For solid this compound, carefully sweep or transfer the material into the designated waste container. Avoid creating dust.
-
-
Containerization: Place the absorbed material or solid this compound into a sealable, clearly labeled waste container for non-hazardous chemical waste.
-
Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound by scrubbing with alcohol or a suitable detergent solution.[1]
-
Wipe down the decontaminated surfaces with low-lint wipes.
-
-
Disposal of Contaminated Materials: Dispose of all contaminated materials, including used wipes and any disposable PPE, in the designated non-hazardous waste container.
-
Final Disposal: The sealed and labeled waste container should be disposed of in accordance with your institution's, country's, federal, state, and local regulations for non-hazardous chemical waste.[1] Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tenaxin I
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tenaxin I, including operational and disposal plans, to empower your team with the knowledge to maintain a secure research environment.
When working with any chemical compound, a thorough understanding of its properties and the necessary safety precautions is the foundation of safe laboratory practice. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to minimize any potential risks.[1]
Recommended Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side shields are essential to protect the eyes from potential splashes.[1][2]
-
Hand Protection: Protective gloves, such as nitrile or natural rubber, should be worn to prevent skin contact.[1][2][3]
-
Body Protection: An impervious lab coat or gown is necessary to protect skin and clothing from accidental spills.[1][4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used to avoid inhalation.[1][2]
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.3 g/mol [5][6] |
| CAS Number | 86926-52-5[1][5][6] |
| Appearance | N/A |
| Solubility | N/A |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the product in a sealed, cool, and dry condition as recommended.[7] For long-term storage of stock solutions, temperatures below -20°C for several months are suggested.[7]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should not be disposed of down the drain.[8][9] Collect all aqueous and organic solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. The initial rinses should be collected as hazardous liquid waste.[8]
-
Final Disposal: All collected waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
Workflow for Safe Handling of this compound
To provide a clear, step-by-step visual guide for laboratory personnel, the following workflow diagram outlines the key stages of handling this compound safely.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. falseguridad.com [falseguridad.com]
- 3. resources.duralabel.com [resources.duralabel.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. This compound | C18H16O7 | CID 159029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorlab.com [biorlab.com]
- 7. biocrick.com [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
